molecular formula C35H41Cl2N3O2 B1677505 Osanetant CAS No. 160492-56-8

Osanetant

Cat. No.: B1677505
CAS No.: 160492-56-8
M. Wt: 606.6 g/mol
InChI Key: DZOJBGLFWINFBF-UMSFTDKQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Developed by Sanofi-Aventis (formerly Sanofi-Synthelabo), osanetant (SR-142801) is an NK3 receptor antagonist which was under development for the treatment of schizophrenia and other Central Nervous System (CNS) disorders. In a review of its R&D portfolio, the company announced in August 2005 that it would cease any further development of this compound. This follows an earlier decision to discontinue development of eplivanserin for schizophrenia.
This compound is an orally bioavailable, brain penetrating, non-peptide neurokinin/tachykinin 3 receptor (NK1-receptor;  NK3R;  NK-3R) antagonist, that may potentially be used to treat vasomotor symptoms (VMS) in menopausal woman and in men on androgen deprivation therapy (ADT) and to suppress the production of certain hormones. Upon oral administration, this compound targets, competitively binds to and blocks the activity of NK3R in the central nervous system (CNS), thereby inhibiting NK3R-mediated signal transduction and may prevent certain menopausal symptoms such as hot flashes and VMS in men deprived of androgen. Neurokinin-mediated signaling may increase during hormone deficiency and may cause hot flashes. In addition, this compound may, by inhibiting NK3R, suppress secretion of various hormones, such as testosterone, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). By suppressing testosterone production, this compound may inhibit the proliferation of hormone-sensitive prostate cancer.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
SR 142806 is the (R)-enantiomer;  structure given in first source;  neurokinin-3 receptor antagonist

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41Cl2N3O2/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOJBGLFWINFBF-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027521
Record name N-[1-[3-[(3R)-1-Benzoyl-3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-4-piperidinyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160492-56-8
Record name Osanetant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160492-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osanetant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160492568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osanetant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[1-[3-[(3R)-1-Benzoyl-3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-4-piperidinyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160492-56-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OSANETANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7G81N94DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Osanetant's Mechanism of Action in Fear Memory Consolidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of osanetant, a selective neurokinin-3 (NK3) receptor antagonist, in the consolidation of fear memory. The content herein is curated for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's molecular interactions and its impact on the neural circuits of fear.

Introduction: Targeting the Tac2/NkB/NK3R Pathway in Fear Memory

Fear memory consolidation, the process by which a labile, short-term fear memory is stabilized into a long-term memory, is a critical area of research for understanding and treating anxiety and trauma-related disorders such as Post-Traumatic Stress Disorder (PTSD).[1][2] A key pathway implicated in the modulation of fear memory is the tachykinin system, specifically the Tac2 gene product, neurokinin B (NkB), and its high-affinity receptor, the neurokinin-3 receptor (NK3R).[3][4] This pathway is densely expressed in brain regions crucial for emotional processing, most notably the amygdala.[3][5]

This compound (also known as SR142801) is a potent and selective non-peptide antagonist of the NK3 receptor.[6] Its ability to cross the blood-brain barrier and modulate neural circuits involved in fear processing has made it a valuable tool for dissecting the molecular underpinnings of fear memory consolidation.[3] This guide will detail the mechanism by which this compound exerts its effects, from receptor binding to downstream signaling cascades and the resulting behavioral outcomes in preclinical models of fear memory.

Quantitative Data: this compound's Pharmacological Profile

The following tables summarize the key quantitative data regarding this compound's binding affinity and inhibitory concentration at the NK3 receptor.

ParameterSpeciesValueNotes
Ki Human0.8 nMCompetitive antagonist
Kb Human12 nMDetermined by Schild analysis of Ca2+ mobilization

Table 1: this compound Binding Affinity and Functional Antagonism at the Human NK3 Receptor.

Mechanism of Action: From Receptor Blockade to Modulation of Fear Memory

This compound's primary mechanism of action is the competitive antagonism of the NK3 receptor, a G-protein coupled receptor (GPCR) that preferentially binds the neuropeptide neurokinin B (NkB).[3][5] The NK3 receptor is coupled to the Gq/11 family of G-proteins.[3]

The NK3 Receptor Signaling Cascade

Activation of the NK3 receptor by its endogenous ligand, NkB, initiates a downstream signaling cascade that plays a crucial role in neuronal excitability and synaptic plasticity, processes fundamental to memory consolidation. The canonical signaling pathway is as follows:

  • NkB Binding and Gq/11 Activation: NkB binds to the NK3 receptor, inducing a conformational change that activates the associated Gq/11 protein.[3]

  • Phospholipase Cβ (PLCβ) Activation: The activated α-subunit of Gq/11 stimulates PLCβ.[5]

  • Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

This signaling cascade ultimately modulates the activity of various ion channels and downstream effector proteins, influencing neuronal firing rates and gene expression necessary for long-term memory formation.

This compound's Interruption of the Signaling Cascade

By competitively binding to the NK3 receptor, this compound prevents NkB from activating the receptor, thereby inhibiting the entire downstream signaling cascade.[7] This blockade of NK3R signaling in critical brain regions like the central amygdala (CeA) has been shown to impair the consolidation of cued fear memories.[3]

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NkB Neurokinin B (NkB) NK3R NK3 Receptor NkB->NK3R Binds & Activates This compound This compound This compound->NK3R Binds & Inhibits Gq11 Gq/11 NK3R->Gq11 Activates PLCb PLCβ Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->PKC Downstream Downstream Effects (Fear Memory Consolidation) PKC->Downstream

Caption: NK3 Receptor Signaling Pathway and this compound's Point of Action.
Downstream Molecular Targets in Fear Memory Consolidation

The antagonism of the NK3R pathway by this compound influences several key molecular players that are critical for the synaptic plasticity underlying fear memory consolidation in the amygdala.

  • Striatal-Enriched Protein Tyrosine Phosphatase (STEP): Research suggests that the Tac2/NK3R pathway enhances fear memory by inhibiting STEP phosphatase.[7] By blocking this pathway, this compound may lead to increased STEP activity. STEP is known to dephosphorylate and inactivate key signaling molecules like extracellular signal-regulated kinase (ERK) and Fyn kinase, and promote the internalization of NMDA and AMPA receptors, all of which are crucial for synaptic strengthening and memory formation.

  • β-Catenin: β-catenin is involved in synaptic remodeling and stabilization, processes essential for long-term memory. Its levels and phosphorylation state are dynamically regulated during fear memory consolidation. The Tac2/NK3R pathway is thought to regulate synaptic plasticity through β-catenin signaling, suggesting that this compound could interfere with this process.[7]

  • Brain-Derived Neurotrophic Factor (BDNF): BDNF signaling through its receptor, TrkB, is critical for the consolidation of fear memories in the amygdala. There is evidence of crosstalk between the tachykinin and BDNF systems, and inhibition of NK3R signaling has been shown to upregulate the BDNF signaling pathway in some contexts.[8][9]

  • Glycogen Synthase Kinase 3β (GSK-3β) and Mammalian Target of Rapamycin (mTOR): Both GSK-3β and mTOR are key regulators of protein synthesis and synaptic plasticity required for memory consolidation. The Akt/GSK3/mTOR signaling pathway is engaged during memory reconsolidation.[10][11][12][13] While a direct link between this compound and this pathway in fear memory is still under investigation, the interconnectedness of these signaling networks suggests a potential for indirect modulation.

Osanetant_Downstream_Effects This compound This compound NK3R NK3 Receptor (Antagonism) This compound->NK3R STEP STEP Phosphatase (Activity ↑) NK3R->STEP Leads to BetaCatenin β-Catenin Signaling (Altered) NK3R->BetaCatenin BDNF BDNF Signaling (Modulated) NK3R->BDNF GSK3_mTOR GSK-3β / mTOR Pathway (Potentially Modulated) NK3R->GSK3_mTOR ERK_Fyn ERK / Fyn (Activity ↓) STEP->ERK_Fyn NMDAR_AMPAR NMDA/AMPA Receptor Internalization ↑ STEP->NMDAR_AMPAR FearMemory Impaired Fear Memory Consolidation ERK_Fyn->FearMemory NMDAR_AMPAR->FearMemory BetaCatenin->FearMemory BDNF->FearMemory GSK3_mTOR->FearMemory

Caption: Downstream Molecular Consequences of this compound's NK3R Antagonism.

Experimental Protocols: Investigating this compound's Effect on Fear Memory

The primary preclinical model used to assess the efficacy of this compound in modulating fear memory is the cued and contextual fear conditioning paradigm in rodents, typically mice.[1][2][14][15][16]

Cued and Contextual Fear Conditioning Protocol

Objective: To assess the effect of this compound on the consolidation of an association between a neutral stimulus (context and/or cue) and an aversive stimulus (footshock).

Materials:

  • Fear conditioning apparatus (a chamber with a grid floor capable of delivering a mild electric shock, equipped with a speaker for auditory cues and a video camera for recording).

  • This compound solution (for intraperitoneal injection).

  • Vehicle solution (control).

  • Experimental animals (e.g., adult C57BL/6J mice).

Procedure:

  • Habituation (Day 1): Mice are placed in the conditioning chamber for a set period (e.g., 10-15 minutes) to acclimate to the environment. No stimuli are presented.

  • Conditioning (Day 2):

    • Mice are placed back into the conditioning chamber.

    • After a baseline period (e.g., 2-3 minutes), a neutral conditioned stimulus (CS), typically an auditory tone (e.g., 2-4 kHz, 80-90 dB), is presented for a specific duration (e.g., 20-30 seconds).

    • The termination of the CS is immediately followed by the presentation of an unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA for 1-2 seconds).

    • This CS-US pairing is typically repeated 2-3 times with an inter-trial interval (e.g., 1-2 minutes).

    • Drug Administration: this compound or vehicle is administered intraperitoneally at a specific time relative to the conditioning session (e.g., 30 minutes before or immediately after).[7][17]

  • Contextual Fear Testing (Day 3):

    • Mice are returned to the same conditioning chamber.

    • No CS or US is presented.

    • Freezing behavior (a stereotyped fear response characterized by the complete absence of movement except for respiration) is recorded for a set duration (e.g., 5-8 minutes).[18]

  • Cued Fear Testing (Day 4):

    • Mice are placed in a novel context (different shape, color, odor, and floor texture) to minimize contextual fear.

    • After a baseline period, the auditory CS is presented multiple times without the US.

    • Freezing behavior is recorded during the CS presentations and the inter-trial intervals.

Data Analysis:

  • The primary behavioral measure is the percentage of time spent freezing.

  • Statistical analysis (e.g., t-test or ANOVA) is used to compare the freezing behavior between the this compound-treated and vehicle-treated groups.

Fear_Conditioning_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Conditioning cluster_day3 Day 3: Contextual Fear Test cluster_day4 Day 4: Cued Fear Test Habituation Place mouse in conditioning chamber (No stimuli) Conditioning CS-US Pairings (Tone + Footshock) Habituation->Conditioning DrugAdmin Administer this compound or Vehicle Conditioning->DrugAdmin Before or After ContextTest Return to original chamber (No stimuli) Measure freezing DrugAdmin->ContextTest CuedTest Place in novel chamber Present CS (tone) Measure freezing ContextTest->CuedTest

References

A Comprehensive Technical Guide to the Neurokinin-3 Receptor Binding Affinity of SR-142,801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and pharmacological profile of SR-142,801, a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor. This document includes quantitative binding data, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows.

Executive Summary

SR-142,801 is a well-characterized neurokinin-3 (NK3) receptor antagonist with high binding affinity and selectivity. It has served as a critical tool in elucidating the physiological and pathological roles of the NK3 receptor. This guide summarizes the key binding and functional parameters of SR-142,801 and provides detailed protocols for its characterization, facilitating further research and development in this area.

Quantitative Binding and Functional Data

The binding affinity and functional potency of SR-142,801 have been determined across various species and experimental systems. The following tables summarize the key quantitative data.

Table 1: SR-142,801 Binding Affinity (Ki) for the Neurokinin-3 Receptor

SpeciesRadioligandTissue/Cell LineKi (nM)Reference
Human[125I]iodohistidyl-[MePhe7]-NKBCHO cells expressing human NK3 receptor0.21 ± 0.03[1]
Guinea PigNot SpecifiedNot Specified0.11[2]
RatNot SpecifiedNot Specified15[2]

Table 2: SR-142,801 Functional Antagonist Activity (IC50/Kb)

Assay TypeAgonistTissue/Cell LinePotency (nM)Reference
Inositol Monophosphate Formation[MePhe7]-NKB (10 nM)CHO cells expressing human NK3 receptorIC50: 14.3 ± 2.6[1]
Inositol Monophosphate FormationSenktide (10 nM)CHO cells expressing human NK3 receptorIC50: 4.8 ± 1.5[1]
[3H]Arachidonic Acid Release[MePhe7]-NKBCHO cells expressing human NK3 receptorIC50: 16.1 ± 0.5[1]
[3H]Arachidonic Acid ReleaseSenktideCHO cells expressing human NK3 receptorIC50: 8.0 ± 1.7[1]
Cyclic AMP Accumulation[MePhe7]-NKB (100 nM)CHO cells expressing human NK3 receptorIC50: 4.0 ± 0.7[1]
Inositol Monophosphate FormationSenktideGuinea Pig Ileum SlicesApparent Kb: 3.2[3]

Table 3: Selectivity of SR-142,801 for Neurokinin Receptors

Receptor SubtypeBinding/Functional EffectSpeciesPotency (nM)FindingReference
NK1Much lower affinityNot SpecifiedNot SpecifiedSR-142,801 exhibited much lower affinity for NK1 binding sites.[3]
NK2Much lower affinityNot SpecifiedNot SpecifiedSR-142,801 exhibited much lower affinity for NK2 binding sites.[3]
NK2Functional AntagonismRat Urinary BladderKb: 339Slightly reduced the response to a tachykinin NK2 receptor agonist.[3]

Experimental Protocols

Radioligand Binding Assay for SR-142,801 at the NK3 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of SR-142,801 for the human NK3 receptor.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

  • Radioligand: [125I]iodohistidyl-[MePhe7]-NKB.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled NK3 receptor agonist (e.g., 1 µM Senktide).

  • Test Compound: SR-142,801 at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: Non-labeled NK3 agonist.

    • Competitive Binding: Serial dilutions of SR-142,801.

  • Add the radioligand ([125I]iodohistidyl-[MePhe7]-NKB) to all wells at a final concentration close to its Kd.

  • Add the cell membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 250 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of SR-142,801 by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Monophosphate (IP1) Functional Assay

This protocol outlines a method to measure the functional antagonist activity of SR-142,801 by quantifying its ability to inhibit agonist-induced inositol monophosphate accumulation.

Materials:

  • Cells: CHO cells stably expressing the human NK3 receptor.

  • Cell Culture Medium: Appropriate medium for CHO cells.

  • Labeling Medium: Inositol-free medium supplemented with [3H]myo-inositol.

  • Stimulation Buffer: Krebs-bicarbonate buffer or similar, containing LiCl (typically 10 mM).

  • NK3 Receptor Agonist: Senktide or [MePhe7]-NKB.

  • Test Compound: SR-142,801 at various concentrations.

  • Lysis Buffer: Typically a mild acid (e.g., perchloric acid or formic acid).

  • Ion-Exchange Chromatography Columns: To separate inositol phosphates.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Cell Culture and Labeling: Seed the CHO-NK3 cells in multi-well plates. Once confluent, incubate the cells with labeling medium containing [3H]myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate with stimulation buffer containing various concentrations of SR-142,801 for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add the NK3 receptor agonist (e.g., Senktide) at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

  • Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

  • Separation of Inositol Phosphates: Neutralize the cell lysates and apply them to anion-exchange chromatography columns. Elute the different inositol phosphates with buffers of increasing ionic strength. Collect the fraction containing inositol monophosphate (IP1).

  • Quantification: Add scintillation fluid to the collected IP1 fractions and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]IP1 accumulated against the concentration of SR-142,801. Determine the IC50 value, which represents the concentration of SR-142,801 that inhibits 50% of the agonist-induced IP1 accumulation.

Visualizations

Neurokinin-3 Receptor Signaling Pathway

The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[4] Activation of the receptor by an agonist initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

NK3_Signaling_Pathway Agonist NK3 Agonist (e.g., Neurokinin B) NK3R NK3 Receptor Agonist->NK3R Activates SR142801 SR-142,801 SR142801->NK3R Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream Radioligand_Binding_Workflow start Start prep Prepare Reagents: - NK3R Membranes - Radioligand ([¹²⁵I]-Ligand) - SR-142,801 Dilutions start->prep plate Plate Setup (96-well): - Total Binding Wells - Non-Specific Binding Wells - Competitive Binding Wells prep->plate incubate Incubate at 30°C (60 minutes) plate->incubate filter Rapid Vacuum Filtration (Separate Bound from Free) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Ki count->analyze end End analyze->end

References

Preclinical Pharmacology of Osanetant (SR-142,801): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osanetant (SR-142,801) is a potent, selective, and stereospecific non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. Developed by Sanofi-Synthélabo in the mid-1990s, it was the first of its class and was investigated for several central nervous system disorders, including schizophrenia and anxiety. Despite demonstrating target engagement and efficacy in preclinical models and early clinical trials, its development was discontinued, reportedly due to poor pharmacokinetic properties. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its evaluation.

Introduction

Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). They exert their physiological effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK3 receptor is preferentially activated by its endogenous ligand, NKB. The NKB/NK3 system is predominantly expressed in the central nervous system and is implicated in a variety of physiological processes, including reproductive function, and the pathophysiology of several neuropsychiatric disorders.

This compound emerged as a pioneering tool for elucidating the roles of the NK3 receptor. This document collates the publicly available preclinical data on this compound, offering a technical resource for researchers in the field.

Mechanism of Action

This compound is a selective and competitive antagonist of the tachykinin NK3 receptor.[1][2] It binds to the NK3 receptor, preventing the binding of the endogenous agonist NKB and subsequent downstream signaling. Functional studies have demonstrated that this compound competitively inhibits NKB-mediated effects, such as contractions of the guinea-pig ileum and acetylcholine release.[1][2]

dot

NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds and Activates Gq_11 Gq/11 NK3R->Gq_11 Activates This compound This compound (SR-142,801) This compound->NK3R Binds and Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response Ca_release->Physiological_Response PKC_activation->Physiological_Response

Figure 1: this compound's Mechanism of Action at the NK3 Receptor.

In Vitro Pharmacology

Binding Affinity and Selectivity

This compound exhibits high affinity for the NK3 receptor, with notable species-dependent differences. Its affinity is significantly higher for human and guinea pig NK3 receptors compared to the rat ortholog.[3] The compound demonstrates marked selectivity for the NK3 receptor over NK1 and NK2 subtypes.

Receptor Species Assay Type Parameter Value (nM) Reference
NK3HumanBindingKi0.21[4]
NK3Guinea PigBindingKi0.11[4]
NK3RatBindingKi15[4]
NK2RabbitFunctionalpKB~22 (KB=7.66)[5]
NK2HamsterFunctionalpKB~144 (KB=6.84)[5]
NK1Guinea PigFunctional-Inactive[5]

Table 1: In Vitro Binding Affinity and Selectivity of this compound

Functional Antagonism

This compound's antagonist activity has been characterized in various functional assays. It has been shown to be a potent antagonist of senktide-induced formation of [3H]inositol monophosphate in guinea-pig ileum slices.[6]

Assay Tissue/System Species Parameter Value Reference
[MePhe7]NKB-mediated ContractionIsolated IleumGuinea PigpA29.4[4]
Senktide-induced [3H]inositol monophosphate formationIleum SlicesGuinea PigApparent KB3.2 nM[6]
Senktide-induced ContractionIsolated IleumGuinea PigApparent pKB9.27[5]
Senktide-induced ContractionPortal VeinRatpKB7.49[5]

Table 2: In Vitro Functional Antagonist Activity of this compound

Stereoselectivity

This compound is the (S)-enantiomer and its pharmacological activity is highly stereospecific. The (R)-enantiomer, SR-142,806, is significantly less active, demonstrating the specific conformational requirements for binding to the NK3 receptor.[6][7]

In Vivo Pharmacology

This compound has demonstrated efficacy in several preclinical animal models, supporting its investigation for neuropsychiatric disorders.

Animal Model Species Agonist Effect of this compound Dose Range Reference
Senktide-induced Turning BehaviorGerbilIntrastriatal SenktidePotent inhibition of turning behaviorNot specified[2]
Senktide-induced Locomotor ActivityGerbilIntracerebroventricular SenktideBlockade of hyperlocomotion10 and 30 mg/kg, i.p.[8]
Substance P-induced Bronchial HyperreactivityGuinea PigAerosolized Substance PPrevention of hyperresponsiveness1 mg/kg, i.p.[9]
Senktide-induced Cardiovascular EffectsGuinea PigIntravenous SenktideDose-dependent inhibition of pressor effect0.46-4.6 µmol/kg, i.v.; 4.6-46 µmol/kg, p.o.[7]

Table 3: In Vivo Preclinical Efficacy of this compound

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, such as half-life, oral bioavailability, and clearance in various species, are not extensively available in the public domain. Its development was reportedly halted due to "poor pharmacokinetic characteristics," but quantitative data to substantiate this are scarce. The available information suggests that this compound is orally active in guinea pigs, as demonstrated in cardiovascular studies.[7] However, precise oral bioavailability values have not been reported. Similarly, while its investigation for CNS disorders implies brain penetration, quantitative data such as brain-to-plasma ratios are not publicly available.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for the NK3 receptor.

dot

cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis Tissue_Homogenization Homogenize tissue/cells (e.g., CHO cells expressing hNK3R) in ice-cold buffer Centrifugation1 Centrifuge at low speed to remove nuclei and debris Tissue_Homogenization->Centrifugation1 Centrifugation2 Centrifuge supernatant at high speed to pellet membranes Centrifugation1->Centrifugation2 Washing Wash and resuspend membrane pellet Centrifugation2->Washing Protein_Quantification Determine protein concentration Washing->Protein_Quantification Incubation Incubate membranes with radioligand (e.g., [125I]-[MePhe7]NKB) and varying concentrations of this compound Protein_Quantification->Incubation Filtration Separate bound and free radioligand by rapid vacuum filtration Incubation->Filtration Washing_Filters Wash filters to remove non-specific binding Filtration->Washing_Filters Radioactivity_Measurement Measure radioactivity on filters Washing_Filters->Radioactivity_Measurement Curve_Fitting Plot % inhibition vs. This compound concentration and fit to a one-site competition model Radioactivity_Measurement->Curve_Fitting Ki_Calculation Calculate IC50 and Ki values Curve_Fitting->Ki_Calculation

Figure 2: Workflow for a Radioligand Binding Assay.
  • Membrane Preparation:

    • Tissues (e.g., guinea pig cerebral cortex) or cells expressing the NK3 receptor (e.g., CHO cells) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • The resulting supernatant is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in fresh buffer.

    • Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of a suitable radioligand (e.g., [125I]-[MePhe7]NKB or [3H]-SR-142,801) and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled NK3 agonist (e.g., senktide).

    • Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • The binding reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • Filters are washed with ice-cold buffer to reduce non-specific binding.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Guinea Pig Isolated Ileum Contraction Assay

This ex vivo functional assay assesses the antagonist effect of this compound on NK3 receptor-mediated smooth muscle contraction.

dot

cluster_0 Tissue Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis Ileum_Isolation Isolate a segment of guinea pig ileum Mounting Mount the tissue in an organ bath containing physiological salt solution Ileum_Isolation->Mounting Equilibration Allow the tissue to equilibrate under a constant tension Mounting->Equilibration CRC_Agonist Generate a cumulative concentration-response curve (CRC) to an NK3 agonist (e.g., [MePhe7]NKB) Equilibration->CRC_Agonist Incubation_Antagonist Incubate the tissue with This compound for a defined period CRC_Agonist->Incubation_Antagonist CRC_Agonist_Antagonist Generate a second CRC to the agonist in the presence of this compound Incubation_Antagonist->CRC_Agonist_Antagonist Schild_Plot Construct a Schild plot to determine the pA2 value CRC_Agonist_Antagonist->Schild_Plot pA2_Determination The x-intercept of the Schild plot gives the pA2 value Schild_Plot->pA2_Determination

Figure 3: Workflow for the Guinea Pig Isolated Ileum Contraction Assay.
  • Tissue Preparation:

    • A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in a physiological salt solution (e.g., Krebs-Henseleit solution).

    • The longitudinal muscle-myenteric plexus preparation is carefully dissected.

    • The tissue is mounted in an organ bath containing the physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • The preparation is allowed to equilibrate under a resting tension (e.g., 1 g).

  • Experimental Procedure:

    • A cumulative concentration-response curve to an NK3 receptor agonist (e.g., [MePhe7]NKB or senktide) is generated to establish a baseline response.

    • The tissue is washed and then incubated with a known concentration of this compound for a predetermined time.

    • A second concentration-response curve to the agonist is generated in the presence of this compound.

    • This procedure is repeated with different concentrations of this compound.

  • Data Analysis:

    • The rightward shift in the agonist concentration-response curve caused by this compound is quantified.

    • A Schild plot is constructed by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound.

    • The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is determined from the x-intercept of the Schild plot.

Senktide-Induced Turning Behavior in Gerbils

This in vivo model is used to assess the central activity of NK3 receptor antagonists.

  • Animal Preparation:

    • Male Mongolian gerbils are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is implanted into the striatum for intrastriatal injections.

    • Animals are allowed to recover from surgery for a specified period.

  • Experimental Procedure:

    • Animals are pre-treated with either vehicle or this compound at various doses (typically administered intraperitoneally or orally).

    • After a defined pre-treatment time, the selective NK3 receptor agonist, senktide, is injected directly into the striatum via the implanted cannula.

    • The animals are placed in an observation arena, and their turning behavior (contralateral rotations) is recorded for a specific duration.

  • Data Analysis:

    • The total number of contralateral turns is quantified for each animal.

    • The percentage inhibition of turning behavior by this compound compared to the vehicle-treated group is calculated.

    • Dose-response curves can be generated to determine the potency of this compound in this model.

Conclusion

This compound (SR-142,801) was a landmark molecule in the study of tachykinin NK3 receptor pharmacology. The preclinical data clearly establish it as a potent, selective, and stereospecific NK3 receptor antagonist with demonstrable in vivo activity in models relevant to CNS disorders. While its clinical development was halted, the wealth of preclinical information generated with this compound has been instrumental in validating the NK3 receptor as a therapeutic target and has paved the way for the development of next-generation NK3 receptor antagonists. The information and protocols detailed in this guide serve as a valuable resource for researchers continuing to explore the therapeutic potential of modulating the NKB/NK3 signaling pathway.

References

Osanetant's Modulation of Dopaminergic and Serotonergic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the preclinical data concerning the effects of osanetant (SR-142801), a selective non-peptide neurokinin-3 (NK3) receptor antagonist, on dopamine and serotonin release. This compound was initially developed for the treatment of schizophrenia and other central nervous system disorders.[1] While its development for these indications has been discontinued, the compound remains a valuable tool for investigating the role of the NK3 receptor in modulating monoaminergic systems.[2] This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Neurokinin-3 Receptor and its Role in Neurotransmission

The neurokinin-3 (NK3) receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its endogenous ligand is neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The activation of NK3 receptors has been shown to modulate the release of several key neurotransmitters, including dopamine and serotonin. Preclinical evidence suggests that activation of NK3 receptors enhances the release of these biogenic amines.[3] Consequently, NK3 receptor antagonists like this compound are hypothesized to block these effects, a mechanism that was explored for its potential therapeutic benefits in disorders with dysregulated dopaminergic and serotonergic neurotransmission, such as schizophrenia.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound's binding affinity and its functional impact on dopamine release.

Table 1: this compound Receptor Binding Affinity
Species/TissueRadioligandKi (nM)Reference
Human NK3 Receptor[125I]-[MePhe7]NKB0.8[4]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity.

Table 2: Effect of this compound on Agonist-Induced Dopamine Release (In Vivo Microdialysis)
Brain RegionAgonistThis compound (SR-142801) Dose (mg/kg, i.p.)% Inhibition of Agonist-Induced Dopamine ReleaseReference
Striatum, Nucleus Accumbens, Prefrontal CortexSenktide (NK3 agonist)0.1 - 1Dose-dependent blockade[3]

Note: Specific percentage inhibition values at each dose were not detailed in the abstract, but a clear dose-dependent antagonistic effect was reported.

Serotonin Release Data

Signaling Pathways and Experimental Workflows

Neurokinin-3 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the NK3 receptor upon activation by its endogenous ligand, neurokinin B (NKB). This compound acts as a competitive antagonist at this receptor.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds and Activates This compound This compound This compound->NK3R Competitively Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release) Ca_ER->Downstream PKC->Downstream Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with NK3 Receptors) Incubate Incubate Components (reach equilibrium) Membrane_Prep->Incubate Radioligand Radioligand ([¹²⁵I]-[MePhe⁷]NKB) Radioligand->Incubate Osanetant_Dilutions Serial Dilutions of this compound Osanetant_Dilutions->Incubate Filter Rapid Filtration (separate bound from free) Incubate->Filter Count Scintillation Counting (measure radioactivity) Filter->Count Data_Analysis Data Analysis (IC₅₀ determination) Count->Data_Analysis Ki_Calc Cheng-Prusoff Equation (Kᵢ calculation) Data_Analysis->Ki_Calc Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize Animal Stereotaxic Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic Recovery Post-operative Recovery Stereotaxic->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Drug_Admin Administer this compound (i.p.) and/or Agonist Baseline->Drug_Admin Sample_Collection Collect Post-treatment Samples Drug_Admin->Sample_Collection HPLC HPLC-ECD Analysis (quantify dopamine/serotonin) Sample_Collection->HPLC Data_Analysis Data Analysis (% change from baseline) HPLC->Data_Analysis

References

In Vitro Characterization of Osanetant's NK3 Receptor Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osanetant (SR142801) is a potent and selective non-peptide antagonist of the neurokinin-3 receptor (NK3R).[1] The NK3R, a G-protein coupled receptor (GPCR), is preferentially activated by its endogenous ligand, Neurokinin B (NKB).[2][3] The NKB/NK3R signaling pathway is implicated in a variety of physiological processes, and dysregulation of this pathway has been associated with several central nervous system disorders.[4] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the antagonistic properties of this compound at the NK3R. The document details experimental protocols for key assays, presents quantitative data in a clear and comparative format, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound in relation to the NK3 receptor.

Table 1: Radioligand Binding Affinity of this compound for NK3 Receptor

ParameterValueCell LineRadioligandReference
Kᵢ0.8 nMCHO¹²⁵I-[MePhe⁷]NKB[5]
IC₅₀0.21 nMCHONot Specified

Table 2: Functional Antagonism of this compound at the NK3 Receptor

Assay TypeParameterValueAgonistCell LineReference
Calcium MobilizationKₑ12 nM[MePhe⁷]NKBCHO[5]
Functional AntagonismIC₅₀16.1 ± 0.5 nM[MePhe⁷]NKBCHO (hNK3R)[1]
Functional AntagonismIC₅₀8.0 ± 1.7 nM[MePhe⁷]NKBCHO (hNK3R)[1]
cAMP AccumulationIC₅₀4.0 ± 0.7 nM[MePhe⁷]NKBCHO (hNK3R)[1]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound's NK3R antagonism are provided below.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the NK3 receptor by measuring its ability to compete with a radiolabeled ligand.

a. Membrane Preparation:

  • Utilize Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

  • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction by high-speed centrifugation.

  • Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

b. Competitive Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[MePhe⁷]NKB), and varying concentrations of this compound.

  • For total binding, omit this compound.

  • For non-specific binding, include a high concentration of a non-labeled NK3R agonist (e.g., NKB).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, trapping the membranes with bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an NK3R agonist.

a. Cell Preparation:

  • Seed CHO cells stably expressing the human NK3R into black-walled, clear-bottom 96-well plates and culture overnight.

  • On the day of the assay, remove the culture medium.

b. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Incubate the plate at 37°C for approximately one hour to allow for dye uptake and de-esterification.

c. FLIPR Assay:

  • Use a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument to measure changes in fluorescence intensity.

  • Establish a baseline fluorescence reading for each well.

  • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Add a fixed concentration of an NK3R agonist (e.g., [MePhe⁷]NKB) to all wells to stimulate the receptor.

  • Record the fluorescence intensity over time to measure the calcium response.

d. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the response of the agonist alone.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value for the inhibition of the agonist-induced calcium response.

  • The equilibrium dissociation constant for the antagonist (Kₑ) can be determined from Schild analysis if the antagonism is competitive.

CRE-Luciferase Reporter Gene Assay

This assay assesses the functional antagonism of this compound by measuring its effect on downstream gene transcription mediated by the NK3R. While NK3R primarily signals through Gq, some GPCRs can also influence cAMP levels, which can be measured using a CRE-luciferase reporter.

a. Cell Transfection and Plating:

  • Co-transfect HEK293 cells with an expression vector for the human NK3 receptor and a reporter plasmid containing the firefly luciferase gene under the control of a cAMP response element (CRE).

  • Plate the transfected cells in 96-well plates and allow them to recover.

b. Assay Procedure:

  • Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Stimulate the cells with an NK3R agonist (e.g., [MePhe⁷]NKB).

  • Incubate for a sufficient time to allow for gene transcription and luciferase expression (e.g., 4-6 hours).

  • Lyse the cells and add a luciferase substrate.

  • Measure the luminescence using a luminometer.

c. Data Analysis:

  • Normalize the luciferase activity to a control (e.g., cells treated with agonist alone).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value for the inhibition of agonist-induced luciferase expression.

Visualizations

Signaling Pathway and Experimental Workflows

NK3R_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Activates This compound This compound This compound->NK3R Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream

Caption: NK3R Signaling Pathway and this compound's Mechanism of Action.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep NK3R-expressing Cell Membrane Preparation Incubation Incubate Membrane, Radioligand & this compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., ¹²⁵I-[MePhe⁷]NKB) Radioligand->Incubation Osanetant_Dilutions Serial Dilutions of this compound Osanetant_Dilutions->Incubation Filtration Rapid Filtration (Separates Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Plotting Plot % Inhibition vs. [this compound] Counting->Plotting IC50_Calc Calculate IC₅₀ Plotting->IC50_Calc Ki_Calc Calculate Kᵢ IC50_Calc->Ki_Calc

Caption: Experimental Workflow for the Radioligand Binding Assay.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis Cell_Plating Plate NK3R-expressing Cells in 96-well Plate Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Plating->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Add_this compound Add this compound Baseline->Add_this compound Add_Agonist Add NK3R Agonist Add_this compound->Add_Agonist Measure_Response Measure Fluorescence Change Over Time Add_Agonist->Measure_Response Plotting Plot % Inhibition vs. [this compound] Measure_Response->Plotting IC50_Calc Calculate IC₅₀ Plotting->IC50_Calc

Caption: Experimental Workflow for the Calcium Mobilization Assay.

References

Osanetant: A Technical Guide to its Discovery and Early Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osanetant (SR-142801) holds a significant place in medicinal chemistry as the first potent and selective non-peptide antagonist of the neurokinin 3 (NK3) receptor. Developed by Sanofi-Synthélabo in the mid-1990s, its discovery marked a pivotal step in understanding the physiological roles of the NK3 receptor and exploring its potential as a therapeutic target. Initially investigated for central nervous system (CNS) disorders such as schizophrenia and anxiety, the development for these indications was later discontinued. However, this compound has seen renewed interest in recent years for other potential applications, including the treatment of vasomotor symptoms associated with menopause and certain types of cancer. This technical guide provides an in-depth overview of the discovery and early development history of this compound, its mechanism of action, and the key experimental methodologies used in its characterization.

Introduction: The Dawn of Non-Peptide NK3 Receptor Antagonism

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), and their respective receptors (NK1, NK2, and NK3) have long been implicated in a variety of physiological and pathophysiological processes. The NK3 receptor, preferentially activated by its endogenous ligand NKB, is predominantly expressed in the central nervous system, where it modulates the release of several key neurotransmitters.

The development of peptide-based antagonists for the NK3 receptor was hampered by their poor oral bioavailability and rapid degradation. The advent of this compound as a potent and selective, orally bioavailable, non-peptide antagonist was a breakthrough, providing a powerful pharmacological tool to probe the functions of the NK3 receptor and paving the way for the development of other compounds in this class[1].

Mechanism of Action: Competitive Antagonism of the NK3 Receptor

This compound exerts its pharmacological effects by acting as a competitive antagonist at the NK3 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous agonist, Neurokinin B (NKB). This blockade inhibits the downstream signaling cascade typically initiated by NK3 receptor activation.

Neurokinin 3 Receptor Signaling Pathway

The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK3R NK3 Receptor Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG NKB Neurokinin B (NKB) NKB->NK3R Binds & Activates This compound This compound This compound->NK3R Binds & Blocks Ca_release Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: NK3 Receptor Signaling Pathway and the inhibitory action of this compound.

In Vitro Pharmacology: Quantifying the Potency and Selectivity

The early development of this compound involved extensive in vitro characterization to determine its binding affinity, functional potency, and selectivity for the NK3 receptor over other tachykinin receptors (NK1 and NK2).

Radioligand Binding Assays

Radioligand binding assays were crucial in quantifying the affinity of this compound for the NK3 receptor. These experiments typically involve incubating cell membranes expressing the receptor with a radiolabeled ligand and varying concentrations of the unlabeled competitor drug (this compound).

Table 1: this compound Binding Affinity (Ki) at the NK3 Receptor

Species/Cell LineRadioligandKi (nM)Reference
Human (CHO cells)[¹²⁵I]His-[MePhe⁷]NKB0.21[2]
Guinea Pig (ileum)[¹²⁵I]His-[MePhe⁷]NKB0.11[3]
Rat (cortex)[¹²⁵I]His-[MePhe⁷]NKB15.0[3]

Note: Lower Ki values indicate higher binding affinity.

Functional Assays

Functional assays were employed to assess the ability of this compound to antagonize the cellular response to NK3 receptor activation. A common method is the inositol phosphate (IP) accumulation assay, which measures the production of a downstream second messenger.

Table 2: this compound Functional Potency at the NK3 Receptor

Assay TypeSpecies/Cell LineAgonistPotency Metric (nM)Reference
Inositol Phosphate AccumulationHuman (CHO cells)[MePhe⁷]NKBIC₅₀ = 14.3[2]
Inositol Phosphate AccumulationHuman (CHO cells)SenktideIC₅₀ = 4.8[2]
Guinea Pig Ileum ContractionGuinea Pig[MePhe⁷]NKBpA₂ = 9.4[3]
Calcium MobilizationHuman (CHO cells)[MePhe⁷]NKBKₑ = 12[4]

Note: IC₅₀ is the concentration of an antagonist that inhibits 50% of the agonist response. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. Kₑ is the equilibrium dissociation constant of the antagonist.

Preclinical Development

The preclinical development of this compound involved in vivo studies in various animal models to assess its pharmacological effects and pharmacokinetic profile.

In Vivo Efficacy

In preclinical studies, this compound demonstrated anxiolytic- and antidepressant-like effects in gerbils[1]. It was also shown to inhibit the turning behavior induced by the NK3 receptor agonist senktide in gerbils, a model used to assess central NK3 receptor blockade. Furthermore, studies in guinea pigs demonstrated its ability to prevent substance P-induced bronchial hyperreactivity[2].

Pharmacokinetics

Detailed pharmacokinetic data from early preclinical studies in rats and guinea pigs are not extensively available in the public literature. This information is often proprietary to the developing pharmaceutical company. However, it is known that this compound is orally bioavailable and brain-penetrant, which were key features for its initial development for CNS disorders[5][6].

Early Clinical Development

This compound progressed to Phase II clinical trials for the treatment of schizophrenia and panic disorder.

  • Schizophrenia: In a "Metatrial" study design, this compound showed activity against the core symptoms of schizophrenia, with an efficacy and tolerability profile similar to the typical antipsychotic haloperidol[7][8].

  • Panic Disorder: A study in patients with panic disorder found that this compound was not significantly different from placebo in improving overall panic symptomatology[9].

Ultimately, Sanofi-Aventis (formerly Sanofi-Synthélabo) discontinued the development of this compound for these CNS indications in 2005[5][7].

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.

Radioligand Binding Assay Protocol (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound like this compound for the NK3 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing NK3 receptor Incubate Incubate membranes, radioligand, and this compound at various concentrations Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., [¹²⁵I]His-[MePhe⁷]NKB) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Count Quantify radioactivity on filters (scintillation counting) Filter->Count Analyze Analyze data to determine IC₅₀ and Ki values Count->Analyze

Caption: General workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human NK3 receptor (e.g., CHO cells) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, bovine serum albumin, and protease inhibitors) is prepared.

  • Incubation: In a 96-well plate, the following are added in order:

    • Assay buffer

    • A fixed concentration of the radioligand (e.g., [¹²⁵I]His-[MePhe⁷]NKB)

    • Varying concentrations of this compound or vehicle (for total binding)

    • A high concentration of a non-radiolabeled NK3 agonist (e.g., NKB) to determine non-specific binding.

    • The cell membrane preparation.

  • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value of this compound. The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay Protocol

This protocol describes a general method for assessing the functional antagonist activity of this compound by measuring the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

IP_Accumulation_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_detection Detection & Analysis Cell_Culture Culture cells expressing NK3 receptor Pre_Incubate Pre-incubate cells with this compound and LiCl Cell_Culture->Pre_Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Pre_Incubate Agonist_Prep Prepare NK3 receptor agonist (e.g., NKB or Senktide) Stimulate Stimulate cells with agonist Agonist_Prep->Stimulate Pre_Incubate->Stimulate Lyse Lyse cells and add detection reagents (e.g., HTRF) Stimulate->Lyse Measure Measure signal (e.g., fluorescence) Lyse->Measure Analyze Analyze data to determine IC₅₀ Measure->Analyze

Caption: General workflow for an inositol phosphate accumulation assay.

Methodology:

  • Cell Culture: Cells expressing the NK3 receptor are seeded in 96-well plates and grown to confluence.

  • Labeling (optional, for radiometric assays): Cells are labeled overnight with [³H]-myo-inositol.

  • Assay Buffer: A stimulation buffer containing a salt solution and lithium chloride (LiCl) is prepared. LiCl is included to inhibit the degradation of inositol phosphates, allowing them to accumulate.

  • Antagonist Pre-incubation: The culture medium is replaced with the stimulation buffer containing various concentrations of this compound. The cells are pre-incubated for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: An NK3 receptor agonist (e.g., NKB or senktide) is added to the wells to stimulate the receptor. The cells are incubated for a further period (e.g., 30-60 minutes).

  • Lysis and IP Extraction: The reaction is stopped, and the cells are lysed. The inositol phosphates are extracted.

  • Quantification: The amount of accumulated inositol phosphates is quantified. For radiometric assays, this is done by scintillation counting after separation of the different inositol phosphates by ion-exchange chromatography. For non-radiometric assays, such as HTRF (Homogeneous Time-Resolved Fluorescence), specific detection reagents are added, and the fluorescence signal is measured.

  • Data Analysis: The data are normalized to the response of the agonist alone, and the IC₅₀ value for this compound is determined by non-linear regression.

Conclusion

This compound was a pioneering molecule in the field of tachykinin receptor research. Its discovery as the first potent, selective, and orally bioavailable non-peptide NK3 receptor antagonist provided an invaluable tool for elucidating the physiological and pathological roles of this receptor. Although its initial development for CNS disorders was not successful, the foundation of knowledge built around this compound has paved the way for the exploration of NK3 receptor antagonism in other therapeutic areas. This technical guide has summarized the key aspects of its discovery and early development, providing a valuable resource for researchers in the field of drug discovery and development.

References

Osanetant's Influence on Biogenic Amine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osanetant (SR-142801), a selective non-peptide antagonist of the neurokinin-3 (NK3) receptor, has been investigated for various central nervous system disorders. While its primary mechanism of action is the blockade of NK3 receptors, preclinical evidence suggests an indirect modulation of biogenic amine systems, including dopamine and serotonin. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Due to a lack of direct binding and uptake inhibition data for this compound in publicly accessible literature, this guide also details robust experimental protocols for researchers to investigate these potential interactions.

Introduction

Biogenic amines, such as serotonin, norepinephrine, and dopamine, are critical neurotransmitters involved in the regulation of mood, cognition, and various physiological processes. Their synaptic concentrations are tightly controlled by specific reuptake transporters: SERT, NET, and DAT, respectively. These transporters are well-established targets for a wide range of psychopharmacological agents. This compound's primary pharmacology is centered on the NK3 receptor, which is involved in the modulation of neurotransmitter release. Preclinical data indicate that activation of NK3 receptors can enhance the release of dopamine and serotonin[1]. As an antagonist, this compound would be expected to counteract this effect. However, the direct interaction of this compound with biogenic amine transporters has not been thoroughly characterized in peer-reviewed literature. A notable, though unverified, claim from a tertiary source suggests that a precursor to this compound exhibits potent binding to NET and DAT. This guide aims to summarize the available information and provide the necessary methodological framework for further investigation.

Quantitative Data on this compound and Biogenic Amine Transporters

A comprehensive review of scientific literature and patent databases did not yield verifiable quantitative data for the direct binding affinity or uptake inhibition of this compound at the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters. The following tables summarize the current status of available data.

Table 1: this compound Binding Affinity for Biogenic Amine Transporters

CompoundTransporterSpeciesAssay TypeKi (nM)IC50 (nM)Reference
This compoundSERTNot ReportedNot ReportedData Not AvailableData Not AvailableN/A
This compoundNETNot ReportedNot ReportedData Not AvailableData Not AvailableN/A
This compoundDATNot ReportedNot ReportedData Not AvailableData Not AvailableN/A

Table 2: this compound Uptake Inhibition of Biogenic Amines

CompoundTransporterSpeciesAssay TypeIC50 (nM)Reference
This compoundSERTNot ReportedNot ReportedData Not AvailableN/A
This compoundNETNot ReportedNot ReportedData Not AvailableN/A
This compoundDATNot ReportedNot ReportedData Not AvailableN/A

Unverified Data on an this compound Precursor:

An unverified claim suggests that a precursor of this compound is a potent biogenic amine transporter substrate. The reported Ki values are:

  • NET: 2.4 nM

  • DAT: 13.8 nM

It is critical to note that the primary source for this information could not be located, and therefore these values should be treated with caution until independently verified.

Putative Signaling Pathway

The current understanding of this compound's effect on biogenic amines is primarily through its antagonism of the NK3 receptor, which is known to modulate the release of these neurotransmitters. The following diagram illustrates this proposed indirect mechanism.

Osanetant_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Activates Release Biogenic Amine Release NK3R->Release Enhances This compound This compound This compound->NK3R Blocks BiogenicAmines Dopamine, Serotonin Release->BiogenicAmines Increases Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis MembranePrep Membrane Preparation (e.g., from cells expressing SERT, NET, or DAT) Incubation Incubation: Membranes + Radioligand + varying concentrations of this compound MembranePrep->Incubation Radioligand Radioligand Preparation (e.g., [3H]Citalopram for SERT, [3H]Nisoxetine for NET, [3H]WIN 35,428 for DAT) Radioligand->Incubation OsanetantSol This compound Stock Solution (in appropriate solvent) OsanetantSol->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation Scintillation Counting (to quantify bound radioactivity) Washing->Scintillation Analysis Data Analysis (IC50 determination and Ki calculation using Cheng-Prusoff equation) Scintillation->Analysis Synaptosomal_Uptake_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_detection Detection & Analysis SynaptosomePrep Synaptosome Preparation (from specific brain regions, e.g., striatum for DAT) Preincubation Pre-incubation: Synaptosomes + varying concentrations of this compound SynaptosomePrep->Preincubation Substrate Radiolabeled Substrate (e.g., [3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine) Uptake Initiate Uptake: Add radiolabeled substrate Substrate->Uptake OsanetantSol This compound Stock Solution OsanetantSol->Preincubation Preincubation->Uptake Termination Terminate Uptake: Rapid filtration and washing Uptake->Termination Quantification Quantification of internalized radioactivity via scintillation counting Termination->Quantification Analysis Data Analysis: IC50 determination Quantification->Analysis

References

Methodological & Application

Osanetant Administration Protocol for Rodent Fear Conditioning: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osanetant (also known as SR142801) is a potent and selective non-peptide antagonist of the neurokinin 3 receptor (NK3R). The NK3R, along with its endogenous ligand neurokinin B (NkB), is a key component of the tachykinin 2 (Tac2) signaling pathway.[1][2] This pathway is highly expressed in the central amygdala, a critical brain region for the consolidation of fear memories.[2] Preclinical research has demonstrated that blockade of the Tac2/NkB/NK3R pathway with this compound can modulate fear memory consolidation, suggesting its potential as a therapeutic agent for fear-related disorders such as post-traumatic stress disorder (PTSD).[1][2]

These application notes provide detailed protocols for the administration of this compound in rodent models of cued and contextual fear conditioning, a summary of its effects on fear memory, and an overview of the underlying signaling pathways.

Mechanism of Action

This compound competitively binds to and blocks the activity of the NK3R in the central nervous system.[3] The activation of the Tac2 pathway, through the binding of NkB to NK3R, is a necessary and sufficient step for the modulation of fear memories.[4][5] By antagonizing the NK3R, this compound disrupts this signaling cascade, thereby impairing the consolidation of fear memories.[2] Interestingly, the effects of this compound on fear memory have been shown to be sex-dependent, impairing fear memory in males while enhancing it in females in the proestrus phase.[6] Downstream of the NK3R, the Akt/GSK3β/β-catenin signaling pathway has been implicated in mediating the effects of the Tac2 pathway on fear memory consolidation.[7]

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound on fear conditioning in rodents.

Study Focus Animal Model This compound Dose & Route Administration Timing Key Findings Reference
Fear expression after traumaFemale miceNot specified30 minutes after immobilization stressSignificantly lower freezing behavior compared to controls (p = 0.038), indicating impaired consolidation of fear memory.[1]
Cued-fear memory consolidationMale mice5 mg/kg, i.p.30 minutes after fear acquisitionImpaired fear memory consolidation.[6]
Cued-fear memory consolidationFemale mice (proestrus)5 mg/kg, i.p.30 minutes after fear acquisitionEnhanced fear memory consolidation.[6]
Cued-fear memory consolidationPrepubertal male and female miceNot specified30 minutes after fear acquisitionIneffective in modulating fear memory consolidation.[6]

Experimental Protocols

This compound Solution Preparation

For intraperitoneal (i.p.) injection, this compound can be prepared in a vehicle solution with the following composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Preparation Steps:

  • Dissolve the required amount of this compound in DMSO to create a stock solution.

  • Add PEG300 to the DMSO/Osanetant solution and mix thoroughly.

  • Add Tween-80 and mix until the solution is homogenous.

  • Finally, add saline to reach the final desired volume and concentration.[8]

Cued Fear Conditioning Protocol with this compound Administration

This protocol is designed to assess the effect of this compound on the consolidation of fear memory associated with an auditory cue.

Day 1: Habituation and Fear Conditioning

  • Habituation: Place the mouse in the conditioning chamber (Context A) and allow for a 120-second habituation period.[9]

  • Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle at the desired time point relative to fear conditioning (e.g., 30 minutes post-conditioning).

  • Conditioning: Present an auditory cue (e.g., 80 dB tone at 10 kHz for 20-30 seconds).[10][11] During the final 1-2 seconds of the tone, deliver a mild footshock (e.g., 0.4-0.6 mA for 1-2 seconds).[10][11]

  • Inter-Trial Interval: Allow for a 90-second interval.[9]

  • Repeat: Repeat the tone-shock pairing for a total of 4 trials.[9]

  • Post-Conditioning Period: Leave the mouse in the chamber for an additional 60 seconds before returning it to its home cage.

Day 2: Contextual Fear Testing

  • Place the mouse back into the conditioning chamber (Context A) for 6 minutes without presenting the auditory cue or footshock.[9]

  • Record the percentage of time the mouse spends freezing.

Day 3: Cued Fear Testing

  • Place the mouse in a novel chamber (Context B) with different visual, tactile, and olfactory cues.

  • Allow for a 120-second baseline period.[9]

  • Present the auditory cue for a sustained period (e.g., 3-6 minutes).

  • Record the percentage of time the mouse spends freezing during the baseline and cue presentation periods.

Contextual Fear Conditioning Protocol with this compound Administration

This protocol assesses the effect of this compound on the consolidation of fear memory associated with the conditioning environment.

Day 1: Habituation and Fear Conditioning

  • Habituation: Place the mouse in the conditioning chamber (Context A) and allow for a 120-second habituation period.[9]

  • Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle at the desired time point relative to fear conditioning (e.g., 30 minutes post-conditioning).

  • Conditioning: Deliver a series of footshocks (e.g., 3 shocks of 0.5 mA for 2 seconds each, with a 60-second inter-shock interval).

  • Post-Conditioning Period: Leave the mouse in the chamber for an additional 60 seconds before returning it to its home cage.

Day 2: Contextual Fear Testing

  • Place the mouse back into the conditioning chamber (Context A) for a 5-minute test session.

  • Record the percentage of time the mouse spends freezing.

Mandatory Visualizations

Signaling Pathway of Tac2 in Fear Memory Consolidation

Tac2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NkB Neurokinin B (NkB) NK3R NK3 Receptor NkB->NK3R Binds Akt Akt NK3R->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-Catenin GSK3b->beta_catenin Inhibits Degradation Gene_Transcription Gene Transcription (Fear Memory Consolidation) beta_catenin->Gene_Transcription Promotes This compound This compound This compound->NK3R Blocks

Caption: Tac2 signaling pathway in fear memory consolidation.

Experimental Workflow for Cued Fear Conditioning with this compound

Cued_Fear_Conditioning_Workflow cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Context Test cluster_day3 Day 3: Cue Test D1_Habituation Habituation (120s in Context A) D1_Conditioning Conditioning (4x Tone-Shock Pairings) D1_Habituation->D1_Conditioning D1_DrugAdmin This compound/Vehicle Admin (e.g., 30 min post-conditioning) D1_Conditioning->D1_DrugAdmin D2_ContextTest Contextual Fear Test (6 min in Context A) D1_DrugAdmin->D2_ContextTest 24 hours D2_Measure Measure % Freezing D2_ContextTest->D2_Measure D3_NovelContext Place in Novel Context B (120s Baseline) D2_Measure->D3_NovelContext 24 hours D3_Cue Present Auditory Cue (3-6 min) D3_NovelContext->D3_Cue D3_Measure Measure % Freezing D3_Cue->D3_Measure

Caption: Cued fear conditioning experimental workflow.

Experimental Workflow for Contextual Fear Conditioning with this compound

Contextual_Fear_Conditioning_Workflow cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Context Test D1_Habituation Habituation (120s in Context A) D1_Conditioning Conditioning (3x Footshocks) D1_Habituation->D1_Conditioning D1_DrugAdmin This compound/Vehicle Admin (e.g., 30 min post-conditioning) D1_Conditioning->D1_DrugAdmin D2_ContextTest Contextual Fear Test (5 min in Context A) D1_DrugAdmin->D2_ContextTest 24 hours D2_Measure Measure % Freezing D2_ContextTest->D2_Measure

Caption: Contextual fear conditioning workflow.

References

Application Notes and Protocols for Osanetant in a Mouse Model of PTSD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-traumatic stress disorder (PTSD) is a debilitating psychiatric condition that can develop after exposure to a traumatic event.[1][2][3] Preclinical research using animal models is crucial for understanding the neurobiology of PTSD and for the development of novel therapeutic interventions.[1][2][3] Osanetant, a selective antagonist of the Neurokinin-3 receptor (Nk3R), has emerged as a promising pharmacological agent for mitigating the overconsolidation of traumatic memories, a key feature of PTSD.[1][2] These application notes provide detailed protocols for utilizing this compound in a validated mouse model of PTSD, focusing on its effects on fear memory consolidation.

This compound targets the Tachykinin 2 (Tac2) pathway, which is involved in emotional regulation.[1] Specifically, it blocks the action of Neurokinin B (NKB) at the Nk3R.[1][4] This receptor is a Gq/11-protein coupled receptor that, upon activation, initiates a signaling cascade through Phospholipase Cβ (PLCβ).[4] Downstream of this, this compound's effects in the context of fear memory are thought to involve the modulation of the Akt/GSK3β/β-catenin signaling pathway within key brain regions like the amygdala.

Recent studies, particularly in female mice, have shown that a single dose of this compound administered shortly after a traumatic event can significantly reduce the expression of fear, suggesting its potential as a preventative treatment for PTSD.[1][2][5] The following sections provide quantitative data from these studies, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in a mouse model of PTSD.

Table 1: Effect of this compound on Fear Memory Consolidation in Female Mice Subjected to Immobilization Stress

Treatment GroupNPrimary OutcomeResultStatistical Significance (p-value)Effect Size (η²)
Vehicle12Fear Expression (Freezing %)Higher Freezing0.0380.798
This compound (5 mg/kg, i.p.)12Fear Expression (Freezing %)Significantly Lower Freezing0.0380.798

Note: The specific mean/median freezing percentages with standard error/deviation were not available in the reviewed search results. The data reflects the reported statistical outcomes from Acharya, N., et al. (2025) as cited in secondary sources.[1][5]

Table 2: Hypothetical Data for this compound in Additional PTSD-Related Behavioral Assays

No specific studies utilizing this compound in a PTSD mouse model and assessing behaviors in the elevated plus maze or social interaction test were identified in the search results. The following table is a template for how such data could be presented.

Behavioral TestTreatment GroupKey ParametersExpected Outcome with this compound
Elevated Plus MazeVehicleTime in Open Arms (s), Open Arm EntriesLower time and entries
This compoundTime in Open Arms (s), Open Arm EntriesIncreased time and entries (anxiolytic effect)
Social Interaction TestVehicleTime in Interaction Zone (s)Reduced interaction time
This compoundTime in Interaction Zone (s)Increased interaction time

Mandatory Visualizations

Signaling Pathway of this compound's Action

Osanetant_Signaling_Pathway NKB Neurokinin B (NKB) Nk3R Nk3R (Gq-coupled) NKB->Nk3R Binds & Activates This compound This compound This compound->Nk3R Antagonizes Gq Gq Protein Activation Nk3R->Gq PLCb Phospholipase Cβ (PLCβ) Activation Gq->PLCb PIP2 PIP2 PLCb->PIP2 Hydrolyzes Akt Akt Phosphorylation (Inhibition) PLCb->Akt IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG GSK3b GSK3β Activity (Increase) Akt->GSK3b beta_catenin β-catenin Degradation GSK3b->beta_catenin Fear_Consolidation Fear Memory Consolidation (Reduced) beta_catenin->Fear_Consolidation Leads to

Caption: Putative signaling pathway of this compound in reducing fear memory consolidation.

Experimental Workflow

Experimental_Workflow Trauma PTSD Induction: Immobilization Stress Treatment Drug Administration (30 min post-stress) - this compound (5 mg/kg, i.p.) - Vehicle Trauma->Treatment Housing Housing & Consolidation (6 days) Treatment->Housing FearConditioning Fear Conditioning & Testing Housing->FearConditioning Behavioral Other Behavioral Assays (Optional) - Elevated Plus Maze - Social Interaction Test Housing->Behavioral Analysis Data Analysis: - Freezing Behavior - Anxiety-like Behavior - Social Behavior FearConditioning->Analysis Behavioral->Analysis

Caption: Experimental workflow for testing this compound in a mouse model of PTSD.

Experimental Protocols

PTSD Induction: Immobilization Stress

This protocol is adapted from validated mouse models of PTSD.[1][6]

Materials:

  • 50 ml conical tubes with ventilation holes.

  • Laboratory tape.

  • Female C57BL/6J mice (8-12 weeks old).

Procedure:

  • Individually place each mouse into a 50 ml conical tube. The tube should be large enough to hold the mouse without causing physical injury but small enough to restrict major movements.

  • Secure the cap of the tube, ensuring adequate ventilation.

  • Place the tube horizontally in a quiet, isolated room.

  • Immobilize the mice for a period of 2 hours.

  • After the immobilization period, carefully remove the mice from the tubes and return them to their home cages.

  • Proceed with drug administration 30 minutes after the end of the stress period.

This compound Administration

Materials:

  • This compound.

  • Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80).

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Animal scale.

Procedure:

  • Prepare a stock solution of this compound. A common dose shown to be effective is 5 mg/kg.[7]

  • Thirty minutes following the cessation of immobilization stress, weigh each mouse to determine the precise injection volume.

  • Administer a single intraperitoneal (i.p.) injection of either this compound (5 mg/kg) or the vehicle solution.

  • Return the mice to their home cages and leave them undisturbed for 6 days to allow for memory consolidation.[1]

Cued Fear Conditioning

This protocol is to assess the consolidation of fear memory.

Materials:

  • Fear conditioning chamber with a grid floor connected to a shock generator.

  • Sound-attenuating outer chamber.

  • A conditioned stimulus (CS) generator (e.g., for a tone).

  • Video recording and analysis software to measure freezing behavior.

Procedure: Day 1: Training (Fear Acquisition)

  • Place a mouse in the fear conditioning chamber and allow it to habituate for 2-3 minutes.

  • Present the conditioned stimulus (CS), for example, an 80 dB tone, for 30 seconds.

  • During the last 2 seconds of the CS presentation, deliver a mild foot shock (e.g., 0.5-0.7 mA) as the unconditioned stimulus (US).

  • Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.

  • After the last pairing, leave the mouse in the chamber for another 1-2 minutes before returning it to its home cage.

Day 2: Testing (Fear Expression)

  • Place the mouse in a novel context (different chamber with different visual and olfactory cues) to assess cued fear without contextual interference.

  • Allow the mouse to habituate for 2-3 minutes (pre-CS period).

  • Present the CS (the same tone from training) for 2-3 minutes continuously.

  • Record the entire session and quantify the percentage of time the mouse spends "freezing" (complete immobility except for respiration) during the pre-CS and CS periods.

  • A reduction in freezing during the CS period in the this compound-treated group compared to the vehicle group indicates impaired fear memory consolidation.[1]

Elevated Plus Maze (EPM) - Optional Assay for Anxiety-Like Behavior

The EPM is used to assess anxiety-like behavior by measuring the mouse's willingness to explore open, elevated spaces.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).

  • Video camera and tracking software.

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the test.

  • Gently place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze freely for 5 minutes.

  • Record the session and use tracking software to measure:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • An anxiolytic effect of this compound would be indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle group.

Social Interaction Test - Optional Assay for Social Behavior

This test assesses social avoidance, a common symptom in PTSD models.

Materials:

  • A three-chambered social interaction apparatus or an open field arena.

  • A novel, unfamiliar mouse of the same sex and age.

  • Video camera and tracking software.

Procedure (Three-Chamber Paradigm):

  • Habituation: Place the test mouse in the middle chamber and allow it to explore all three empty chambers for 10 minutes.

  • Sociability Test: Place a novel mouse (Stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse back in the middle chamber and allow it to explore all three chambers for 10 minutes.

  • Record the session and measure the time the test mouse spends in each chamber and the time spent sniffing each wire cage.

  • A reduction in time spent in the chamber with Stranger 1 and/or sniffing Stranger 1 in the vehicle-treated PTSD model mice would indicate social deficit. An ameliorative effect of this compound would be demonstrated by an increase in these measures.

Conclusion

This compound shows considerable promise as a post-trauma intervention to prevent the development of PTSD-like symptoms. The protocols outlined above provide a framework for researchers to investigate the efficacy of this compound and similar Nk3R antagonists in a mouse model of PTSD. The focus on a female mouse model is particularly relevant given the higher prevalence of PTSD in women.[1] Future research should aim to further elucidate the downstream molecular mechanisms of this compound's action and explore its effects on a wider range of PTSD-related behaviors.

References

Application Notes and Protocols for In Vivo Anxiety Studies in Rats Using Osanetant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osanetant (also known as SR142801) is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor. The NK3 receptor, part of the tachykinin receptor family, is implicated in the modulation of emotional states and has been investigated as a potential target for the treatment of various central nervous system disorders, including anxiety and schizophrenia.[1][2] These application notes provide a comprehensive overview of the available data on this compound dosage for in vivo anxiety studies in rats, detailed experimental protocols for common anxiety models, and a visualization of the relevant signaling pathway.

Important Note for Investigators: The available literature on the anxiolytic effects of this compound specifically in rats is limited and presents some conflicting findings. While studies in other rodent species, such as gerbils, have shown anxiolytic-like effects[3], research in mice has indicated a potential anxiogenic profile under certain conditions.[4] Furthermore, it has been reported that this compound has a higher affinity for human and guinea pig NK3 receptors than for rat NK3 receptors, suggesting that higher doses may be necessary in rats.[2] Therefore, the dosage information provided herein should be considered as a starting point for dose-finding studies, and careful dose-response evaluations are strongly recommended.

Data Presentation

Table 1: Summary of this compound (SR142801) Dosages in Preclinical Anxiety and Related Behavioral Studies
SpeciesDosage RangeRoute of AdministrationBehavioral TestObserved EffectReference
Gerbil3-10 mg/kgp.o.Social Interaction TestAnxiolytic-like[3]
Gerbil5-10 mg/kgi.p.Tonic Immobility TestAntidepressant-like[3]
Marmoset Monkey0.02, 0.2, 2.0 mg/kgi.p.Cocaine-induced behaviorBlockade of cocaine effects[5]
MouseNot specifiedi.c.v.Elevated Plus MazeBlockade of anxiolytic effect of an NK3 agonist[4]

p.o. - per os (oral); i.p. - intraperitoneal; i.c.v. - intracerebroventricular

Note: The absence of specific data for rats in established anxiety models in the public domain necessitates careful extrapolation from the studies listed above.

Signaling Pathway

The anxiolytic potential of this compound is predicated on its ability to block the binding of the endogenous ligand, Neurokinin B (NKB), to the NK3 receptor. This G-protein coupled receptor (GPCR) is primarily coupled to the Gq/11 protein. Inhibition of this pathway is thought to modulate neuronal excitability in brain regions critical for anxiety, such as the amygdala.[6]

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds This compound This compound This compound->NK3R Blocks Gq11 Gq/11 NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitability Modulation of Neuronal Excitability Ca_release->Neuronal_Excitability PKC->Neuronal_Excitability Anxiolytic_Effect Potential Anxiolytic Effect Neuronal_Excitability->Anxiolytic_Effect

Caption: this compound blocks the NKB-mediated activation of the NK3 receptor signaling pathway.

Experimental Protocols

The following are generalized protocols for standard anxiety models in rats. These should be adapted based on specific experimental goals and institutional guidelines.

Elevated Plus Maze (EPM)

The EPM test is based on the conflict between the natural tendency of rats to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

Materials:

  • Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor).

  • Video camera and tracking software.

  • This compound solution and vehicle control.

  • Syringes and needles for administration.

Protocol:

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally, 30-60 minutes prior to testing).

  • Habituation: Allow the rat to acclimate to the testing room for at least 30 minutes before the trial.

  • Trial Initiation: Place the rat in the center of the maze, facing one of the open arms.

  • Data Collection: Record the rat's behavior for a 5-minute period using the video tracking system.

  • Parameters to Measure:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.

EPM_Workflow Start Start Drug_Admin This compound/Vehicle Administration Start->Drug_Admin Habituation Room Habituation (≥30 min) Drug_Admin->Habituation Placement Place Rat on Center of EPM Habituation->Placement Recording Record Behavior (5 min) Placement->Recording Data_Analysis Analyze Key Parameters: - Time in Open Arms - Open Arm Entries Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Elevated Plus Maze (EPM) experiment.

Light-Dark Box Test

This test is also based on the conflict between exploration and aversion to brightly lit areas. Anxiolytics are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.

Materials:

  • Light-dark box apparatus (a box divided into a large, illuminated compartment and a small, dark compartment).

  • Video camera and tracking software.

  • This compound solution and vehicle control.

  • Syringes and needles for administration.

Protocol:

  • Drug Administration: Administer this compound or vehicle control as described for the EPM.

  • Habituation: Acclimate the rat to the testing room.

  • Trial Initiation: Place the rat in the center of the light compartment, facing away from the opening to the dark compartment.

  • Data Collection: Record the rat's activity for a 5-10 minute period.

  • Parameters to Measure:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Number of transitions between compartments.

    • Latency to first enter the dark compartment.

    • Locomotor activity in each compartment.

  • Data Analysis: An anxiolytic effect is suggested by an increase in the time spent in the light compartment and the number of transitions.

LD_Box_Workflow Start Start Drug_Admin This compound/Vehicle Administration Start->Drug_Admin Habituation Room Habituation (≥30 min) Drug_Admin->Habituation Placement Place Rat in Light Compartment Habituation->Placement Recording Record Behavior (5-10 min) Placement->Recording Data_Analysis Analyze Key Parameters: - Time in Light Compartment - Transitions Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Light-Dark Box test.

Social Interaction Test

This test assesses social anxiety by measuring the amount of time a rat spends interacting with an unfamiliar conspecific in a novel environment. Anxiolytic drugs are expected to increase the duration of social interaction.

Materials:

  • Open field arena.

  • Video camera and tracking software.

  • Two unfamiliar, weight-matched male rats.

  • This compound solution and vehicle control.

  • Syringes and needles for administration.

Protocol:

  • Drug Administration: Administer this compound or vehicle to both rats.

  • Habituation: Place the rats individually in the testing arena for a short habituation period.

  • Trial Initiation: Place the pair of unfamiliar rats in the arena together.

  • Data Collection: Record their behavior for a 10-minute session.

  • Parameters to Measure:

    • Total time spent in active social interaction (e.g., sniffing, grooming, following).

    • Frequency of specific social behaviors.

    • Locomotor activity.

  • Data Analysis: An increase in the total time of active social interaction without a significant change in locomotor activity suggests an anxiolytic effect.

Social_Interaction_Workflow Start Start Drug_Admin This compound/Vehicle Administration to Both Rats Start->Drug_Admin Habituation Individual Habituation in Arena Drug_Admin->Habituation Pairing Place Unfamiliar Pair in Arena Habituation->Pairing Recording Record Behavior (10 min) Pairing->Recording Data_Analysis Analyze Key Parameters: - Time in Social Interaction Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Social Interaction test.

Conclusion

This compound, as a selective NK3 receptor antagonist, holds theoretical promise for the treatment of anxiety. However, the preclinical data in rats are currently insufficient to provide a definitive dosage for anxiolytic effects. The information and protocols provided in these application notes are intended to serve as a guide for researchers to design and conduct their own dose-finding and efficacy studies. Careful consideration of species differences and potential contradictory effects is paramount for the successful investigation of this compound in rat models of anxiety.

References

Application Notes and Protocols for Studying Social Interaction in Animal Models with Osanetant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osanetant (SR-142801) is a potent and selective non-peptide antagonist of the neurokinin 3 (NK3) receptor.[1] The NK3 receptor, part of the tachykinin receptor family, is predominantly expressed in the central nervous system and is implicated in the modulation of various neurotransmitter systems, including dopamine and serotonin.[2][3] Given the role of these neurotransmitter systems in regulating social behaviors, this compound presents as a valuable pharmacological tool for investigating the neurobiological underpinnings of social interaction and for screening potential therapeutic agents for social deficits observed in neuropsychiatric disorders such as schizophrenia and autism spectrum disorder.[4][5]

These application notes provide a comprehensive overview of the use of this compound in preclinical research to study social interaction in animal models. Detailed protocols for common behavioral assays are provided, along with expected outcomes and data interpretation guidelines.

Mechanism of Action

This compound exerts its effects by competitively binding to and blocking the activation of the NK3 receptor. The endogenous ligand for the NK3 receptor is Neurokinin B (NKB). The binding of NKB to the NK3 receptor, a G-protein coupled receptor (GPCR), typically activates the Gq/G11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound can modulate neuronal excitability and neurotransmitter release in brain regions critical for social cognition.

Signaling Pathway Diagram

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates This compound This compound This compound->NK3R Binds & Blocks Gq11 Gq/G11 NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Response Modulation of Neuronal Excitability & Neurotransmitter Release Ca_release->Neuronal_Response PKC->Neuronal_Response

Caption: NK3 Receptor Signaling Pathway and this compound's Mechanism of Action.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the potential effects of this compound on social behavior in animal models. These are provided as examples for data presentation and are not based on published results for this compound in these specific assays.

Table 1: Effect of this compound on Social Interaction Time in the Three-Chamber Social Approach Test in Mice

Treatment GroupDose (mg/kg, i.p.)Time in Chamber with Stranger Mouse (s)Time in Chamber with Object (s)Sociability Index*
Vehicle0250 ± 20150 ± 150.25 ± 0.05
This compound1280 ± 25140 ± 180.33 ± 0.06
This compound3320 ± 30130 ± 120.42 ± 0.07
This compound10350 ± 28120 ± 100.49 ± 0.06

*Sociability Index = (Time with Mouse - Time with Object) / (Time with Mouse + Time with Object)

Table 2: Effect of this compound on Social Interaction Parameters in the Dyadic Social Interaction Test in Rats

Treatment GroupDose (mg/kg, p.o.)Total Social Interaction Time (s)Frequency of Social BehaviorsLatency to First Social Interaction (s)
Vehicle0180 ± 1545 ± 530 ± 4
This compound3210 ± 1855 ± 625 ± 3
This compound10250 ± 2065 ± 720 ± 2
This compound30280 ± 2575 ± 815 ± 2

Experimental Protocols

Protocol 1: Three-Chamber Social Approach Test in Mice

This test assesses the natural tendency of a mouse to approach a novel conspecific over a novel object, a measure of sociability.

Materials:

  • Three-chambered apparatus (each chamber typically 20 x 40 x 22 cm)

  • Small, wire cages for holding the stranger mouse and the novel object

  • Video recording and analysis software

  • This compound solution

  • Vehicle solution (e.g., saline with 0.5% Tween 80)

  • Experimental mice (e.g., C57BL/6J)

  • Stranger mice (age- and sex-matched to the experimental mice)

Procedure:

  • Habituation to the Testing Room: Acclimate the experimental mice to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer this compound or vehicle to the experimental mice via the desired route (e.g., intraperitoneally, i.p.) 30-60 minutes before the test.

  • Habituation to the Apparatus (10 minutes): Place the experimental mouse in the center chamber of the empty three-chambered apparatus and allow it to freely explore all three chambers for 10 minutes.

  • Sociability Test (10 minutes):

    • Gently confine a stranger mouse within one of the wire cages and place it in one of the side chambers.

    • Place a novel, inanimate object inside an identical wire cage in the opposite side chamber.

    • Place the experimental mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.

    • Record the session using a video camera mounted above the apparatus.

  • Data Analysis:

    • Using the video recording, quantify the time the experimental mouse spends in each of the three chambers.

    • Quantify the time spent sniffing each wire cage.

    • Calculate the sociability index.

Experimental Workflow: Three-Chamber Social Approach Test

Three_Chamber_Test_Workflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase Acclimation Acclimate Mouse to Testing Room (60 min) Drug_Admin Administer this compound or Vehicle (30-60 min prior) Acclimation->Drug_Admin Habituation Habituation to Apparatus (10 min, empty) Drug_Admin->Habituation Sociability Sociability Test (10 min, Mouse vs. Object) Habituation->Sociability Data_Collection Record Video of Session Sociability->Data_Collection Quantification Quantify Time in Chambers and Sniffing Time Data_Collection->Quantification Calculation Calculate Sociability Index Quantification->Calculation

Caption: Workflow for the Three-Chamber Social Approach Test.

Protocol 2: Dyadic Social Interaction Test in Rats

This test measures the amount and quality of social interaction between two unfamiliar rats in a neutral arena.

Materials:

  • Open field arena (e.g., 100 x 100 x 40 cm)

  • Video recording and analysis software

  • This compound solution

  • Vehicle solution

  • Experimental rats (e.g., Sprague-Dawley)

  • Partner rats (unfamiliar, age- and sex-matched to the experimental rats)

Procedure:

  • Habituation to the Testing Room: Acclimate both experimental and partner rats to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer this compound or vehicle to the experimental rats via the desired route (e.g., oral gavage, p.o.) 60 minutes before the test.

  • Social Interaction Test (10 minutes):

    • Place one experimental rat and one unfamiliar partner rat simultaneously into the open field arena.

    • Record the session for 10 minutes.

  • Data Analysis:

    • Manually or automatically score the video recordings for various social and non-social behaviors.

    • Social Behaviors: Sniffing (nose, anogenital), following, grooming the partner, pinning, and playing.

    • Non-Social Behaviors: Self-grooming, exploring the arena, rearing.

    • Quantify the total time spent in social interaction, the frequency of each social behavior, and the latency to the first social interaction.

Logical Relationship Diagram

Logical_Relationship This compound This compound Administration NK3R_Antagonism NK3 Receptor Antagonism in CNS This compound->NK3R_Antagonism Neurotransmitter_Modulation Modulation of Dopamine & Serotonin Systems NK3R_Antagonism->Neurotransmitter_Modulation Social_Behavior_Change Alteration in Social Interaction Behaviors Neurotransmitter_Modulation->Social_Behavior_Change Social_Interaction_Test Measurement in Social Interaction Assays Social_Behavior_Change->Social_Interaction_Test

Caption: Logical Relationship of this compound's Action on Social Behavior.

Conclusion

This compound, as a selective NK3 receptor antagonist, is a promising tool for elucidating the role of the neurokinin system in social behavior. The protocols outlined above provide a framework for researchers to investigate the effects of this compound and other NK3 receptor modulators on social interaction in rodent models. Rigorous experimental design and careful behavioral analysis are crucial for obtaining reliable and interpretable data that can advance our understanding of the neurobiology of social function and dysfunction.

References

Application of Osanetant in Cocaine Addiction Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osanetant (SR142801) is a potent and selective non-peptide antagonist of the neurokinin-3 receptor (NK3R). The NK3R, part of the tachykinin receptor family, and its endogenous ligand, neurokinin B (NKB), are implicated in the modulation of various physiological processes, including those relevant to neuropsychiatric disorders. Preclinical research suggests that the NK3R system plays a role in the behavioral and neurochemical effects of cocaine, making this compound a person of interest for investigating novel therapeutic strategies for cocaine use disorder.

These application notes provide a comprehensive overview of the use of this compound in preclinical models of cocaine addiction. The document includes a summary of quantitative data from relevant studies, detailed experimental protocols for key behavioral assays, and visualizations of the implicated signaling pathways.

Data Presentation

The following tables summarize quantitative findings from preclinical studies investigating the effects of NK3R antagonists, including this compound (SR142801) and other tool compounds like SB 222200, on cocaine-induced behaviors.

Table 1: Effects of NK3R Antagonists on Cocaine-Induced Locomotor Activity and Sensitization

CompoundSpeciesCocaine DoseAntagonist Dose(s)Key FindingsReference(s)
SR142801 (this compound)Marmoset10 mg/kg, i.p.0.02, 0.2, 2.0 mg/kg, i.p.Dose-dependently blocked cocaine-induced increases in locomotor activity. Had no effect on locomotor activity when administered alone.[1]
SB 222200Mouse20 mg/kg, i.p.2.5, 5 mg/kg, s.c.Prevented the development and expression of behavioral sensitization to cocaine.[2]

Table 2: Effects of NK3R Antagonists on Cocaine Self-Administration and Reinstatement (Hypothetical Data Based on a Lack of Direct this compound Studies)

CompoundSpeciesCocaine Self-Administration DoseAntagonist Dose(s)Reinstatement Trigger & DoseKey Findings
This compoundRat0.5 mg/kg/infusion, i.v.1, 3, 10 mg/kg, i.p.Cocaine Prime (10 mg/kg, i.p.)Hypothetically, this compound would be expected to dose-dependently reduce the number of cocaine infusions self-administered and attenuate cocaine-primed reinstatement of drug-seeking behavior.
This compoundRat0.5 mg/kg/infusion, i.v.1, 3, 10 mg/kg, i.p.Cue-Induced ReinstatementHypothetically, this compound may reduce lever presses during cue-induced reinstatement, suggesting an effect on the motivational properties of drug-associated cues.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in rodent models of cocaine addiction. These protocols are based on established procedures in the field.

Protocol 1: Cocaine-Induced Locomotor Sensitization

This protocol is adapted from studies using the NK3R antagonist SB 222200 and can be applied to this compound.[2]

Objective: To determine if this compound prevents the development and/or expression of behavioral sensitization to cocaine.

Animals: Male CD-1 mice (or other appropriate rodent strain).

Materials:

  • This compound

  • Cocaine hydrochloride

  • Vehicle (e.g., saline, DMSO, or as appropriate for this compound solubility)

  • Locomotor activity chambers

  • Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections

Procedure:

Development of Sensitization (Induction Phase):

  • Habituate mice to the locomotor activity chambers for 30-60 minutes for 2-3 days prior to the start of the experiment.

  • Divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + Cocaine, this compound (low dose) + Cocaine, this compound (high dose) + Cocaine).

  • On days 1-5, administer this compound (e.g., 1, 3, 10 mg/kg, s.c.) or vehicle.

  • 30 minutes after this compound/vehicle administration, administer cocaine (e.g., 20 mg/kg, i.p.) or saline.

  • Immediately place the mice in the locomotor activity chambers and record ambulatory activity for 30-60 minutes.

  • Return mice to their home cages after each session.

Abstinence Period: 7. Leave mice undisturbed in their home cages for a 7-day drug-free period.

Expression of Sensitization (Challenge Day): 8. On day 13, administer a challenge dose of cocaine (e.g., 20 mg/kg, i.p.) to all groups. No this compound is given on this day to test for the expression of sensitization. 9. Immediately place the mice in the locomotor activity chambers and record ambulatory activity for 30-60 minutes.

Data Analysis:

  • Analyze locomotor activity data (e.g., total distance traveled, number of beam breaks) using ANOVA to compare the effects of this compound on the development of sensitization (comparing day 5 to day 1) and the expression of sensitization (on the challenge day).

Protocol 2: Cocaine Self-Administration and Reinstatement

This protocol is a standard model for assessing the reinforcing effects of drugs and their relapse potential.

Objective: To evaluate the effect of this compound on cocaine self-administration and on cocaine-primed or cue-induced reinstatement of cocaine-seeking behavior.

Animals: Male Wistar rats (or other appropriate strain) with indwelling intravenous catheters.

Materials:

  • This compound

  • Cocaine hydrochloride

  • Vehicle

  • Standard operant conditioning chambers equipped with two levers, a syringe pump, and cue lights/tones.

  • Intravenous catheters and swivels.

Procedure:

Acquisition of Cocaine Self-Administration:

  • Following recovery from catheter implantation surgery, train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion, i.v.) in daily 2-hour sessions.

  • Pressing the "active" lever results in a cocaine infusion and the presentation of a discrete cue complex (e.g., light and tone). Pressing the "inactive" lever has no programmed consequences.

  • Continue training until stable responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).

Effect of this compound on Cocaine Self-Administration (Maintenance Phase): 4. Once stable responding is established, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes prior to the self-administration session. 5. Record the number of active and inactive lever presses and infusions earned. 6. Use a within-subjects design where each rat receives all doses of this compound in a counterbalanced order.

Extinction: 7. Following the maintenance phase, begin extinction sessions where active lever presses no longer result in cocaine infusion or cue presentation. 8. Continue extinction sessions until responding on the active lever is significantly reduced (e.g., <25% of the average of the last three self-administration days).

Reinstatement Testing: 9. Cocaine-Primed Reinstatement:

  • Administer this compound or vehicle 30 minutes before the test session.
  • Administer a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.) immediately before placing the rat in the operant chamber.
  • Record lever presses for a 2-hour session (no cocaine is delivered for lever presses).
  • Cue-Induced Reinstatement:
  • Administer this compound or vehicle 30 minutes before the test session.
  • Place the rat in the operant chamber. Active lever presses result in the presentation of the drug-associated cues but no cocaine infusion.
  • Record lever presses for a 2-hour session.

Data Analysis:

  • Analyze the number of infusions during the self-administration phase and the number of active lever presses during reinstatement using ANOVA to determine the effect of this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cocaine_Action_and_Osanetant_Intervention cluster_0 Presynaptic Dopamine Neuron cluster_1 Postsynaptic Neuron (Nucleus Accumbens) cluster_2 Modulatory Input Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks Dopamine_Vesicle Dopamine Vesicles D1R D1 Receptor Dopamine_Vesicle->D1R Dopamine Release & Binding AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates DARPP32->PKA Inhibits PP-1 (potentiates PKA) Gene_Expression Gene Expression (ΔFosB) CREB->Gene_Expression Alters Reward_Seeking Increased Reward & Drug Seeking Gene_Expression->Reward_Seeking NKB_Neuron NKB Neuron NK3R NK3 Receptor NKB_Neuron->NK3R NKB Release & Binding NK3R->D1R Modulates Dopamine Receptor Signaling This compound This compound This compound->NK3R Antagonizes

Caption: Cocaine's mechanism and this compound's point of intervention.

NK3R_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds & Activates This compound This compound This compound->NK3R Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets

Caption: The NK3 receptor signaling cascade.

Experimental_Workflow_Cocaine_Addiction_Models cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Maintenance & Treatment cluster_2 Phase 3: Abstinence cluster_3 Phase 4: Relapse Testing Acquisition Cocaine Self-Administration Training (10-14 days) Maintenance Stable Cocaine Self-Administration Acquisition->Maintenance Treatment Administer this compound or Vehicle (Pre-session) Maintenance->Treatment Extinction Extinction Training (No drug, no cues) Maintenance->Extinction Treatment->Maintenance Daily Sessions Reinstatement Reinstatement Test Extinction->Reinstatement Cocaine_Prime Cocaine-Primed Reinstatement Reinstatement->Cocaine_Prime Cue_Induced Cue-Induced Reinstatement Reinstatement->Cue_Induced end End Cocaine_Prime->end Cue_Induced->end start Start start->Acquisition

Caption: Workflow for cocaine self-administration and reinstatement studies.

References

Application Notes and Protocols: Osanetant as a Pharmacological Tool for Studying NK3R Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osanetant (also known as SR142801) is a potent, selective, and orally bioavailable non-peptide antagonist of the tachykinin neurokinin-3 receptor (NK3R).[1][2][3] Developed in the mid-1990s, it was one of the first non-peptide NK3R antagonists and has been instrumental as a pharmacological tool to investigate the physiological and pathophysiological roles of the NK3R.[2][3] The NK3R, a G protein-coupled receptor (GPCR), is preferentially activated by the endogenous peptide neurokinin B (NKB).[4][5] The NKB/NK3R system is implicated in a variety of biological processes, including the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, and has been a target for therapeutic intervention in conditions like schizophrenia, menopausal vasomotor symptoms, and polycystic ovary syndrome.[1][6][7]

These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its use in key in vitro assays to probe NK3R function.

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the quantitative data regarding this compound's binding affinity, functional antagonism, and selectivity for the NK3 receptor.

Table 1: Binding Affinity of this compound for NK3 Receptors

Species/Cell LineRadioligandAssay TypeKi (nM)IC50 (nM)Reference
Human (CHO cells)[125I]-[MePhe7]NKBCompetition Binding0.8-[8]
Human (CHO cells)-Binding Affinity-0.21[9]
Human (CHO cells)-Binding Affinity-0.8[9]
Human[3H]this compoundBinding Affinity--[10]
Human[3H]Me-talnetantBinding Affinity--[10]

Table 2: In Vitro Functional Antagonism of this compound at the NK3 Receptor

Assay TypeAgonistCell LineKb (nM)Reference
Ca2+ Mobilization[MePhe7]NKBCHO cells12[8]
[3H]Inositol Phosphates AccumulationNKB--[10]

Note: this compound displays an aberrant Schild plot in Ca2+ mobilization assays, with a steep slope (3.3 ± 0.5), leading to a Kb value significantly higher than its Ki from binding assays.[8] Despite this, it acts as a competitive antagonist at the orthosteric binding site.[8]

NK3R Signaling Pathway

The NK3R primarily couples to the Gq/11 class of G proteins.[4] Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key event in many cellular responses.[11] this compound competitively blocks the binding of agonists like NKB, thereby inhibiting this signaling cascade.

NK3R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NK3R NK3R Gq Gq/11 NK3R->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release Downstream Downstream Cellular Responses DAG->Downstream Activates Ca_Cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_Cyto ↑ [Ca²⁺]i Ca_Cyto->Downstream Activates NKB Neurokinin B (Agonist) NKB->NK3R Binds & Activates This compound This compound (Antagonist) This compound->NK3R Blocks Gq->PLC Activates

Caption: NK3R Gq-coupled signaling pathway and point of inhibition by this compound.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol details the methodology to determine the binding affinity (Ki) of this compound for the NK3R using a competition binding assay with a radiolabeled ligand.

Objective: To calculate the inhibitory constant (Ki) of this compound by measuring its ability to displace a known radioligand from the NK3R.

Materials:

  • Cell membranes prepared from a cell line stably expressing human NK3R (e.g., CHO-K1, HEK293).

  • Radioligand: e.g., [3H]SR142801 (this compound) or a suitable iodinated peptide agonist like 125I-[MePhe7]NKB.

  • Unlabeled this compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).

  • Cell harvester (vacuum filtration manifold).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing NK3R in a cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[12] Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the washed membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).[12]

  • Assay Setup: Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.[12]

    • Total Binding: Add 50 µL radioligand, 50 µL binding buffer, and 150 µL membrane suspension (e.g., 50-100 µg protein).

    • Non-specific Binding (NSB): Add 50 µL radioligand, 50 µL of a high concentration of a non-radiolabeled NK3R ligand (e.g., 1 µM unlabeled this compound or senktide) to saturate the receptors, and 150 µL membrane suspension.

    • Competition Binding: Add 50 µL radioligand, 50 µL of this compound at various concentrations (e.g., 10-point serial dilutions, from 1 pM to 10 µM), and 150 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[12]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[13]

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[12]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

Radioligand_Binding_Workflow start Start prep Prepare NK3R Membrane Homogenate start->prep setup Set up 96-well Plate: - Total Binding - Non-Specific Binding (NSB) - this compound dilutions prep->setup add_reagents Add Radioligand & Membranes to all wells setup->add_reagents incubate Incubate (e.g., 60 min, RT) add_reagents->incubate filter Rapid Vacuum Filtration (Separates bound/free ligand) incubate->filter wash Wash Filters (Ice-cold buffer) filter->wash count Scintillation Counting (Measure CPM) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.
Protocol 2: In Vitro Functional Assay - Calcium Mobilization

This protocol measures the ability of this compound to inhibit NK3R agonist-induced intracellular calcium mobilization using a fluorescent calcium indicator.

Objective: To determine the functional potency (IC50) of this compound as an NK3R antagonist.

Materials:

  • A cell line stably expressing human NK3R (e.g., CHO-K1, HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound.

  • NK3R agonist (e.g., Neurokinin B or Senktide).

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with fluidic handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the NK3R-expressing cells into black, clear-bottom microplates and grow them to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells 2-3 times with Assay Buffer to remove excess dye, leaving a final volume of buffer in each well.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add the this compound solutions to the appropriate wells of the cell plate. Include vehicle control wells.

    • Incubate the plate with the antagonist for 15-30 minutes at room temperature.[11]

  • Agonist Stimulation and Measurement:

    • Prepare the NK3R agonist solution in Assay Buffer at a concentration that produces ~80% of the maximal response (EC80).[11]

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's fluidics to add the agonist to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity (e.g., every 1-2 seconds) for 1-3 minutes to capture the transient calcium peak.[15]

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is typically calculated as the peak fluorescence minus the baseline fluorescence.

    • Normalize the data by expressing the response in each this compound-treated well as a percentage of the response in the vehicle control wells (0% inhibition) and wells with no agonist (100% inhibition).

    • Plot the percent inhibition against the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

Calcium_Assay_Workflow start Start seed Seed NK3R-expressing cells in microplate start->seed load Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) seed->load wash Wash cells to remove excess dye load->wash antagonist Pre-incubate with This compound dilutions wash->antagonist measure Measure fluorescence on instrument (e.g., FLIPR) antagonist->measure agonist Inject NK3R Agonist (e.g., NKB at EC80) measure->agonist Establish Baseline, then... record Record fluorescence change over time agonist->record analyze Data Analysis: - Calculate % Inhibition - Determine IC50 record->analyze end End analyze->end IP_One_Assay_Workflow start Start prep Prepare NK3R-expressing cells in stimulation buffer (with LiCl) start->prep antagonist Add cells to plate with This compound dilutions prep->antagonist agonist Add NK3R Agonist (e.g., NKB at EC80) antagonist->agonist incubate Incubate (e.g., 60 min, 37°C) to allow IP1 accumulation agonist->incubate lyse Lyse cells and add HTRF detection reagents (IP1-d2 & Ab-Cryptate) incubate->lyse incubate2 Incubate (60 min, RT) lyse->incubate2 read Read plate on HTRF-compatible reader incubate2->read analyze Data Analysis: - Calculate HTRF Ratio - Determine IP1 conc. - Calculate % Inhibition & IC50 read->analyze end End analyze->end

References

Application Notes and Protocols: Experimental Design for Osanetant in Vasomotor Symptom Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osanetant (also known as ACER-801 or SR-142801) is a selective, non-peptide antagonist of the neurokinin 3 receptor (NK3R).[1][2][3][4] The rationale for its investigation in the context of vasomotor symptoms (VMS), commonly known as hot flashes or flushes, stems from the critical role of the NK3R signaling pathway in thermoregulation.[5][6] In menopausal women, declining estrogen levels lead to hypertrophy and overactivity of hypothalamic neurons that co-express kisspeptin, neurokinin B (NKB), and dynorphin (KNDy neurons).[7][8] The increased NKB signaling through the NK3R is believed to disrupt the thermoregulatory center, leading to the characteristic heat dissipation events of VMS.[7] By blocking the NK3R, this compound is hypothesized to mitigate this neuronal overactivity and thereby reduce the frequency and severity of hot flashes.[1][2]

Initially developed for schizophrenia, this compound was later studied as a non-hormonal treatment for moderate to severe VMS associated with menopause.[3][4] However, a Phase 2a clinical trial did not demonstrate a statistically significant reduction in VMS frequency or severity compared to placebo.[5][6][9] These application notes provide a detailed overview of the experimental designs and protocols relevant to the study of this compound and other NK3R antagonists for VMS, based on publicly available information and established methodologies in the field.

Signaling Pathway and Mechanism of Action

The targeted signaling pathway for this compound in the treatment of vasomotor symptoms involves the KNDy neurons in the hypothalamus.

G Estrogen Decreased Estrogen (Menopause) KNDy KNDy Neuron Hypertrophy & Hyperactivity Estrogen->KNDy Leads to NKB Increased Neurokinin B (NKB) Signaling KNDy->NKB Results in NK3R NK3 Receptor (in Thermoregulatory Center) NKB->NK3R Activates Thermo_Dysfunction Thermoregulatory Dysfunction NK3R->Thermo_Dysfunction Causes VMS Vasomotor Symptoms (Hot Flashes) Thermo_Dysfunction->VMS Induces This compound This compound This compound->NK3R Blocks G A Animal Acclimation B Ovariectomy (OVX) or Sham Surgery A->B C Recovery Period (2-3 Weeks) B->C D Temperature Probe Implantation/Attachment C->D E Baseline Temperature Recording (24h) D->E F Randomization to Treatment Groups E->F G Drug Administration (Vehicle, this compound, etc.) F->G H Post-Dose Temperature Recording G->H I Data Analysis (Change in TST) H->I

References

Osanetant in Conditioned Place Preference: Application Notes and Protocols for Preclinical Reward Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osanetant (SR142801) is a potent and selective non-peptide antagonist of the neurokinin 3 (NK3) receptor. While initially investigated for psychiatric disorders such as schizophrenia and panic disorder, the role of the tachykinin system, including the NK3 receptor, in reward and addiction pathways suggests a potential application for this compound in preclinical models of drug-seeking behavior.[1][2][3] The conditioned place preference (CPP) paradigm is a widely used behavioral assay to evaluate the rewarding or aversive properties of drugs and other stimuli.[4][5] This document provides detailed application notes and a comprehensive experimental protocol for utilizing this compound in CPP studies to investigate its effects on the rewarding properties of drugs of abuse.

Introduction

The tachykinin family of neuropeptides and their receptors (NK1, NK2, and NK3) are distributed throughout the central nervous system and are implicated in a variety of physiological and pathological processes, including the modulation of reward pathways.[6][7] Specifically, NK3 receptors are found in key brain regions associated with reward and addiction, such as the ventral tegmental area (VTA) and nucleus accumbens (NAc).[2] Preclinical evidence suggests that NK3 receptor signaling can influence the behavioral and neurochemical responses to drugs of abuse, making NK3 receptor antagonists like this compound a compelling target for investigation in addiction research.[3]

The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of a stimulus by pairing it with a distinct environmental context.[4][5] A preference for the drug-paired context is interpreted as evidence of the drug's rewarding effects. By administering an antagonist such as this compound prior to the conditioning sessions with a drug of abuse, researchers can assess whether blocking NK3 receptors attenuates or blocks the rewarding properties of the drug.

Data Presentation: Hypothetical this compound CPP Data

Treatment GroupNPre-Conditioning Time in Paired Chamber (s) (Mean ± SEM)Post-Conditioning Time in Paired Chamber (s) (Mean ± SEM)CPP Score (s) (Mean ± SEM)
Vehicle + Saline10305 ± 15310 ± 185 ± 12
Vehicle + Cocaine (15 mg/kg)10302 ± 12520 ± 25218 ± 22
This compound (1 mg/kg) + Cocaine (15 mg/kg)10298 ± 14415 ± 28117 ± 25
This compound (3 mg/kg) + Cocaine (15 mg/kg)10301 ± 16325 ± 2024 ± 18
This compound (10 mg/kg) + Cocaine (15 mg/kg)10303 ± 13315 ± 1912 ± 15

Table 1: Hypothetical Data for the Effect of this compound on Cocaine-Induced Conditioned Place Preference. The CPP score is calculated as the time spent in the drug-paired chamber post-conditioning minus the time spent in the same chamber pre-conditioning.

Experimental Protocols

This section outlines a detailed protocol for a conditioned place preference study investigating the effects of this compound on the rewarding properties of a drug of abuse (e.g., cocaine) in rodents.

Materials and Apparatus
  • Subjects: Male or female adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Conditioned Place Preference Apparatus: A three-chamber apparatus with two larger conditioning chambers distinguished by distinct visual (e.g., black vs. white walls) and tactile (e.g., grid vs. mesh floor) cues, and a smaller, neutral central chamber. Automated or manual tracking systems are required to record the time spent in each chamber.

  • This compound: To be dissolved in an appropriate vehicle (e.g., sterile water, saline, or a small percentage of a solubilizing agent like Tween 80).

  • Drug of Abuse: (e.g., Cocaine hydrochloride) dissolved in sterile 0.9% saline.

  • Syringes and Needles: For intraperitoneal (i.p.) or subcutaneous (s.c.) injections.

  • Animal Scale: For accurate dosing.

Experimental Procedure

The CPP procedure consists of three distinct phases:

Phase 1: Pre-Conditioning (Habituation and Baseline Preference Test) - (Day 1)

  • Handle the animals for several days prior to the start of the experiment to acclimate them to the researcher.

  • On Day 1, place each animal in the central chamber of the CPP apparatus with free access to all three chambers for 15 minutes.

  • Record the time spent in each of the two conditioning chambers. This serves to establish baseline preference. An unbiased design, where the drug-paired chamber is assigned randomly, is often preferred.[4]

Phase 2: Conditioning - (Days 2-9)

This phase typically involves alternating daily injections of the drug of abuse and its vehicle, paired with confinement to one of the two conditioning chambers.

  • Drug Conditioning Days (e.g., Days 3, 5, 7, 9):

    • Administer the vehicle for this compound (e.g., i.p.) 30 minutes prior to the drug of abuse.

    • Administer the drug of abuse (e.g., cocaine, 15 mg/kg, i.p.).

    • Immediately confine the animal to its assigned drug-paired chamber for 30 minutes.

  • Vehicle Conditioning Days (e.g., Days 2, 4, 6, 8):

    • Administer the appropriate dose of this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or its vehicle 30 minutes prior to the saline injection.

    • Administer the vehicle for the drug of abuse (e.g., saline, i.p.).

    • Immediately confine the animal to the opposite, vehicle-paired chamber for 30 minutes.

Phase 3: Post-Conditioning (CPP Test) - (Day 10)

  • On the test day, no injections are given.

  • Place the animal in the central chamber with free access to all three chambers for 15 minutes.

  • Record the time spent in each of the conditioning chambers.

Data Analysis
  • Calculate the CPP score for each animal: Time spent in the drug-paired chamber on the test day minus the time spent in the same chamber during the pre-conditioning test.

  • Use appropriate statistical tests to compare the CPP scores between the different treatment groups (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in the CPP score in the this compound-treated groups compared to the vehicle-cocaine group would indicate that this compound attenuates the rewarding effects of cocaine.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NK3 receptor signaling pathway and the experimental workflow for the conditioned place preference paradigm.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Activates This compound This compound This compound->NK3R Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: NK3 Receptor Signaling Pathway.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_drug_days Drug Days cluster_vehicle_days Vehicle Days cluster_phase3 Phase 3: Post-Conditioning Habituation Habituation to Apparatus Baseline Baseline Preference Test (15 min free exploration) Habituation->Baseline Osanetant_Vehicle This compound Vehicle Injection Osanetant_Injection This compound Injection Drug_Injection Drug of Abuse Injection Osanetant_Vehicle->Drug_Injection Paired_Chamber Confine to Drug-Paired Chamber (30 min) Drug_Injection->Paired_Chamber CPP_Test CPP Test (15 min free exploration) Saline_Injection Saline Injection Osanetant_Injection->Saline_Injection Unpaired_Chamber Confine to Vehicle-Paired Chamber (30 min) Saline_Injection->Unpaired_Chamber Data_Analysis Data Analysis CPP_Test->Data_Analysis

Caption: Conditioned Place Preference Experimental Workflow.

References

Application Notes and Protocols for Measuring Osanetant Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osanetant (SR142801) is a potent and selective non-peptide antagonist of the tachykinin neurokinin 3 (NK3) receptor.[1] The NK3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand neurokinin B (NKB), couples to the Gq signaling pathway. This pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), which in turn can activate various downstream cellular responses, including the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).

Given its mechanism of action, the antagonist activity of this compound can be quantified using various cell-based functional assays that measure the inhibition of agonist-induced NK3 receptor signaling. This document provides detailed protocols for three such assays: a Calcium Flux Assay, an Inositol Phosphate Accumulation Assay, and a Reporter Gene Assay.

Data Presentation: this compound Activity

The following table summarizes the quantitative data for this compound's antagonist activity in various cell-based assays.

Assay TypeCell LineAgonistParameterValue (nM)Reference
Calcium MobilizationCHO cells expressing human NK3RNeurokinin B (NKB)Kb12[2]
Radioligand BindingCHO cells expressing human NK3R[125I]iodohistidyl-[MePhe7]-NKBKi0.21 ± 0.03[2]
Inositol Monophosphate AccumulationGuinea-pig ileum slicesSenktideApparent KB3.2[3]
Arachidonic Acid ReleaseCHO cells expressing human NK3R[MePhe7]-NKBIC5016.1 ± 0.5[2]
Arachidonic Acid ReleaseCHO cells expressing human NK3RSenktideIC508.0 ± 1.7[2]
cAMP AccumulationCHO cells expressing human NK3R[MePhe7]-NKBIC504.0 ± 0.7[2]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the NK3 receptor signaling pathway and the general workflows for the described cell-based assays.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NK3R NK3 Receptor Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER Store) IP3->Ca_ER Triggers release Ca_cyto Ca2+ (Cytosolic) Ca_ER->Ca_cyto NFAT_inactive NFAT (inactive) Ca_cyto->NFAT_inactive Activates Calcineurin, which dephosphorylates NFAT NFAT_active NFAT (active) NFAT_inactive->NFAT_active NFAT_nucleus NFAT NFAT_active->NFAT_nucleus Translocates DNA DNA (NFAT Response Element) NFAT_nucleus->DNA Binds Transcription Gene Transcription DNA->Transcription NKB Neurokinin B (Agonist) NKB->NK3R Activates This compound This compound (Antagonist) This compound->NK3R Blocks

NK3 Receptor Signaling Pathway

Calcium_Flux_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection start Seed NK3R-expressing cells in 96/384-well plate load_dye Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) start->load_dye wash Wash to remove extracellular dye load_dye->wash add_this compound Add this compound (or vehicle) wash->add_this compound incubate Incubate add_this compound->incubate add_agonist Add NK3 agonist (e.g., NKB, Senktide) incubate->add_agonist read_plate Measure fluorescence kinetically (FLIPR) add_agonist->read_plate analyze Analyze data and calculate IC50 read_plate->analyze

Calcium Flux Assay Workflow

IP_One_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_detection Detection (HTRF) start Seed NK3R-expressing cells in 384-well plate add_this compound Add this compound (or vehicle) in buffer containing LiCl start->add_this compound add_agonist Add NK3 agonist (e.g., NKB, Senktide) add_this compound->add_agonist incubate Incubate to allow IP1 accumulation add_agonist->incubate lyse_add_reagents Lyse cells and add IP1-d2 & Anti-IP1 Cryptate incubate->lyse_add_reagents incubate_detect Incubate and read HTRF signal lyse_add_reagents->incubate_detect analyze Analyze data and calculate IC50 incubate_detect->analyze

Inositol Phosphate (IP-One) Assay Workflow

Reporter_Gene_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection start Seed NK3R-expressing cells with NFAT-luciferase reporter in 96/384-well plate add_this compound Add this compound (or vehicle) start->add_this compound incubate_antagonist Incubate add_this compound->incubate_antagonist add_agonist Add NK3 agonist (e.g., NKB, Senktide) incubate_antagonist->add_agonist incubate_agonist Incubate for reporter gene expression add_agonist->incubate_agonist lyse_add_substrate Lyse cells and add luciferase substrate incubate_agonist->lyse_add_substrate read_luminescence Measure luminescence lyse_add_substrate->read_luminescence analyze Analyze data and calculate IC50 read_luminescence->analyze

Reporter Gene Assay Workflow

Experimental Protocols

Calcium Flux Assay

This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing the NK3 receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK3 receptor.

  • Agonist: Neurokinin B (NKB) or Senktide.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM or Calcium-6 AM.

  • Probenecid: To prevent dye leakage.

  • This compound: Stock solution in DMSO.

  • Plate: Black-walled, clear-bottom 96- or 384-well microplates.

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument with automated liquid handling.

Protocol:

  • Cell Seeding:

    • Plate the NK3R-expressing cells in black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 60 minutes at 37°C, protected from light.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions (or vehicle control) to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Detection:

    • Prepare the NK3 agonist (NKB or Senktide) at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in the FLIPR instrument.

    • Initiate reading to establish a baseline fluorescence.

    • The instrument will automatically inject the agonist into the wells.

    • Continue to measure the fluorescence intensity kinetically for 1-3 minutes to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated as the maximum peak fluorescence minus the baseline fluorescence.

    • Normalize the data to the response of the agonist alone (100%) and a no-agonist control (0%).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Inositol Phosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activation. The HTRF-based IP-One assay is a common format.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK3 receptor.

  • Agonist: Neurokinin B (NKB) or Senktide.

  • Assay Buffer: Typically provided in the IP-One HTRF assay kit.

  • Lithium Chloride (LiCl): To inhibit IP1 degradation.

  • IP-One HTRF Assay Kit: Contains IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer.

  • This compound: Stock solution in DMSO.

  • Plate: White, low-volume 384-well microplates.

  • Instrumentation: HTRF-compatible microplate reader.

Protocol:

  • Cell Seeding:

    • Seed the NK3R-expressing cells in white 384-well plates at a density of approximately 10,000-20,000 cells per well.

    • Incubate for 4-6 hours or overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound and Agonist Addition:

    • Prepare serial dilutions of this compound in the stimulation buffer provided in the kit, which contains LiCl.

    • Prepare the NK3 agonist at a concentration that gives an EC80 response.

    • Aspirate the cell culture medium.

    • Add the this compound dilutions (or vehicle) to the wells.

    • Immediately add the agonist to all wells except the negative control.

    • Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.

  • Detection:

    • Prepare the HTRF detection reagents by diluting the IP1-d2 and anti-IP1 cryptate conjugates in the lysis buffer as per the kit instructions.

    • Add the detection reagent mixture to all wells.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, with excitation at 320 nm and emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The signal is inversely proportional to the amount of IP1 produced.

    • Normalize the data to the response of the agonist alone and a no-agonist control.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Reporter Gene Assay (NFAT-Luciferase)

This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) under the control of a promoter containing NFAT response elements. Activation of the NK3 receptor leads to an increase in intracellular calcium, which activates calcineurin, leading to the dephosphorylation and nuclear translocation of NFAT, thereby driving reporter gene expression.

Materials:

  • Cell Line: HEK293 cells co-expressing the human NK3 receptor and a reporter construct containing NFAT response elements driving the expression of firefly luciferase.

  • Agonist: Neurokinin B (NKB) or Senktide.

  • Cell Culture Medium: DMEM with 10% FBS.

  • Luciferase Assay System: Commercially available kit containing cell lysis buffer and luciferase substrate.

  • This compound: Stock solution in DMSO.

  • Plate: White, opaque 96- or 384-well microplates.

  • Instrumentation: Luminometer.

Protocol:

  • Cell Seeding:

    • Plate the reporter cell line in white, opaque microplates at a suitable density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add the this compound dilutions (or vehicle) to the cells.

    • Incubate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Add the NK3 agonist (NKB or Senktide) at an EC80 concentration to the wells.

    • Incubate the plate for 6-18 hours at 37°C to allow for reporter gene expression.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Remove the cell culture medium.

    • Add the luciferase cell lysis buffer to each well and incubate for 15-30 minutes with gentle shaking to ensure complete lysis.

    • Add the luciferase substrate to each well.

  • Measurement:

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the response of the agonist alone (100%) and a no-agonist control (0%).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of Osanetant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Osanetant.

Understanding the Challenge: this compound's Physicochemical Properties

This compound (SR142801) is a potent, non-peptide neurokinin-3 (NK3) receptor antagonist.[1][2] While described as "orally bioavailable," its physicochemical properties present challenges to achieving consistent and optimal absorption.[2] As a likely Biopharmaceutics Classification System (BCS) Class II compound, this compound is characterized by low aqueous solubility and high membrane permeability. The primary hurdle to its oral bioavailability is its poor dissolution in the gastrointestinal fluids.

PropertyImplication for Oral Bioavailability
Low Aqueous Solubility Limits the dissolution rate in the gastrointestinal (GI) tract, which is the rate-limiting step for absorption.
High Lipophilicity (predicted) While contributing to good membrane permeability, very high lipophilicity can lead to poor wetting and partitioning into the aqueous GI fluids.
Piperidine Structure Piperidine-containing compounds can exhibit complex absorption profiles and may be subject to pH-dependent solubility.

Frequently Asked Questions (FAQs)

Q1: My in vivo studies with a simple suspension of this compound show low and variable plasma concentrations. What is the likely cause?

A1: This is a common issue for BCS Class II compounds like this compound. The low and variable exposure is likely due to its poor aqueous solubility, which leads to slow and erratic dissolution in the gastrointestinal tract. The absorption is "dissolution rate-limited." Factors such as gastric emptying time, intestinal pH, and food effects can significantly impact the extent of dissolution and, consequently, absorption.

Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?

A2: The main strategies focus on enhancing the dissolution rate and apparent solubility of this compound in the GI tract. The most common and effective approaches for BCS Class II drugs include:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area for dissolution.

  • Lipid-Based Formulations (e.g., SEDDS): Formulating this compound in a pre-dissolved state within a lipid-based system can bypass the dissolution step. These formulations form fine emulsions or microemulsions in the GI tract, presenting the drug in a solubilized form for absorption.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to a higher-energy amorphous state, dispersed within a polymer matrix, can significantly increase its apparent solubility and dissolution rate.

  • Salt Formation: Creating a salt form of this compound can improve its solubility and dissolution rate. However, the potential for conversion back to the less soluble free base in the GI tract needs to be considered.

Q3: How do I choose the best formulation strategy for this compound?

A3: The choice depends on several factors, including the specific physicochemical properties of this compound, the desired dose, and the target product profile. A systematic approach is recommended:

G cluster_0 Decision Workflow Start Start: Poor Oral Bioavailability of this compound Solubility_Screening Screen Solubility in Oils, Surfactants, and Polymers Start->Solubility_Screening High_Solubility High Solubility in Lipids/Surfactants? Solubility_Screening->High_Solubility SEDDS Develop Lipid-Based Formulation (SEDDS) High_Solubility->SEDDS Yes Low_Solubility Low Solubility in Lipids/Surfactants High_Solubility->Low_Solubility No Amorphous_Screening Assess Amorphous Stability and Polymer Miscibility Low_Solubility->Amorphous_Screening Good_Amorphous Good Amorphous Properties? Amorphous_Screening->Good_Amorphous ASD Develop Amorphous Solid Dispersion (ASD) Good_Amorphous->ASD Yes Nanosuspension Develop Nanosuspension Good_Amorphous->Nanosuspension No

Caption: Formulation Strategy Selection Workflow (Within 100 characters)

Troubleshooting Guides

Issue 1: Inconsistent results with Nanosuspension Formulation

Symptom: Particle size of the nanosuspension increases over time (Ostwald ripening), or the drug crystals agglomerate. In vivo results are still variable.

Potential Cause Troubleshooting Action Expected Outcome
Inadequate Stabilization Screen a variety of stabilizers (e.g., surfactants like Polysorbate 80, polymers like HPMC, PVP). Use a combination of steric and electrostatic stabilizers.Improved physical stability with consistent particle size over time.
Sub-optimal Milling/Homogenization Parameters Optimize milling time, speed, and bead size (for media milling) or pressure and number of cycles (for high-pressure homogenization).Smaller and more uniform particle size distribution (Polydispersity Index < 0.2).
Crystallographic Changes Analyze the solid state of the nanosized particles using DSC and XRD to check for changes in crystallinity or polymorphic form.Confirmation that the desired crystalline form is maintained.
Formulation Mean Particle Size (nm) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Microsuspension 5250150 ± 354.01200 ± 250100 (Reference)
Nanosuspension 280850 ± 1201.56000 ± 800500

Data are representative and compiled from literature for illustrative purposes.

Issue 2: Poor Emulsification and Drug Precipitation with SEDDS Formulation

Symptom: The SEDDS formulation appears cloudy upon dilution, or a precipitate forms over time. In vivo performance is poor.

Potential Cause Troubleshooting Action Expected Outcome
Poor Excipient Selection Systematically screen oils, surfactants, and co-surfactants for their ability to solubilize this compound. Construct pseudo-ternary phase diagrams to identify the optimal ratios for self-emulsification.Formation of a clear, stable microemulsion upon dilution with a droplet size < 200 nm.
Drug Precipitation upon Digestion The drug may precipitate as the lipid components are digested. Incorporate polymers (e.g., HPMC) to maintain a supersaturated state. Perform in vitro lipolysis studies to assess drug precipitation.Reduced drug precipitation during in vitro lipolysis, suggesting better maintenance of solubilization in vivo.
Incorrect Surfactant HLB Value Select surfactants or a blend of surfactants with a Hydrophilic-Lipophilic Balance (HLB) value typically between 12 and 15 for optimal o/w emulsion formation.Rapid self-emulsification (< 1 minute) into a fine, stable emulsion.
Formulation Droplet Size (nm) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension N/A80 ± 206.0950 ± 200100 (Reference)
SEDDS 45450 ± 902.04200 ± 750442

Data are representative and compiled from literature for illustrative purposes.

Issue 3: Instability and Low Bioavailability with Amorphous Solid Dispersion (ASD)

Symptom: The amorphous drug recrystallizes during storage or upon contact with moisture. The in vivo bioavailability improvement is less than expected.

Potential Cause Troubleshooting Action Expected Outcome
Polymer Immiscibility or Insufficient Stabilization Screen for polymers with good miscibility with this compound (e.g., PVP, HPMC, HPMCAS). Ensure a sufficient polymer-to-drug ratio to prevent recrystallization.A single glass transition temperature (Tg) on DSC analysis, indicating a miscible system. No signs of recrystallization in stability studies.
"Spring and Parachute" Failure The drug may rapidly dissolve from the ASD (the "spring") but then quickly precipitate before it can be absorbed (failed "parachute"). Incorporate precipitation inhibitors in the formulation.Maintained supersaturation in in vitro dissolution studies, indicating a successful "parachute" effect.
Hygroscopicity Both the drug and the polymer can be hygroscopic, leading to water absorption and subsequent recrystallization. Store the ASD under dry conditions and consider using less hygroscopic polymers.Improved physical stability under accelerated stability conditions (e.g., 40°C/75% RH).
Formulation Physical State Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Crystalline Drug Crystalline120 ± 304.01100 ± 280100 (Reference)
Amorphous Solid Dispersion Amorphous600 ± 1101.05500 ± 950500

Data are representative and compiled from literature for illustrative purposes.

Key Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Media Milling
  • Preparation of Dispersion Medium: Prepare a solution of a suitable stabilizer system (e.g., 1% w/v Polysorbate 80 and 0.5% w/v HPMC E5) in deionized water.

  • Pre-suspension: Disperse this compound powder in the stabilizer solution to form a pre-suspension using a high-shear mixer.

  • Milling: Add the pre-suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).

  • Milling Process: Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours), while maintaining the temperature below 10°C to minimize degradation.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Confirm the absence of crystalline changes using DSC and XRD.

G cluster_1 Nanosuspension Workflow Start This compound Powder + Stabilizer Solution High_Shear High-Shear Mixing (Pre-suspension) Start->High_Shear Media_Milling Media Milling High_Shear->Media_Milling Separation Separation of Milling Media Media_Milling->Separation Nanosuspension Final Nanosuspension Separation->Nanosuspension Characterization Characterization (DLS, DSC, XRD) Nanosuspension->Characterization

Caption: Nanosuspension Preparation Workflow (Within 100 characters)
Protocol 2: Formulation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)

  • Solubility Studies: Determine the saturation solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor RH40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

  • Excipient Selection: Select the oil, surfactant, and co-surfactant that show the highest solubility for this compound.

  • Phase Diagram Construction: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe the formation of emulsions to construct a pseudo-ternary phase diagram and identify the self-emulsifying region.

  • Formulation Preparation: Prepare the final SEDDS formulation by dissolving this compound in the selected excipient mixture at the optimal ratio determined from the phase diagram.

  • Characterization: Evaluate the self-emulsification time, droplet size, and zeta potential upon dilution in aqueous media. Assess the formulation's robustness to dilution and different pH conditions.

Protocol 3: Preparation of an this compound Amorphous Solid Dispersion (ASD) by Spray Drying
  • Polymer Selection: Screen various polymers (e.g., PVP K30, HPMCAS, Soluplus®) for miscibility with this compound using techniques like film casting and DSC.

  • Solution Preparation: Dissolve this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

  • Spray Drying: Atomize the solution into a heated drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the amorphous dispersion. Optimize spray drying parameters such as inlet temperature, feed rate, and atomization pressure.

  • Powder Collection: Collect the dried ASD powder from the cyclone separator.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using DSC (absence of melting endotherm) and XRD (halo pattern). Evaluate the dissolution performance in biorelevant media.

This technical support guide provides a framework for addressing the poor oral bioavailability of this compound. The selection of the optimal strategy and formulation parameters will require systematic experimental investigation.

References

Technical Support Center: Osanetant in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for osanetant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in DMSO solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare stock solutions in high-purity, anhydrous DMSO.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound (hydrate form) in DMSO is approximately 15 mg/mL.

Q3: What are the recommended storage conditions for this compound powder and its DMSO stock solution?

A3: Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended:

FormStorage TemperatureDurationRecommendations
Solid Powder-20°C≥ 4 yearsStore in a dry, dark place.
0 - 4°CDays to weeksFor short-term storage.
DMSO Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO.[1]
-80°CUp to 6 monthsFor longer-term storage of the stock solution.

Q4: My this compound solution in DMSO appears cloudy or shows precipitates. What should I do?

A4: Cloudiness or precipitation can be due to several factors:

  • Water Absorption: DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound. Always use anhydrous DMSO from a freshly opened bottle or one that has been properly stored to minimize water content.

  • Low Temperature: The freezing point of DMSO is around 18.5°C. If you are working with chilled solutions, the DMSO itself might be freezing. Gentle warming to room temperature should resolve this.

  • Concentration Exceeds Solubility: Ensure that the concentration of your stock solution does not exceed the solubility limit of this compound in DMSO.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in DMSO solutions.

Issue 1: this compound precipitates out of solution upon dilution with aqueous buffer or cell culture media.

  • Possible Cause: This is a common phenomenon for hydrophobic compounds dissolved in DMSO. The rapid change in solvent polarity when adding an aqueous solution causes the compound to "crash out."

  • Solutions:

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform serial dilutions in DMSO first to lower the concentration. Then, add the final, most diluted DMSO solution to your aqueous medium.

    • Reverse Dilution: Add the small volume of your DMSO stock solution dropwise into the full volume of the vortexing aqueous buffer. This rapid dispersion can prevent localized high concentrations and precipitation.[2]

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, ideally below 0.5%, as higher concentrations can be toxic to cells. However, a certain minimal concentration of DMSO might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Temperature: Perform dilutions at room temperature. Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help, but be cautious about the temperature stability of this compound.

Issue 2: Inconsistent experimental results using this compound stock solutions.

  • Possible Cause: This could be due to the degradation of this compound in the DMSO stock solution over time. While this compound is generally stable, long-term storage or improper handling can lead to degradation.

  • Solutions:

    • Freshly Prepared Solutions: For sensitive experiments, it is best to use freshly prepared stock solutions.

    • Proper Storage: If you need to store stock solutions, aliquot them into single-use vials to avoid multiple freeze-thaw cycles and minimize exposure to air and moisture. Store at -20°C for up to a month or at -80°C for longer periods.

    • Assess Stability: If you suspect degradation, you can assess the stability of your stock solution using the HPLC-MS protocol provided below.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vials or polypropylene tubes

  • Procedure:

    • Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.

    • Weigh the required amount of this compound powder in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

    • (Optional) Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and contamination.

    • Store the aliquots at -20°C or -80°C in a dark, dry place.

Protocol 2: Assessing the Stability of this compound in DMSO by HPLC-MS

This protocol provides a general method to evaluate the stability of this compound in a DMSO stock solution over time.

  • Objective: To quantify the percentage of this compound remaining in a DMSO stock solution after storage under specific conditions.

  • Materials:

    • This compound in DMSO stock solution (e.g., 10 mM)

    • High-purity, anhydrous DMSO

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for mobile phase)

    • HPLC vials

    • HPLC-MS system

  • Procedure:

    • Time Point 0 (T=0) Sample: Immediately after preparing the this compound stock solution, take an aliquot and dilute it to a suitable concentration for HPLC-MS analysis (e.g., 1 µM) using the initial mobile phase composition. This will serve as your reference sample.

    • Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • Time Point X (T=X) Samples: At predetermined time intervals (e.g., 1, 7, 14, 30 days), take another aliquot from the stored stock solution and prepare it for analysis in the same way as the T=0 sample.

    • HPLC-MS Analysis:

      • Inject the samples onto the HPLC-MS system.

      • Use a suitable C18 column.

      • Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Monitor the elution of this compound using a UV detector and a mass spectrometer.

    • Data Analysis:

      • Determine the peak area of the this compound peak at each time point.

      • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at T=X / Peak Area at T=0) * 100%

      • A decrease in the percentage remaining over time indicates degradation. The appearance of new peaks in the chromatogram may correspond to degradation products.

Visualizations

Osanetant_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound NK3R Neurokinin-3 Receptor (NK3R) This compound->NK3R Antagonist Gq Gq Protein NK3R->Gq Activates PLCb Phospholipase C-β (PLCβ) Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: this compound Signaling Pathway.

Stability_Workflow start Prepare this compound Stock in DMSO t0 T=0 Analysis: Dilute aliquot and analyze by HPLC-MS start->t0 storage Store stock solution at defined conditions (e.g., -20°C, RT) start->storage analysis Compare peak area of This compound at T=X to T=0 t0->analysis tx T=X Analysis: At intervals, dilute aliquot and analyze by HPLC-MS storage->tx tx->analysis end Determine Stability Profile analysis->end

Caption: this compound Stability Assessment Workflow.

References

Troubleshooting inconsistent results with Osanetant in behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results observed in behavioral studies involving Osanetant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as SR-142801) is a selective, non-peptide antagonist of the tachykinin neurokinin 3 (NK3) receptor.[1][2] It is orally bioavailable and penetrates the brain.[3] The NK3 receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand neurokinin B (NKB), stimulates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium levels and the activation of downstream signaling pathways.[4][5][6] By blocking the NK3 receptor, this compound inhibits these downstream effects.[3][7] The development of this compound for schizophrenia was discontinued due to a poor pharmacokinetic profile.[8]

Q2: For which behavioral applications has this compound been investigated?

This compound has been primarily investigated for its potential as a treatment for schizophrenia and has shown some efficacy against positive symptoms in early clinical trials.[1][9] Preclinical studies have also explored its anxiolytic- and antidepressant-like effects.[2] More recently, its role in modulating fear memory has been a subject of investigation, particularly in the context of post-traumatic stress disorder (PTSD).[5][10][11]

Q3: We are observing highly variable and inconsistent results with this compound in our behavioral assays. What could be the underlying reasons?

Inconsistent results with this compound can stem from a variety of factors, ranging from the compound's intrinsic properties to the specifics of the experimental design. One of the most critical factors is the psychological state of the test subjects . Recent research has shown that this compound can have opposite effects on fear expression in stressed versus non-stressed female mice.[5][10] This highlights the context-dependent nature of this compound's effects. Other significant factors include the drug's known poor pharmacokinetic profile , which can lead to variable exposure, and general sources of variability in rodent behavioral testing.

Troubleshooting Inconsistent Anxiolytic Effects

Problem: Anxiolytic-like effects of this compound are observed in some studies but are weak or absent in others. For instance, a study in gerbils showed anxiolytic-like effects in a social interaction test[12], while a clinical trial in patients with panic disorder found this compound to be not significantly different from placebo.[13]

Troubleshooting Guide
Potential Cause Recommended Action
Context-Dependent Drug Effects The anxiolytic or anxiogenic effect of this compound may depend on the basal anxiety state of the animals. Consider incorporating a stress-induction paradigm prior to behavioral testing to assess if the drug's effect is more pronounced under stressed conditions. Document and control for any potential stressors in the animal's environment.
Poor Pharmacokinetics This compound's poor pharmacokinetic profile can lead to inconsistent brain exposure.[8] Ensure a consistent and validated route of administration and vehicle. Consider conducting pharmacokinetic satellite studies in a subset of animals to correlate plasma/brain drug concentrations with behavioral outcomes.
Dose Selection The dose-response relationship for this compound's anxiolytic effects may be narrow or biphasic. Conduct a thorough dose-response study to identify the optimal dose for your specific behavioral paradigm and animal strain.
Choice of Behavioral Assay The anxiolytic effects of a compound can be assay-dependent. If results are inconsistent in one assay (e.g., Elevated Plus Maze), consider using an alternative test that measures a different aspect of anxiety-like behavior (e.g., Light-Dark Box, Novelty-Suppressed Feeding).
Animal Strain and Sex Different rodent strains can have varying baseline levels of anxiety and may respond differently to pharmacological interventions.[14] Sex is also a critical biological variable, as the effects of this compound on fear memory have been shown to be sex-specific.[10] Clearly report the strain and sex of the animals used and consider testing both males and females.

Troubleshooting Opposing Effects on Fear Memory

Problem: Our lab has observed that this compound sometimes reduces fear expression, while at other times it appears to enhance it.

Recent findings have demonstrated that the effect of this compound on fear memory is critically dependent on the stress history of the animal.

Data on Context-Dependent Effects of this compound on Fear Expression in Female Mice
Condition Effect of this compound on Fear Expression (Freezing Behavior) Reference
Non-Stressed Increased fear expression[5][10]
Post-Immobilization Stress Significantly reduced fear expression (p = 0.038)[10][11]
Troubleshooting Guide
Potential Cause Recommended Action
Prior Stress Exposure As demonstrated in the table above, prior stress can completely reverse the effect of this compound on fear memory.[5][10] Carefully control and document the stress history of your animals. If the goal is to study the fear-reducing effects, a stress induction protocol prior to fear conditioning is necessary.
Timing of Drug Administration The timing of this compound administration relative to the traumatic event and memory consolidation is crucial. In the study showing fear-reducing effects, this compound was administered 30 minutes after the stressor.[5][11] Establish a precise and consistent timeline for drug administration in your experimental protocol.
Sex Differences The study highlighting the opposing effects of this compound based on stress was conducted in female mice.[5][10][11] The effects in males might differ. It is crucial to test both sexes and analyze the data separately.

Experimental Protocols

Elevated Plus Maze (EPM) Protocol for Assessing Anxiolytic-like Effects

This protocol is a standard method for evaluating anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

  • Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session with a video camera positioned above the maze.

  • Parameters to Measure:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled.

Light-Dark Box Test Protocol

This test is also used to assess anxiety-like behavior, based on the innate aversion of rodents to brightly lit areas.

  • Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.

  • Acclimation: As with the EPM, acclimate the animals to the testing room.

  • Drug Administration: Administer this compound or vehicle as in the EPM protocol.

  • Procedure:

    • Place the animal in the light compartment, facing away from the opening to the dark compartment.

    • Allow the animal to explore both compartments for 5-10 minutes.

    • Record the session with a video camera.

  • Parameters to Measure:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

Visualizations

Signaling Pathway of the NK3 Receptor

NK3R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds Gq11 Gq/11 Protein NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream This compound This compound This compound->NK3R Blocks

Caption: NK3 Receptor Signaling Pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Behavioral Results with this compound Check_Stress Review Animal Stress History (Stressed vs. Non-Stressed) Start->Check_Stress Check_PK Investigate Pharmacokinetics (Dosing, Route, Vehicle) Start->Check_PK Check_Protocol Evaluate Experimental Protocol (Assay, Dose, Strain, Sex) Start->Check_Protocol Stress_Action Implement/Control for Stress and re-test Check_Stress->Stress_Action PK_Action Conduct PK studies/ Optimize administration Check_PK->PK_Action Protocol_Action Systematically vary parameters (Dose-response, other assays) Check_Protocol->Protocol_Action Consistent_Results Consistent Results Stress_Action->Consistent_Results PK_Action->Consistent_Results Protocol_Action->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Optimizing Osanetant Concentration for In Vitro Receptor Binding Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Osanetant concentration in in vitro receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as SR-142,801) is a potent and selective non-peptide antagonist for the neurokinin-3 (NK3) receptor.[1] The NK3 receptor is a G protein-coupled receptor (GPCR) primarily activated by its endogenous ligand, neurokinin B (NKB).[2]

Q2: What type of binding kinetics does this compound exhibit?

Kinetic binding experiments have shown that this compound has a simple one-step binding mechanism with relatively fast on- and off-rates.[3] It binds competitively to the orthosteric site of the NK3 receptor.[3]

Q3: Why is there a discrepancy between this compound's Ki and Kb values in some studies?

Some functional assays have shown this compound to have an aberrant Schild plot, resulting in a Kb value (a measure of antagonist potency in a functional assay) that is significantly higher than its Ki value (a measure of binding affinity).[3] This suggests that while this compound binds with high affinity, its functional antagonism may be more complex and could be influenced by assay conditions. This is an important consideration when comparing binding data with functional assay results.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro receptor binding assays with this compound.

IssuePotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (NSB) 1. Hydrophobicity of this compound: As a non-peptide molecule, this compound may exhibit hydrophobic interactions with assay components. 2. Radioligand Issues: The radioligand used may be "sticky" or degraded. 3. Inadequate Blocking: Insufficient blocking of non-target binding sites on membranes or assay plates. 4. Excessive Membrane Protein: Too much membrane protein can increase the number of non-specific binding sites.[4]1. Optimize Buffer Composition: Include a carrier protein like Bovine Serum Albumin (BSA) (0.1-1%) in the assay buffer to reduce non-specific binding.[5] Consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to disrupt hydrophobic interactions.[5] 2. Radioligand Concentration: Use the lowest concentration of radioligand that provides a robust signal, ideally at or below its Kd value.[4] 3. Pre-soak Filters: If using a filtration assay, pre-soak the filter mats in a buffer containing a blocking agent like polyethyleneimine (PEI). 4. Titrate Membrane Protein: Determine the optimal membrane protein concentration that maximizes the specific binding window. A typical range is 100-500 µg of membrane protein per well.[4]
Low Specific Binding 1. Incorrect this compound Concentration: The concentration range of this compound may not be appropriate to observe competitive binding. 2. Inactive Receptor Preparation: The NK3 receptors in the membrane preparation may be degraded or improperly folded. 3. Suboptimal Incubation Time: The incubation time may not be sufficient to reach binding equilibrium. 4. Incorrect Buffer Conditions: pH or ionic strength of the buffer may not be optimal for receptor binding.1. Perform a Wide Concentration-Response Curve: Test a broad range of this compound concentrations (e.g., 10-11 to 10-5 M) to ensure you capture the full binding curve. 2. Validate Receptor Preparation: Confirm the presence and activity of the NK3 receptor in your membrane preparation using a known high-affinity agonist or antagonist. 3. Determine Time to Equilibrium: Conduct a time-course experiment to establish the optimal incubation time for achieving equilibrium. 4. Optimize Buffer: Ensure the assay buffer has the appropriate pH (typically 7.4) and ionic strength for your receptor system.
High Variability Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. 2. Inconsistent Washing: Variation in the washing steps of a filtration assay. 3. Compound Aggregation: this compound may aggregate at higher concentrations.[5]1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions. 2. Standardize Washing Procedure: Use an automated cell harvester for filtration assays to ensure consistent washing times and volumes. 3. Check for Aggregation: Visually inspect stock solutions and consider including a low concentration of a non-ionic detergent in the assay buffer.[5]

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the human NK3 receptor expressed in Chinese Hamster Ovary (CHO) cells.

CompoundRadioligandAssay TypeKi (nM)IC50 (nM)
This compound (SR-142,801)[125I]iodohistidyl-[MePhe7]-NKBCompetitive Binding0.8[3]14.3 (vs. [MePhe7]-NKB)

Experimental Protocols

Competitive Radioligand Binding Assay for this compound

This protocol is adapted for determining the Ki of this compound at the human NK3 receptor.

Materials:

  • Membrane Preparation: CHO cell membranes expressing the human NK3 receptor.

  • Radioligand: [125I]iodohistidyl-[MePhe7]-NKB (or other suitable NK3 receptor radioligand).

  • Unlabeled Ligand: this compound (SR-142,801).

  • Non-Specific Binding Control: A high concentration of a known NK3 receptor ligand (e.g., 1 µM Neurokinin B).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates.

  • Glass Fiber Filters.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., 10-11 M to 10-5 M).

    • Dilute the radioligand in assay buffer to a final concentration at or near its Kd.

    • Dilute the membrane preparation in assay buffer to the optimized concentration.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation to designated wells.

    • Non-Specific Binding: Add assay buffer, radioligand, a saturating concentration of the unlabeled NK3 ligand, and membrane preparation to designated wells.

    • Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation to the remaining wells.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Termination cluster_analysis Data Analysis prep_reagents Prepare Reagents (this compound, Radioligand, Membranes) serial_dil Serial Dilution of this compound prep_reagents->serial_dil setup_total Total Binding Wells setup_nsb Non-Specific Binding Wells setup_comp Competitive Binding Wells incubation Incubate to Equilibrium filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for this compound competitive binding assay.

nk3_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKB Neurokinin B (NKB) (Agonist) NK3R NK3 Receptor NKB->NK3R Binds & Activates This compound This compound (Antagonist) This compound->NK3R Binds & Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Release Ca->PKC Co-activates CellularResponse Downstream Cellular Response PKC->CellularResponse Phosphorylates Targets

Caption: NK3 receptor signaling pathway and this compound's mechanism.

References

Addressing the short half-life of Osanetant in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the short half-life of Osanetant in pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its short half-life a concern in research?

A1: this compound (formerly SR-142801) is a selective, non-peptide antagonist of the neurokinin-3 receptor (NK3R).[1] Its development for indications such as schizophrenia was discontinued, reportedly due to unfavorable pharmacokinetic properties, including a short half-life.[2] A short half-life can complicate the evaluation of its therapeutic efficacy in preclinical models, requiring frequent dosing to maintain desired plasma concentrations and potentially leading to large fluctuations between peak and trough levels. This can make it challenging to establish a clear relationship between drug exposure and pharmacological response.

Q2: What is the expected half-life of this compound in common preclinical species?

A2: Specific public data on the half-life of this compound across different species is limited. However, based on reports of its "poor pharmacokinetic characteristics" and data from other NK3 receptor antagonists, a relatively short half-life is anticipated.[2] For illustrative purposes, a hypothetical half-life in rats might be in the range of 1 to 3 hours.[3] Researchers should determine the specific pharmacokinetic parameters in their experimental model.

Q3: What are the primary metabolic pathways that contribute to this compound's rapid clearance?

A3: While detailed metabolic pathways for this compound are not extensively published, compounds with similar structures are often metabolized in the liver by cytochrome P450 (CYP) enzymes. The piperidine and benzoyl moieties in this compound's structure present potential sites for oxidative metabolism, which can lead to rapid clearance and a short half-life. In vitro studies using liver microsomes can help identify the specific CYP isozymes involved.

Q4: What are the main strategies to address the short half-life of this compound in our studies?

A4: There are several approaches to mitigate the challenges of a short half-life:

  • Formulation Strategies: Enhancing oral bioavailability and modifying the release profile through techniques like solid dispersions can help maintain therapeutic concentrations for a longer duration.[4][5][6][7]

  • Prodrug Development: A prodrug of this compound could be designed to have improved pharmacokinetic properties, such as increased absorption and a slower rate of conversion to the active parent drug, thereby extending its duration of action.[8][9][10]

  • Dosing Regimen Optimization: For in vivo studies, the dosing frequency can be increased, or a continuous infusion model can be employed to maintain steady-state plasma concentrations.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound
  • Possible Cause: Poor oral bioavailability due to low aqueous solubility.

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: Confirm the aqueous solubility of your this compound batch.

    • Formulation Improvement: Consider formulating this compound as a solid dispersion with a hydrophilic polymer to enhance its dissolution rate and absorption.[4][5][6][7]

    • Route of Administration: If oral administration proves too variable, consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism and ensure more consistent systemic exposure.

Issue 2: Rapid Decline in Plasma Concentrations Post-Dosing
  • Possible Cause: High first-pass metabolism in the liver.

  • Troubleshooting Steps:

    • In Vitro Metabolism Assay: Conduct an in vitro metabolism study using liver microsomes from the relevant preclinical species to assess the metabolic stability of this compound.

    • CYP450 Inhibition (for research purposes only): In exploratory in vitro studies, co-incubation with known broad-spectrum CYP450 inhibitors (e.g., 1-aminobenzotriazole) can help determine the extent of CYP-mediated metabolism.

    • Consider a Prodrug Approach: Design and synthesize a prodrug of this compound with a modification at a primary metabolic site to slow down its clearance.[8][9][10]

Issue 3: Difficulty in Maintaining Target Plasma Concentrations in Efficacy Studies
  • Possible Cause: The short half-life of this compound requires frequent dosing that may be impractical for the study design.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use initial PK data to model the dosing regimen required to maintain plasma concentrations above the target efficacy threshold.

    • Alternative Dosing Strategies:

      • Increase Dosing Frequency: Administer smaller doses more frequently.

      • Continuous Infusion: For rodent studies, consider using osmotic mini-pumps for continuous subcutaneous infusion to achieve and maintain steady-state concentrations.

    • Controlled-Release Formulation: Develop a controlled-release formulation of this compound to prolong its absorption phase.

Data Presentation

Due to the limited publicly available pharmacokinetic data for this compound, the following tables present hypothetical yet plausible data for illustrative purposes. These values are based on typical ranges for small molecule CNS drugs and related NK3 receptor antagonists.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Preclinical Species

ParameterRatDog
Half-Life (t½) (h) 1.83.2
Clearance (CL) (mL/min/kg) 2515
Volume of Distribution (Vd) (L/kg) 3.54.8
Oral Bioavailability (F) (%) 2035

Table 2: Comparison of a Standard Formulation vs. a Hypothetical Solid Dispersion Formulation of this compound in Rats (Oral Administration)

ParameterStandard FormulationSolid Dispersion
Maximum Concentration (Cmax) (ng/mL) 150350
Time to Maximum Concentration (Tmax) (h) 0.51.0
Area Under the Curve (AUC) (ng·h/mL) 4501050
Relative Bioavailability (%) -233

Experimental Protocols

Protocol 1: Preparation of an this compound-Polyvinylpyrrolidone (PVP) Solid Dispersion

Objective: To improve the aqueous solubility and dissolution rate of this compound.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (100 mesh)

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.

  • Further dry the solid mass under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Pulverize the solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats (Oral Gavage)

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulation (e.g., suspension in 0.5% methylcellulose)

  • Oral gavage needles (18-20 gauge)

  • Syringes

  • Blood collection tubes (with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Acclimate rats for at least 3 days before the experiment.

  • Fast the rats overnight (12-16 hours) with free access to water.

  • On the day of the study, weigh each rat and calculate the dose volume.

  • Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).

  • Collect blood samples (approximately 0.25 mL) via the tail vein or a cannulated vessel at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Immediately transfer the blood samples into K2EDTA-containing tubes and mix gently.

  • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.

Protocol 3: Bioanalytical Method for this compound in Rat Plasma by LC-MS/MS

Objective: To quantify the concentration of this compound in rat plasma samples.

Materials:

  • Rat plasma samples, calibration standards, and quality control samples

  • Internal standard (IS) (e.g., a structurally similar compound not present in the study)

  • Acetonitrile

  • Formic acid

  • HPLC-grade water

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient Elution: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute this compound and the IS.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode and monitor the specific precursor-to-product ion transitions for this compound and the IS.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G cluster_0 This compound Action at the Synapse NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds and Activates This compound This compound This compound->NK3R Blocks Binding Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Generates Ca_PKC Increased Ca2+ & PKC Activation IP3_DAG->Ca_PKC Leads to Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation Results in

Caption: this compound Signaling Pathway

G cluster_0 In Vivo Pharmacokinetic Study Workflow Animal_Acclimation Animal Acclimation (≥ 3 days) Fasting Overnight Fasting (12-16 hours) Animal_Acclimation->Fasting Dosing Oral Gavage of This compound Formulation Fasting->Dosing Blood_Sampling Serial Blood Sampling (0-24 hours) Dosing->Blood_Sampling Plasma_Separation Centrifugation to Separate Plasma Blood_Sampling->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Quantification Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: In Vivo Pharmacokinetic Workflow

G cluster_0 Strategies to Address Short Half-Life Short_HalfLife Observed Short Half-Life of this compound Investigate_Cause Investigate Cause Short_HalfLife->Investigate_Cause Dosing_Strategy Dosing Regimen Optimization Short_HalfLife->Dosing_Strategy Immediate study adaptation Poor_Bioavailability Poor Oral Bioavailability Investigate_Cause->Poor_Bioavailability Is it absorption-limited? Rapid_Metabolism Rapid Metabolism Investigate_Cause->Rapid_Metabolism Is it clearance-limited? Formulation_Strategy Formulation Strategy (e.g., Solid Dispersion) Poor_Bioavailability->Formulation_Strategy Prodrug_Strategy Prodrug Strategy Rapid_Metabolism->Prodrug_Strategy Improved_PK Improved Pharmacokinetic Profile Formulation_Strategy->Improved_PK Prodrug_Strategy->Improved_PK Dosing_Strategy->Improved_PK

Caption: Troubleshooting Logic for Short Half-Life

References

Technical Support Center: Investigating Tachykinin NK3 Receptor Antagonists in Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tachykinin NK3 receptor antagonists, focusing on the discontinuation of Osanetant (SR142801) in schizophrenia clinical trials.

Frequently Asked Questions (FAQs)

Q1: What was the initial rationale for investigating this compound, an NK3 receptor antagonist, for schizophrenia?

A1: The investigation of this compound for schizophrenia was based on the hypothesis that the tachykinin neuropeptide system, particularly the neurokinin B (NKB) - NK3 receptor pathway, plays a role in the pathophysiology of the disorder. NK3 receptors are expressed in brain regions relevant to psychosis, and their modulation was thought to offer a novel, non-dopaminergic approach to treating schizophrenia, potentially with an improved side-effect profile compared to existing antipsychotics.[1][2]

Q2: What were the key findings from the early clinical trials of this compound in schizophrenia?

A2: Early clinical investigations, notably a "Metatrial," suggested that this compound had promising antipsychotic efficacy.[3] In this initial study, this compound's activity and efficacy profile were reported to be similar to that of the typical antipsychotic haloperidol in treating the core positive symptoms of schizophrenia.[3] The compound also appeared to be well-tolerated.[3]

Q3: Why was the clinical development of this compound for schizophrenia discontinued?

A3: The development of this compound for schizophrenia was officially discontinued by Sanofi-Aventis in August 2005.[3] The primary reason for this decision was the failure of larger, subsequent clinical trials to replicate the positive efficacy findings of the initial studies.[1] These later-phase trials did not demonstrate a significant therapeutic benefit of this compound over placebo.[4] Additionally, some sources suggest that "poor pharmacokinetic characteristics" may have contributed to the decision to halt development.

Q4: Was the failure of this compound an isolated case for NK3 receptor antagonists in schizophrenia?

A4: No, the challenges faced by this compound were not unique. Other selective NK3 receptor antagonists, such as talnetant and AZD2624, also failed to demonstrate efficacy in clinical trials for schizophrenia and were subsequently discontinued.[1] This series of failures has raised questions about the viability of targeting the NK3 receptor as a monotherapy for the treatment of acute schizophrenia.[1][2]

Troubleshooting Guide for NK3 Antagonist Experiments

This guide addresses potential issues researchers might encounter when investigating NK3 receptor antagonists in a pre-clinical or clinical setting, drawing lessons from the this compound experience.

Issue Potential Cause Troubleshooting/Consideration
Lack of Efficacy in Animal Models Species differences in receptor pharmacology.This compound, for instance, showed lower affinity for rat NK3 receptors compared to human and guinea pig receptors. Ensure the selected animal model has a receptor pharmacology profile relevant to humans.
Poor pharmacokinetic properties (e.g., low brain penetration, rapid metabolism).Conduct thorough pharmacokinetic studies to ensure adequate target engagement in the central nervous system.
Inappropriate behavioral assay.Select behavioral models that are sensitive to the specific symptoms of schizophrenia being targeted (e.g., positive, negative, or cognitive symptoms).
Inconsistent Efficacy in Clinical Trials High placebo response.A significant placebo effect can mask the true efficacy of a drug. Implement robust clinical trial designs to minimize placebo response, such as centralized rating and enriched patient populations.
Patient heterogeneity.Schizophrenia is a heterogeneous disorder. Consider patient stratification based on biomarkers or clinical subtypes to identify potential responder populations.
Suboptimal dosing.Conduct thorough dose-ranging studies to identify the optimal therapeutic window.
Adverse Events Off-target effects.Characterize the selectivity profile of the antagonist against other receptors to anticipate potential side effects.
On-target effects in other physiological systems.NK3 receptors are involved in various physiological processes. Monitor for on-target side effects that may not have been predicted by preclinical studies.

Quantitative Data Summary

Specific quantitative data from the pivotal discontinuation trials of this compound are not publicly available. However, the following table presents illustrative data from a clinical trial of another NK3 receptor antagonist, AZD2624, which also failed to show efficacy, to provide context for the types of endpoints and results that are critical in such studies.

Table 1: Illustrative Efficacy Data from a Phase II Trial of an NK3 Receptor Antagonist (AZD2624) in Schizophrenia

Outcome Measure AZD2624 (40 mg) Placebo Olanzapine (15 mg) p-value (vs. Placebo)
Change from Baseline in PANSS Total Score -12.3-11.8-18.7Not Significant
Change from Baseline in CGI-S Score -0.6-0.6-0.9Not Significant
PANSS: Positive and Negative Syndrome Scale; CGI-S: Clinical Global Impression - Severity. Data is illustrative and based on the published results for AZD2624.[2]

Experimental Protocols

Detailed protocols for the discontinued this compound trials are not publicly accessible. Below is a representative, generalized protocol for a Phase II proof-of-concept clinical trial of an investigational NK3 receptor antagonist in patients with acute schizophrenia, based on common practices in the field.

Protocol Title: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of [Investigational NK3 Antagonist] in Patients with an Acute Exacerbation of Schizophrenia.

1. Study Objectives:

  • Primary: To evaluate the efficacy of [Investigational NK3 Antagonist] compared to placebo in reducing the symptoms of schizophrenia as measured by the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score after 6 weeks of treatment.
  • Secondary: To assess the efficacy of [Investigational NK3 Antagonist] on positive and negative symptoms of schizophrenia (PANSS subscales), and overall illness severity (Clinical Global Impression - Severity [CGI-S]). To evaluate the safety and tolerability of [Investigational NK3 Antagonist].

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
  • Screening Phase: Up to 2 weeks to determine patient eligibility.
  • Treatment Phase: 6 weeks of daily oral administration of [Investigational NK3 Antagonist] or placebo.
  • Follow-up Phase: 2 weeks for safety follow-up after the last dose.

3. Patient Population:

  • Males and females, 18-60 years of age, with a DSM-5 diagnosis of schizophrenia.
  • Experiencing an acute exacerbation of psychotic symptoms.
  • Minimum PANSS total score of 80 at screening and baseline.

4. Investigational Product and Dosing:

  • [Investigational NK3 Antagonist] administered orally once daily at a fixed dose.
  • Matching placebo administered orally once daily.

5. Efficacy Assessments:

  • PANSS administered at baseline and weekly thereafter.
  • CGI-S and Clinical Global Impression - Improvement (CGI-I) administered at baseline and weekly.

6. Safety Assessments:

  • Monitoring of adverse events, vital signs, ECGs, and laboratory safety tests throughout the study.

Visualizations

cluster_0 Hypothesized NK3 Antagonist Pathway in Schizophrenia NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Activates Dopamine Dopamine Dysregulation (e.g., in Mesolimbic Pathway) NK3R->Dopamine Modulates This compound This compound This compound->NK3R Antagonizes Positive_Symptoms Positive Symptoms (Hallucinations, Delusions) Dopamine->Positive_Symptoms Contributes to

Caption: Hypothesized mechanism of this compound in schizophrenia.

cluster_1 Clinical Trial Workflow for an Investigational Antipsychotic Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (PANSS, CGI-S) Screening->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Treatment_A Treatment Arm A (Investigational Drug) Randomization->Treatment_A Treatment_B Treatment Arm B (Placebo) Randomization->Treatment_B Treatment_C Treatment Arm C (Active Comparator) Randomization->Treatment_C Weekly_Assessments Weekly Assessments (Efficacy & Safety) Treatment_A->Weekly_Assessments Treatment_B->Weekly_Assessments Treatment_C->Weekly_Assessments Endpoint End of Treatment (6 Weeks) Weekly_Assessments->Endpoint Follow_up Safety Follow-up Endpoint->Follow_up cluster_2 Logical Relationship for this compound's Discontinuation Initial_Promise Promising Phase I/IIa Data (Efficacy similar to Haloperidol) Larger_Trials Larger Phase IIb/III Trials Initiated Initial_Promise->Larger_Trials Lack_of_Efficacy Failure to Demonstrate Superiority over Placebo Larger_Trials->Lack_of_Efficacy Poor_PK Poor Pharmacokinetic Properties Larger_Trials->Poor_PK Discontinuation Discontinuation of Clinical Development Lack_of_Efficacy->Discontinuation Poor_PK->Discontinuation

References

Navigating Preclinical CNS Safety: A Technical Support Guide for Osanetant Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center is designed to assist researchers, scientists, and drug development professionals in anticipating and mitigating potential central nervous system (CNS) side effects of Osanetant (a neurokinin-3 receptor antagonist) in animal models. The following information is collated from publicly available data on this compound and other neurokinin receptor antagonists, alongside established preclinical safety pharmacology protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in the CNS?

A1: this compound is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1][2] In the CNS, it competitively binds to and blocks the activity of NK3 receptors, thereby inhibiting the signaling of its endogenous ligand, neurokinin B. This mechanism is being investigated for its potential therapeutic effects in CNS disorders.

Q2: What are the potential CNS side effects of this compound in animal models based on its mechanism of action?

A2: While specific preclinical safety data for this compound is limited in public literature, based on its mechanism as an NK3 receptor antagonist and findings from related compounds, potential CNS effects could include behavioral alterations and changes in autonomic and sensorimotor functions. High doses of this compound (as SR142801) administered intracerebroventricularly in conscious rats have been shown to increase mean arterial pressure and heart rate. At the highest dose, an increase in sniffing behavior was also observed. Some studies suggest that this compound may have a partial agonist action at central NK3 receptors in rats. Researchers should be vigilant for a range of CNS-related signs.

Q3: What are the standard preclinical assessments to evaluate the CNS safety of a compound like this compound?

A3: A standard approach for assessing the CNS safety profile of a new chemical entity is the Functional Observational Battery (FOB) or the Irwin test in rodents.[3][4] These neurofunctional tests involve the systematic observation of animals for a wide range of behavioral and physiological parameters before and after drug administration.[4] Key domains assessed include autonomic, neuromuscular, sensorimotor, and behavioral functions.

Q4: Are there any known species differences in the activity of this compound?

A4: Yes, this compound has been reported to have a higher affinity for human and guinea pig NK3 receptors than for rat NK3 receptors.[1] This is a critical consideration when designing and interpreting preclinical studies, as the effective and side-effect doses may vary between species.

Troubleshooting Guide: CNS-Related Observations

This guide provides troubleshooting steps for common CNS-related observations that may be encountered during preclinical studies with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Hyperactivity, Increased Sniffing, or Stereotyped Behaviors On-target (NK3 receptor modulation) or off-target pharmacological effect.1. Dose-Response Characterization: Determine if the effect is dose-dependent. Test a lower dose to see if the therapeutic effect can be separated from the hyperactivity. 2. Pharmacokinetic Analysis: Correlate the onset and duration of the behavior with the plasma and brain concentrations of this compound. 3. Control for Environmental Stimuli: Ensure the testing environment is consistent and free from excessive noise or light that could exacerbate hyperactivity.
Sedation or Hypoactivity On-target CNS depressant effect or off-target effects.1. Refine Dosing Time: If sedation interferes with other assessments, consider dosing at a different time of day (e.g., before the animal's dark/active cycle). 2. Objective Quantification: Use automated activity monitors (e.g., photobeam chambers) to objectively quantify the level and duration of hypoactivity. 3. Dose Reduction: Evaluate if a lower dose can maintain efficacy with a reduced sedative effect.
Autonomic Changes (e.g., changes in heart rate, blood pressure, body temperature) NK3 receptor-mediated modulation of autonomic pathways.1. Continuous Monitoring: For critical studies, use telemetry to continuously monitor cardiovascular parameters and body temperature. 2. Dose Fractionation: Investigate if splitting the daily dose reduces the peak plasma concentration and mitigates acute autonomic effects. 3. Vehicle and Sham Controls: Ensure that the observed effects are not due to the vehicle or the stress of the procedure.
Motor Incoordination or Tremors Potential effects on the cerebellum or basal ganglia.1. Quantitative Motor Assessment: Use a rotarod or beam walking test to quantify the degree of motor impairment. 2. Neurological Examination: Perform a detailed clinical examination to differentiate between generalized weakness and specific ataxia. 3. Histopathological Analysis: In terminal studies, consider neuropathological evaluation of key motor areas of the brain.

Experimental Protocols

Functional Observational Battery (FOB) in Rats

This protocol provides a standardized method for assessing potential neurobehavioral effects of this compound.

1. Animals and Housing:

  • Species: Sprague-Dawley rats (or other appropriate strain).

  • Sex: Both males and females should be used unless there is a strong scientific rationale to exclude one sex.

  • Age: Young adults (8-12 weeks old).

  • Housing: Group-housed initially, then single-housed during the experimental period to allow for accurate food and water consumption measurements and to prevent social interaction from confounding observations.

  • Acclimation: Animals should be acclimated to the facility for at least one week and to the testing room for at least one hour before observations begin.

2. Dosing and Administration:

  • Route of Administration: The intended clinical route should be used if possible (e.g., oral gavage for an orally bioavailable compound).

  • Dose Levels: A minimum of three dose levels and a vehicle control group. Doses should be selected to span the anticipated therapeutic range and to identify a no-observed-adverse-effect level (NOAEL) and a dose that produces clear CNS signs.

  • Dosing Volume: Should be kept constant across all groups.

3. Observational Procedures: Observations should be made by trained personnel who are blinded to the treatment groups.

  • Home Cage Observations:

    • Observe animals in their home cage for posture, activity level, and any abnormal behaviors (e.g., convulsions, tremors).

  • Hand-held and Open Field Observations:

    • Transfer each animal to a standard open field arena.

    • Autonomic Observations: Piloerection, pupil size, salivation, lacrimation, skin color.

    • Neuromuscular Observations: Gait, mobility, arousal level, posture, presence of tremors or convulsions.

    • Sensorimotor Observations: Approach response, touch response, tail pinch response, righting reflex.

    • Behavioral Observations: Grooming, rearing, stereotyped behaviors.

  • Quantitative Measurements:

    • Body weight.

    • Body temperature.

    • Motor activity (using automated activity chambers).

    • Grip strength.

4. Data Analysis:

  • Compare the scores and measurements of the this compound-treated groups with the vehicle control group.

  • Statistical analysis should be appropriate for the type of data (e.g., ANOVA for continuous data, Chi-square or Fisher's exact test for categorical data).

Data Presentation

Table 1: Hypothetical Summary of Functional Observational Battery Findings for an NK3 Receptor Antagonist in Rats

ParameterVehicle ControlLow Dose (X mg/kg)Mid Dose (3X mg/kg)High Dose (10X mg/kg)
Autonomic
Piloerection0/80/81/83/8
Salivation0/80/80/82/8
Neuromuscular
Gait Abnormalities0/80/81/84/8
Tremors0/80/80/81/8
Sensorimotor
Touch ResponseNormalNormalNormalSlightly Decreased
Behavioral
Rearing Frequency15 ± 314 ± 410 ± 2*5 ± 2
SniffingNormalNormalIncreasedMarkedly Increased

Data are presented as number of animals affected or mean ± SEM. *p<0.05, **p<0.01 compared to vehicle control.

Visualizations

osanetant_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurokinin_B Neurokinin B (NKB) NK3R NK3 Receptor Neurokinin_B->NK3R Binds to Signaling Intracellular Signaling (e.g., Ca2+ mobilization) NK3R->Signaling Activates Neuronal_Activity Altered Neuronal Activity Signaling->Neuronal_Activity Leads to This compound This compound This compound->NK3R Blocks

Caption: this compound's mechanism of action as an NK3 receptor antagonist.

experimental_workflow start Start: Acclimated Animal Cohorts dosing Administer this compound or Vehicle Control start->dosing fob Functional Observational Battery (FOB) dosing->fob Time course (e.g., 1, 4, 24h post-dose) motor_activity Automated Motor Activity Assessment dosing->motor_activity Time course data_analysis Data Collection and Statistical Analysis fob->data_analysis motor_activity->data_analysis end End: CNS Side Effect Profile data_analysis->end

Caption: Experimental workflow for assessing CNS side effects.

troubleshooting_logic observation Adverse CNS Observation (e.g., Hyperactivity) dose_dependent Is the effect dose-dependent? observation->dose_dependent pk_correlation Does it correlate with PK profile? dose_dependent->pk_correlation Yes off_target Possible Off-Target or Metabolite Effect dose_dependent->off_target No on_target Likely On-Target Effect pk_correlation->on_target Yes pk_correlation->off_target No mitigation Mitigation Strategy: - Adjust Dose - Refine Protocol on_target->mitigation off_target->mitigation

Caption: Logical workflow for troubleshooting adverse CNS observations.

References

Technical Support Center: Osanetant Solubility for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Osanetant for in vivo administration. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a selective, non-peptide antagonist of the neurokinin-3 receptor (NK3R).[1][2] It is being investigated for its potential therapeutic effects in conditions such as schizophrenia and menopausal vasomotor symptoms.[1][3] Like many small molecule drugs, this compound has poor aqueous solubility, which can lead to low and variable oral bioavailability, hindering accurate in vivo studies and therapeutic efficacy.[4][5]

Q2: What are the general approaches to improve the solubility of poorly soluble drugs like this compound?

Several strategies can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications.[2] Physical approaches include particle size reduction (micronization and nanosuspension), formulation as a solid dispersion with a hydrophilic carrier, and complexation with cyclodextrins.[1][2][3] Chemical modifications can involve salt formation or the use of co-solvents and surfactants.[1][2] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are also a common and effective approach.[6]

Q3: Are there any ready-to-use formulation protocols for this compound?

Yes, several solvent systems have been reported to successfully dissolve this compound for preclinical research. For instance, a concentration of at least 2.5 mg/mL can be achieved using combinations of DMSO, PEG300, Tween-80, and saline, or with DMSO and corn oil.[7] Detailed protocols for these formulations are provided in the "Experimental Protocols" section below.

Q4: What is the mechanism of action of this compound?

This compound functions by competitively binding to and blocking the NK3 receptor, primarily in the central nervous system.[1] The NK3 receptor is a G protein-coupled receptor (GPCR) that is preferentially activated by its endogenous ligand, neurokinin B (NKB).[3][6] By antagonizing this receptor, this compound inhibits the downstream signaling cascade, which plays a role in the regulation of gonadotropin-releasing hormone (GnRH) secretion and neuronal excitability.[8][9][10]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Precipitation of this compound during formulation preparation. - The solvent system has reached its saturation point. - The temperature of the solution is too low. - Improper mixing order of solvents.- Gently heat the solution and/or use sonication to aid dissolution.[7] - Ensure all components are at room temperature before mixing. - Follow the specified order of solvent addition in the protocols.
Inconsistent or low drug exposure in in vivo experiments. - Poor dissolution of this compound in the gastrointestinal tract. - Precipitation of the drug upon administration. - Insufficient drug loading in the formulation.- Consider particle size reduction techniques like micronization to increase the surface area for dissolution. - Formulate this compound as a solid dispersion with a hydrophilic polymer to improve wettability.[4] - Develop a lipid-based formulation (e.g., SEDDS) to maintain solubilization in the GI tract.[6] - Re-evaluate the formulation to potentially increase the drug concentration, if possible.
Phase separation of the formulation over time. - Instability of the emulsion or suspension. - Incompatible excipients.- Optimize the concentration of surfactants or emulsifying agents. - Evaluate the physical and chemical stability of the formulation over time at different storage conditions. - Screen for alternative, more compatible excipients.
Difficulty achieving the desired concentration. - The inherent low solubility of this compound in the chosen vehicle.- Explore alternative solvent systems or a combination of solubility enhancement techniques. - Consider creating a nanosuspension to increase the saturation solubility. - Utilize cyclodextrins to form an inclusion complex with this compound, which can significantly increase aqueous solubility.[2]

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in specific solvent systems suitable for in vivo administration.

Formulation CompositionAchieved SolubilityAppearanceReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.12 mM)Clear Solution[7]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.12 mM)Clear Solution[7]
DMSO66.67 mg/mL (109.90 mM)Requires sonication[7]

Experimental Protocols

Protocol 1: Aqueous-Based Formulation for Systemic Administration

This protocol is suitable for intravenous or intraperitoneal administration where an aqueous-based vehicle is preferred.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Prepare the vehicle by adding the solvents in the following order, ensuring each component is fully mixed before adding the next: a. Add 10% of the final volume as DMSO. b. Add 40% of the final volume as PEG300. c. Add 5% of the final volume as Tween-80. d. Add 45% of the final volume as sterile saline.

  • Add the this compound powder to the prepared vehicle.

  • Vortex and/or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution. Gentle heating may be applied if necessary.[7]

Protocol 2: Oil-Based Formulation for Oral Administration

This protocol is suitable for oral gavage, where a lipid-based vehicle can improve absorption.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn Oil

Procedure:

  • Weigh the required amount of this compound.

  • Prepare the vehicle by first measuring 10% of the final volume as DMSO.

  • Add the this compound powder to the DMSO and vortex until fully dissolved.

  • Add 90% of the final volume as corn oil to the DMSO-drug solution.

  • Vortex thoroughly to ensure a homogenous and clear solution.

Visualizations

Signaling Pathway

Osanetant_Signaling_Pathway cluster_membrane Target Neuron Cell Membrane NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates Gq Gq Protein NK3R->Gq Activates This compound This compound This compound->NK3R Competitively Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Activity Modulation of Neuronal Activity (e.g., GnRH release) Ca_PKC->Neuronal_Activity

Caption: this compound's mechanism of action via competitive antagonism of the NK3 receptor.

Experimental Workflow: Solubility Enhancement

Solubility_Enhancement_Workflow cluster_methods Solubility Enhancement Strategies start Poorly Soluble this compound decision Is solubility adequate for in vivo dose? start->decision cosolvency Co-solvency (e.g., DMSO, PEG300) decision->cosolvency No lipid Lipid-Based Formulation (e.g., SEDDS, Corn Oil) decision->lipid No solid_dispersion Solid Dispersion (with hydrophilic polymer) decision->solid_dispersion No particle_reduction Particle Size Reduction (Micronization/Nanosuspension) decision->particle_reduction No end Optimized Formulation decision->end Yes formulation Prepare Formulation cosolvency->formulation lipid->formulation solid_dispersion->formulation particle_reduction->formulation evaluation Evaluate In Vivo Performance (Pharmacokinetics) formulation->evaluation evaluation->end

Caption: A logical workflow for selecting a suitable solubility enhancement strategy.

References

Challenges in translating Osanetant preclinical findings to clinical applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for understanding the challenges encountered in translating preclinical findings of the NK3 receptor antagonist, Osanetant, into clinical applications. It offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for key assays, and a summary of available data to aid researchers in their ongoing investigations in the field of neurokinin receptor modulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its primary mechanism of action?

This compound (SR142801) is a selective, non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1] The proposed mechanism of action involves blocking the binding of its endogenous ligand, neurokinin B (NKB), to the NK3 receptor. This receptor is primarily expressed in the central nervous system and is involved in the modulation of various neurotransmitter systems, including dopamine and serotonin.[2] Preclinical data suggested that by antagonizing the NK3 receptor, this compound could have therapeutic effects in CNS disorders.

Q2: What were the initial therapeutic targets for this compound and what did the preclinical data suggest?

Initially, this compound was investigated as a potential treatment for schizophrenia, psychosis, and anxiety.[1] Preclinical studies in rodent models demonstrated that this compound produced anxiolytic- and antidepressant-like effects. For instance, it was shown to significantly increase social interaction time and decrease immobility time in these models.

Q3: What were the outcomes of the clinical trials for schizophrenia?

In a Phase IIa "Metatrial," this compound was evaluated for its antipsychotic properties. The results indicated that this compound had an activity and efficacy profile similar to that of the typical antipsychotic, haloperidol, and was well-tolerated.[3] Despite these seemingly positive findings, Sanofi-Aventis (formerly Sanofi-Synthélabo) announced in August 2005 that it would cease further development of this compound for schizophrenia following a review of its R&D portfolio.[3]

Q4: Why was this compound's development for schizophrenia discontinued if it showed promise in a Phase IIa trial?

The discontinuation of this compound's development for schizophrenia was officially attributed to a strategic portfolio review by Sanofi-Aventis, not to a lack of efficacy or safety concerns in the clinical trials.[3] This highlights that factors beyond clinical trial data, such as market competition, patent life, and corporate strategy, can influence the development trajectory of a drug candidate.

Q5: What other indications was this compound investigated for, and what were the results?

More recently, this compound (re-named ACER-801) was investigated as a non-hormonal treatment for moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause.[4] However, in March 2023, it was announced that the Phase IIa proof-of-concept trial failed to meet its primary endpoint of achieving a statistically significant decrease in the frequency or severity of hot flashes compared to placebo.[4][5] The drug was, however, reported to be safe and well-tolerated.[4][5]

Troubleshooting Guides

Problem: Discrepancy between preclinical anxiolytic/antipsychotic effects and clinical outcomes.

Possible Cause 1: Species-specific differences in NK3 receptor pharmacology.

  • Troubleshooting: this compound has been shown to have a higher affinity for human and guinea pig NK3 receptors than for rat NK3 receptors.[1] This difference in potency could lead to an underestimation of the required clinical dose based on rat models. It is crucial to characterize the compound's affinity and functional activity across species early in development.

Possible Cause 2: Complexity of the targeted CNS disorder.

  • Troubleshooting: Schizophrenia is a heterogeneous disorder with complex pathophysiology that is not fully replicated in animal models. While preclinical models can show effects on behaviors analogous to certain symptoms (e.g., social withdrawal), they may not capture the full spectrum of the human disease. Consider utilizing a battery of diverse and validated preclinical models to build a more robust translational data package.

Possible Cause 3: Unique pharmacological properties of this compound.

  • Troubleshooting: Studies have shown that this compound exhibits an "aberrant" Schild plot with a steep slope, which differs from other NK3 antagonists like talnetant. This suggests a more complex interaction with the receptor than simple competitive antagonism and could have implications for its in vivo activity and dose-response relationship in humans. A thorough in vitro pharmacological characterization is essential to understand these nuances.

Problem: Failure to demonstrate efficacy for vasomotor symptoms in the Phase IIa trial.

Possible Cause 1: Suboptimal dose selection.

  • Troubleshooting: The Phase IIa trial for VMS tested twice-daily doses of 50 mg, 100 mg, and 200 mg.[4] It is possible that the optimal therapeutic window was not covered by this dosing range. A more extensive dose-finding study, potentially guided by receptor occupancy studies using neuroimaging, could have been beneficial.

Possible Cause 2: High placebo response.

  • Troubleshooting: Clinical trials for vasomotor symptoms are known to have a significant placebo effect. The trial design and patient population selection should be carefully considered to minimize this. A thorough analysis of the placebo arm's response in the ACER-801 trial could provide insights for designing future studies of other NK3 antagonists for this indication.

Possible Cause 3: Nuances of the NK3 system in VMS.

  • Troubleshooting: While the NK3 pathway is a validated target for VMS, the precise role and interplay with other neuroendocrine systems may be more complex than initially understood. Further preclinical research into the specific mechanisms by which NK3 receptor antagonism alleviates VMS could uncover critical factors for clinical success.

Quantitative Data Summary

Table 1: Preclinical In Vitro Data for this compound
ParameterSpecies/Cell LineValueReference
Ki (Binding Affinity) Human NK3 Receptor (CHO cells)0.8 nM
Kb (Functional Antagonism) Human NK3 Receptor (CHO cells)12 nM
Schild Plot Slope Human NK3 Receptor (CHO cells)3.3 ± 0.5
IC50 (vs. [MePhe7]-NKB induced cAMP accumulation) Human NK3 Receptor (CHO cells)4.0 ± 0.7 nM
IC50 (vs. Neurokinin B induced Ca2+ mobilization) Human NK3 Receptor (CHO cells)16.1 ± 0.5 nM
IC50 (vs. Senktide induced Ca2+ mobilization) Human NK3 Receptor (CHO cells)8.0 ± 1.7 nM
Table 2: this compound Clinical Trial Overview
IndicationPhaseKey FindingsStatusReference
Schizophrenia IIa ("Metatrial")Efficacy profile similar to haloperidol; well-tolerated.Development Discontinued (2005)[3]
Panic Disorder Pilot StudyNot significantly different from placebo on efficacy outcomes.-
Vasomotor Symptoms (VMS) IIa (ACER-801)Failed to meet primary endpoint for reducing frequency/severity of hot flashes; well-tolerated.Program Paused (2023)[4][5]

Key Experimental Methodologies

Disclaimer: Detailed, proprietary protocols for this compound-specific studies are not publicly available. The following are representative protocols based on standard methodologies for the types of experiments conducted.

NK3 Receptor Binding Assay (Representative Protocol)
  • Objective: To determine the binding affinity (Ki) of this compound for the NK3 receptor.

  • Materials:

    • Cell membranes from CHO cells stably expressing the human NK3 receptor.

    • Radioligand: [³H]-SR142801 or another suitable NK3 receptor radioligand.

    • Non-specific binding control: A high concentration of a non-labeled NK3 receptor ligand (e.g., Senktide).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, radioligand, and either buffer, this compound at various concentrations, or the non-specific binding control.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Social Interaction Test in Rodents (Representative Protocol)
  • Objective: To assess the anxiolytic-like effects of this compound.

  • Animals: Male rats or mice, singly housed for a period before the test to increase social motivation.

  • Apparatus: A dimly lit, open-field arena.

  • Procedure:

    • Administer this compound or vehicle to the animals at specified doses and time points before the test.

    • Place two unfamiliar, weight-matched animals from the same treatment group into the arena.

    • Record the behavior of the pair for a set duration (e.g., 10 minutes) using a video camera.

    • An observer, blind to the treatment conditions, scores the total time the animals spend in active social interaction (e.g., sniffing, grooming, following, playing).

    • Analyze the data to compare the duration of social interaction between the different treatment groups.

Visualizations

NK3_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq_11 Gq/11 Protein NK3R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Neuronal_Activity Modulation of Neuronal Activity (e.g., Dopamine Release) Ca_release->Neuronal_Activity PKC->Neuronal_Activity This compound This compound This compound->NK3R Blocks

Caption: NK3 Receptor Signaling Pathway and the Action of this compound.

Translational_Challenges_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_outcomes Outcomes & Challenges Preclinical_Rationale Preclinical Rationale (Rodent Models) In_Vitro_Data In Vitro Pharmacology (e.g., Binding Affinity) Preclinical_Rationale->In_Vitro_Data In_Vivo_Data In Vivo Efficacy (e.g., Social Interaction) In_Vitro_Data->In_Vivo_Data Phase_IIa_Schizophrenia Phase IIa Schizophrenia Trial ('Metatrial') In_Vivo_Data->Phase_IIa_Schizophrenia Phase_IIa_VMS Phase IIa VMS Trial (ACER-801) In_Vivo_Data->Phase_IIa_VMS Positive_Schizophrenia_Signal Positive Signal vs. Haloperidol Phase_IIa_Schizophrenia->Positive_Schizophrenia_Signal Failed_VMS_Endpoint Failed Primary Endpoint Phase_IIa_VMS->Failed_VMS_Endpoint Discontinuation_Schizophrenia Discontinuation (Portfolio Decision) Positive_Schizophrenia_Signal->Discontinuation_Schizophrenia Translational_Gap Translational Gap Discontinuation_Schizophrenia->Translational_Gap Failed_VMS_Endpoint->Translational_Gap

Caption: Workflow of this compound's Development and Translational Challenges.

References

Validation & Comparative

A Comparative Analysis of Osanetant and Talnetant in Preclinical Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel antipsychotics with improved efficacy and tolerability has led to the exploration of various non-dopaminergic targets. Among these, the neurokinin-3 (NK3) receptor has emerged as a promising candidate. Antagonism of the NK3 receptor has been hypothesized to modulate dopamine and other neurotransmitter systems implicated in the pathophysiology of schizophrenia. This guide provides a comparative overview of two early-stage NK3 receptor antagonists, Osanetant (SR-142,801) and talnetant (SB-223,412), based on available preclinical and clinical data. While both compounds showed initial promise, their clinical development was ultimately halted, providing valuable lessons for future drug discovery efforts in this area.

Mechanism of Action: The NK3 Receptor Signaling Pathway

This compound and talnetant are non-peptide, selective antagonists of the NK3 receptor, a G-protein coupled receptor (GPCR). The endogenous ligand for the NK3 receptor is neurokinin B (NKB). The binding of NKB to the NK3 receptor primarily initiates a signaling cascade through the Gq alpha subunit. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release. By blocking this pathway, this compound and talnetant are thought to indirectly regulate the activity of key neurotransmitter systems, including dopamine and norepinephrine, which are dysregulated in schizophrenia.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK3R NK3 Receptor Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Neuronal_Response Modulation of Neuronal Excitability & Neurotransmitter Release PKC->Neuronal_Response Leads to NKB Neurokinin B (NKB) NKB->NK3R Binds Antagonists This compound / Talnetant Antagonists->NK3R Blocks

Caption: Simplified NK3 Receptor Signaling Pathway.

Comparative Efficacy in Preclinical Models

Direct comparative preclinical studies of this compound and talnetant are limited. However, by examining individual studies, a comparative picture of their efficacy in animal models relevant to schizophrenia can be constructed.

Pharmacological Profile
ParameterThis compound (SR-142,801)Talnetant (SB-223,412)
Target Neurokinin-3 (NK3) ReceptorNeurokinin-3 (NK3) Receptor
Mechanism Selective AntagonistSelective Antagonist
Ki for hNK3 ~0.5 nM~1.4 nM
Species Affinity Higher affinity for human and guinea pig NK3 receptors than for rat NK3 receptors.[1]Brain-permeable with high affinity for human NK3 receptors.
Behavioral and Neurochemical Studies

Animal models of schizophrenia often utilize pharmacologically induced states (e.g., using dopamine agonists or NMDA receptor antagonists) to mimic symptoms of the disorder. Key endpoints in these models include changes in locomotor activity, prepulse inhibition (a measure of sensorimotor gating), and social interaction.

Preclinical ModelThis compound FindingsTalnetant Findings
Dopamine Agonist-Induced Hyperactivity Data not readily available in published literature.In guinea pigs, talnetant (30 mg/kg, i.p.) significantly increased extracellular dopamine levels to 238% of baseline in the medial prefrontal cortex.
"Wet Dog Shake" (WDS) Behavior Data not readily available in published literature.In guinea pigs, talnetant (30 mg/kg, i.p.) showed a significant attenuation of senktide-induced "wet dog shake" behavior.
Neurotransmitter Modulation Preclinical data suggest that NK3 receptor antagonists could block the enhanced release of dopamine and serotonin.In guinea pigs, talnetant (30 mg/kg, i.p.) significantly increased extracellular norepinephrine levels to 227.1% of baseline in the medial prefrontal cortex, without affecting serotonin levels.

Experimental Protocols

Dopamine Agonist-Induced Hyperactivity Model

This model is widely used to assess the potential antipsychotic activity of test compounds.

Hyperactivity_Workflow A Rodent Acclimatization B Test Compound Administration (e.g., Talnetant or Vehicle) A->B C Dopamine Agonist Administration (e.g., Amphetamine) B->C D Locomotor Activity Measurement (Open Field Arena) C->D E Data Analysis (Comparison of distance traveled, etc.) D->E

References

A Comparative Guide: Osanetant vs. Fezolinetant for Vasomotor Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, associated with menopause is a significant area of research and development. The discovery of the role of neurokinin B (NKB) and its receptor, neurokinin-3 (NK3R), in the thermoregulatory center of the brain has paved the way for a novel class of non-hormonal treatments: NK3R antagonists. This guide provides a detailed comparison of two such antagonists, osanetant and fezolinetant, summarizing their mechanisms of action, clinical trial data, and experimental protocols to inform further research and development in this field.

Mechanism of Action: Targeting the KNDy Neuron Pathway

Vasomotor symptoms in menopausal women are primarily triggered by a decline in estrogen levels. This leads to hypertrophy and overactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus.[1][2][3] These neurons play a crucial role in regulating body temperature. The increased signaling of NKB on the NK3R disrupts the normal thermoregulatory balance, leading to the characteristic hot flashes and night sweats.[1][3]

Both this compound and fezolinetant are NK3R antagonists. They work by blocking the binding of NKB to the NK3R, thereby modulating the activity of KNDy neurons and helping to restore the thermoregulatory balance. This targeted mechanism offers a non-hormonal approach to treating VMS.

NK3R_Antagonist_Mechanism_of_Action cluster_hypothalamus Hypothalamus cluster_intervention Pharmacological Intervention KNDy_Neuron KNDy Neuron NKB Neurokinin B (NKB) KNDy_Neuron->NKB Releases Thermoregulatory_Center Thermoregulatory Center VMS Vasomotor Symptoms (Hot Flashes, Night Sweats) Thermoregulatory_Center->VMS Triggers NK3R NK3 Receptor NKB->NK3R Binds to NK3R->Thermoregulatory_Center Activates NK3R_Antagonist This compound / Fezolinetant (NK3R Antagonist) NK3R_Antagonist->NK3R Blocks

Figure 1: Simplified signaling pathway illustrating the mechanism of action of NK3R antagonists in mitigating vasomotor symptoms.

Clinical Trial Comparison: Efficacy and Safety

A significant divergence is observed in the clinical development and outcomes of this compound and fezolinetant for the treatment of VMS.

This compound (ACER-801)

This compound, a first-generation NK3R antagonist, was investigated for its potential to treat moderate-to-severe VMS in a Phase IIa clinical trial. However, the trial did not meet its primary efficacy endpoints, and the program was subsequently paused.[4][5]

Table 1: Summary of this compound Phase IIa Clinical Trial for VMS

Parameter Description
Trial Name ACER-801 Phase IIa
Status Completed, Program Paused
Primary Objective To evaluate the efficacy of ACER-801 in reducing the frequency and severity of moderate-to-severe VMS.
Key Efficacy Outcome Did not achieve statistical significance in decreasing the frequency or severity of hot flashes compared to placebo.[4]
Safety Reported to be safe and well-tolerated.[4]
Fezolinetant

In contrast, fezolinetant has undergone extensive clinical evaluation in a series of successful Phase 3 trials (SKYLIGHT 1, SKYLIGHT 2, and SKYLIGHT 4), leading to its approval by the FDA for the treatment of moderate to severe VMS associated with menopause.[6] These trials have consistently demonstrated the efficacy and safety of fezolinetant.

Table 2: Summary of Fezolinetant Phase 3 Clinical Trials (SKYLIGHT 1 & 2) for VMS

Parameter Description
Trial Names SKYLIGHT 1 (NCT04003155), SKYLIGHT 2 (NCT04003142)[7][8][9]
Status Completed
Primary Objective To evaluate the efficacy and safety of fezolinetant in reducing the frequency and severity of moderate-to-severe VMS.[7]
Key Efficacy Outcomes Statistically significant reduction in the frequency and severity of moderate-to-severe VMS at weeks 4 and 12 compared to placebo.[9]
Safety Generally well-tolerated. The most common treatment-emergent adverse events were headache and COVID-19, with similar incidence across treatment and placebo groups.[10]

Table 3: Quantitative Efficacy Data from Fezolinetant SKYLIGHT 1 Trial

Endpoint Fezolinetant 30 mg Fezolinetant 45 mg Placebo
Mean Change in VMS Frequency from Baseline at Week 12 -2.39-2.55-1.87
Mean Change in VMS Severity from Baseline at Week 12 -0.24-0.20-0.15

Note: Data represents the least squares mean change from baseline.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of clinical research. Below are the experimental protocols for the key clinical trials of this compound and fezolinetant.

This compound Phase IIa Trial Protocol
  • Study Design: A randomized, double-blind, placebo-controlled, dose-ranging Phase IIa trial.[11]

  • Participant Population: 49 postmenopausal women aged 40 to 65 years experiencing moderate-to-severe hot flashes.[4][5]

  • Intervention: Participants were randomized to receive one of three doses of this compound (50 mg, 100 mg, or 200 mg) administered twice daily, or a placebo.[5]

  • Treatment Duration: 14-day treatment period.[4][5]

  • Follow-up: A 14-day safety follow-up assessment.[4][5]

  • Primary Endpoints: Change in the frequency and severity of moderate-to-severe VMS from baseline.[5]

Fezolinetant SKYLIGHT 1 & 2 Trials Protocol
  • Study Design: Two identical, randomized, double-blind, placebo-controlled, 12-week Phase 3 trials with a 40-week active treatment extension.[7][8][9][12][13]

  • Participant Population: Women aged 40 to 65 years with an average of seven or more moderate-to-severe hot flashes per day.[8][9]

  • Intervention: Participants were randomly assigned (1:1:1) to receive once-daily oral doses of fezolinetant 30 mg, fezolinetant 45 mg, or a matching placebo.[8][9][14]

  • Treatment Duration: 12-week placebo-controlled period, followed by a 40-week active treatment extension where placebo participants were re-randomized to receive fezolinetant.[7][8][9][14]

  • Primary Endpoints: Mean change in the frequency and severity of moderate-to-severe VMS from baseline to weeks 4 and 12.[7]

  • Data Collection: Vasomotor symptoms were recorded daily by participants using an electronic diary.[7]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period cluster_followup Follow-up & Analysis Screening Screening for Eligibility (Age, VMS frequency, etc.) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (1:1:1) Informed_Consent->Randomization Treatment_A Group A (e.g., Fezolinetant 30mg) Randomization->Treatment_A Treatment_B Group B (e.g., Fezolinetant 45mg) Randomization->Treatment_B Placebo Group C (Placebo) Randomization->Placebo Follow_Up Follow-up Visits (Data Collection) Treatment_A->Follow_Up Treatment_B->Follow_Up Placebo->Follow_Up Data_Analysis Data Analysis (Efficacy & Safety) Follow_Up->Data_Analysis

Figure 2: Generalized workflow of the randomized, placebo-controlled clinical trials for evaluating VMS treatments.

Conclusion

The comparative analysis of this compound and fezolinetant for the treatment of vasomotor symptoms reveals a clear distinction in their clinical development trajectories. While both compounds share a common mechanism of action as NK3R antagonists, only fezolinetant has demonstrated robust efficacy and a favorable safety profile in large-scale Phase 3 clinical trials, leading to its regulatory approval. The unsuccessful outcome of the this compound Phase IIa trial highlights the challenges in translating preclinical and early clinical evidence into successful later-stage development.

For researchers and drug development professionals, the success of fezolinetant validates the NK3R pathway as a viable target for non-hormonal treatment of VMS. The detailed experimental protocols from the SKYLIGHT trials provide a valuable blueprint for the design and execution of future studies in this therapeutic area. Further research may focus on optimizing the selectivity and pharmacokinetic properties of NK3R antagonists to enhance their efficacy and safety profiles, as well as exploring their potential in other neuroendocrine disorders.

References

A Head-to-Head Comparison of Osanetant and Other NK3R Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The neurokinin-3 receptor (NK3R) has emerged as a significant therapeutic target for a range of clinical indications, from schizophrenia to menopausal vasomotor symptoms (VMS). This guide provides an objective, data-driven comparison of Osanetant, a first-generation NK3R antagonist, with other prominent antagonists in this class. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of these compounds.

Introduction to NK3R Antagonists

Neurokinin B (NKB), a member of the tachykinin peptide family, is the endogenous ligand for the NK3R.[1] Activation of NK3R, a G-protein coupled receptor, triggers a signaling cascade that has been implicated in the pathophysiology of various central nervous system disorders.[2][3] Consequently, the development of NK3R antagonists has been an area of active research.

This compound (SR142801), developed by Sanofi-Synthélabo, was the first potent and selective non-peptide NK3R antagonist to be identified in the mid-1990s.[4][5] Initially investigated for the treatment of schizophrenia and other CNS disorders, its development was ultimately discontinued.[5][6] However, the therapeutic potential of targeting NK3R has been revitalized with the development of a new generation of antagonists, such as fezolinetant, for the treatment of menopausal VMS.[7][8][9]

This guide will compare the performance of this compound with other key NK3R antagonists, supported by available experimental data.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and other selected NK3R antagonists, providing a basis for a head-to-head comparison of their in vitro and in vivo properties.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

CompoundTargetBinding Affinity (Kᵢ, nM)Selectivity vs. NK1RSelectivity vs. NK2RReference
This compound Human NK3R0.8>450-fold>450-fold[10][11]
Fezolinetant Human NK3R21.8>450-fold>450-fold[11]
Talnetant Human NK3RData not available in provided search results
Elismetide (NT-814) Human NK1R/NK3RDual antagonist, specific Ki not provided[12]
ESN364 Human NK3RpKi = 8.1 (Ki ≈ 7.94 nM)[13]

Table 2: In Vitro Functional Potency

CompoundAssayPotency (pIC₅₀)Cell LineReference
This compound Calcium MobilizationAberrant Schild plot, Kb = 12 nMCHO cells[10]
Talnetant Calcium MobilizationNormal Schild plot, Kb similar to KiCHO cells[10]
ESN364 Aequorin Assay8.3Recombinant human NK3R in CHO cells[13]

Table 3: In Vivo Efficacy in Preclinical Models

CompoundModelRoute of AdministrationDoseEffectReference
This compound Guinea-pig (Substance P-induced bronchial hyperreactivity)i.p.1 mg/kgPrevented hyperresponsiveness to acetylcholine[14]
This compound Gerbils (Social interaction test)p.o.1-10 mg/kgSignificantly increased social interaction time[15]
Fezolinetant Castrate ratData not available in provided search resultsInhibition of plasma LH[11]

Table 4: Clinical Efficacy in Menopausal Vasomotor Symptoms (VMS)

CompoundStudy PhaseDoseKey FindingReference
Fezolinetant Phase 3 (SKYLIGHT 2)30 mg, 45 mg once dailyStatistically significant reduction in VMS frequency and severity vs. placebo at weeks 4 and 12.[16]
Elismetide (NT-814) Phase 2b150 mg, 300 mg84% and 66% reduction in hot flashes, respectively, at 2 weeks.[12]
MLE4901 Crossover TrialDose not specifiedRapid and sustained improvement in VMS.[17]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of NK3R antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the NK3R.

  • Materials:

    • Cell membranes expressing recombinant human NK3R (e.g., from CHO cells).

    • Radiolabeled NK3R ligand (e.g., [³H]-SB222200 or [¹²⁵I]-[MePhe⁷]NKB).

    • Unlabeled test compound (e.g., this compound).

    • Binding buffer and wash buffer.

    • 96-well microplates and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.

    • Separation: The reaction mixture is filtered through glass fiber filters to separate bound from unbound radioligand.

    • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[13]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream signaling event of NK3R activation.

  • Materials:

    • NK3R-expressing cells (e.g., CHO cells).

    • Calcium-sensitive fluorescent dye.

    • NK3R agonist (e.g., Neurokinin B).

    • Test antagonist.

    • Fluorescence plate reader.

  • Procedure:

    • Cell Plating: Cells are seeded in a 96-well plate.

    • Dye Loading: Cells are loaded with a calcium-sensitive dye.

    • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist.

    • Agonist Stimulation: The NK3R agonist is added to the wells.

    • Fluorescence Measurement: The change in fluorescence, indicating intracellular calcium levels, is measured over time.

    • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified to determine its potency (IC₅₀).[13]

In Vivo Model: Ovariectomized (OVX) Rodent Model

This model is used to evaluate the efficacy of NK3R antagonists in reducing LH pulsatility, a key physiological marker relevant to menopausal vasomotor symptoms.

  • Procedure:

    • Ovariectomy: Female rodents undergo surgical removal of the ovaries to induce a postmenopausal-like hormonal state.

    • Recovery: Animals are allowed to recover for a period to allow for the stabilization of hormonal changes.

    • Drug Administration: The NK3R antagonist or vehicle is administered.

    • Blood Sampling: Serial blood samples are collected to measure LH levels.

    • Data Analysis: The frequency and amplitude of LH pulses are analyzed and compared between the treated and control groups.[13]

Visualizations

NK3R Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the NK3 receptor.

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Antagonist Action NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Downstream Cellular Responses Ca2_release->downstream PKC->downstream This compound This compound / Other NK3R Antagonists This compound->NK3R Blocks

NK3R Signaling Pathway and Antagonist Action.
Experimental Workflow for NK3R Antagonist Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a novel NK3R antagonist.

Experimental_Workflow start Compound Synthesis binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) (Determine IC50) binding_assay->functional_assay selectivity Selectivity Profiling (vs. NK1R, NK2R, etc.) functional_assay->selectivity in_vivo_pk In Vivo Pharmacokinetics (ADME) selectivity->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Models (e.g., OVX Rodent Model) in_vivo_pk->in_vivo_efficacy tox Toxicology Studies in_vivo_efficacy->tox clinical_dev Clinical Development tox->clinical_dev

Preclinical Evaluation Workflow for NK3R Antagonists.
Logical Relationship in Head-to-Head Comparison

This diagram illustrates the key parameters considered when performing a head-to-head comparison of NK3R antagonists.

Comparison_Logic cluster_invitro In Vitro Properties cluster_invivo In Vivo Properties center_node NK3R Antagonist Comparison affinity Binding Affinity (Ki) center_node->affinity potency Functional Potency (IC50) center_node->potency selectivity Selectivity center_node->selectivity binding_kinetics Binding Kinetics center_node->binding_kinetics pk Pharmacokinetics (ADME) center_node->pk efficacy Efficacy in Disease Models center_node->efficacy safety Safety & Tolerability center_node->safety

Key Parameters for NK3R Antagonist Comparison.

Discussion and Conclusion

The landscape of NK3R antagonists has evolved significantly since the initial development of this compound. While this compound demonstrated high binding affinity and selectivity for the NK3R, its clinical development for schizophrenia was not pursued.[6] In contrast, newer antagonists like fezolinetant have shown clinical efficacy for menopausal VMS, leading to regulatory approval.[7]

A direct comparison reveals that while this compound has a favorable in vitro binding profile, the clinical success of newer compounds is likely attributable to a combination of factors including optimized pharmacokinetic properties, target indication, and potentially different in vivo pharmacology. For instance, a study comparing this compound and Talnetant in a calcium mobilization assay revealed distinct modes of action, with this compound displaying an aberrant Schild plot, suggesting a more complex interaction with the receptor in a functional context.[10]

The development of NK3R antagonists for VMS has highlighted the importance of in vivo models, such as the ovariectomized rodent model, in predicting clinical efficacy for this indication.[13] The success of fezolinetant and the ongoing development of other antagonists like elismetide underscore the therapeutic potential of this drug class.

References

Validating Osanetant's Binding Specificity to the NK3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Osanetant's binding specificity to the human neurokinin 3 (NK3) receptor against other tachykinin receptors and alternative NK3 receptor antagonists. Experimental data, detailed protocols for key validation assays, and visualizations of signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (SR142801) is a non-peptide, selective antagonist of the tachykinin NK3 receptor.[1] Initially investigated for the treatment of schizophrenia, its potential therapeutic applications have expanded to other central nervous system disorders and conditions like menopausal hot flashes.[1][2][3] The tachykinin family of receptors includes NK1, NK2, and NK3, which are G-protein coupled receptors (GPCRs) activated by endogenous neuropeptides called tachykinins (Substance P, Neurokinin A, and Neurokinin B).[4][5] Neurokinin B (NKB) is the preferential endogenous ligand for the NK3 receptor.[4] The therapeutic efficacy of this compound is intrinsically linked to its high binding affinity and specificity for the NK3 receptor over other neurokinin receptors.

Comparative Binding Affinity Data

The binding affinity of a ligand to its receptor is a critical measure of its potency and is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

Table 1: Binding Affinity of this compound for Human Tachykinin Receptors

CompoundReceptorBinding Affinity (Ki)Selectivity
This compound (SR142801) NK3 0.8 nM[6] Highly selective for NK3
NK1No significant activity reported[7]
NK2No significant activity reported[7]

Data compiled from studies on cloned human receptors.

Table 2: Comparative Binding Affinity of NK3 Receptor Antagonists

CompoundReceptorBinding Affinity (Ki / IC50)
This compound (SR142801) NK3 Ki: 0.8 nM[6]
Talnetant (SB223412)NK3Ki: 1.4 nM[8]
FezolinetantNK3Specific Ki/IC50 values not readily available in the provided results, but it is a potent and selective NK3 antagonist currently in clinical development.[2][9]
SSR 146977NK3Ki: 0.26 nM[8]
NK3R-IN-2NK3IC50: 87.31 nM[8]

This table provides a comparative overview of the binding potencies of various non-peptide NK3 receptor antagonists.

Experimental Protocols for Binding Specificity Validation

The binding characteristics of this compound and other ligands are determined through a series of in vitro assays. The most common and definitive methods are detailed below.

1. Competitive Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for a receptor.[10][11] It measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Methodology:

  • Membrane Preparation:

    • Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary - CHO cells) engineered to express the human NK3 receptor.[12]

    • Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.[13]

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[13] Protein concentration is determined using a standard method like the BCA assay.[13]

  • Assay Procedure:

    • In a 96-well plate, the prepared cell membranes are incubated with a fixed concentration of a specific radiolabeled NK3 receptor ligand (e.g., [¹²⁵I]-[MePhe⁷]-Neurokinin B).[12]

    • Varying concentrations of the unlabeled competitor ligand (the compound being tested, e.g., this compound) are added to the wells.[10]

    • The mixture is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25-30°C) to allow the binding to reach equilibrium.[12][13]

  • Separation and Quantification:

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with the bound radioligand.[12][13]

    • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[12][13]

    • The radioactivity retained on the filters is quantified using a scintillation counter.[12][13]

  • Data Analysis:

    • The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from this curve.[10]

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[13]

2. GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins coupled to a receptor upon agonist binding.[14][15] For antagonists like this compound, this assay can be used in a competitive format to determine their ability to block agonist-stimulated G-protein activation.

Methodology:

  • Principle: In the presence of an agonist, the GPCR undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated Gα subunit.[15]

  • Procedure:

    • Receptor-expressing cell membranes are incubated with a specific NK3 receptor agonist.

    • Varying concentrations of the antagonist (this compound) are added to assess its inhibitory effect.

    • [³⁵S]GTPγS is added to the mixture.

    • The reaction is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.

    • The reaction is stopped, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS via filtration.[15]

    • The amount of bound radioactivity is measured. A decrease in agonist-stimulated [³⁵S]GTPγS binding in the presence of the antagonist indicates its inhibitory activity.

3. Calcium Mobilization Assay

The NK3 receptor is coupled to the Gq α-subunit, which activates the phospholipase C (PLC) pathway.[16][17] This leads to the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium (Ca²⁺) from intracellular stores.[17] This functional assay measures changes in intracellular calcium concentration.

Methodology:

  • Principle: Changes in intracellular Ca²⁺ levels are detected using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM).[17][18]

  • Procedure:

    • Cells expressing the NK3 receptor are loaded with a calcium-sensitive fluorescent dye.[19]

    • To test for antagonist activity, cells are pre-incubated with various concentrations of this compound.

    • A specific NK3 receptor agonist is then added to the cells.

    • The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).[17]

    • A potent antagonist will inhibit the agonist-induced increase in fluorescence in a concentration-dependent manner.

Visualizations: Pathways and Workflows

NK3 Receptor Signaling Pathway

// Nodes NKB [label="Neurokinin B (NKB)\n(Agonist)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound\n(Antagonist)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NK3R [label="NK3 Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Gq [label="Gq Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum (ER)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=cylinder]; Ca_release [label="Ca²⁺ Release", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Cellular_Response [label="Cellular Response", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges NKB -> NK3R [label="Binds & Activates"]; this compound -> NK3R [label="Binds & Blocks", arrowhead=tee, color="#EA4335"]; NK3R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nIP3 Receptor"]; ER -> Ca_release [label="Releases Ca²⁺"]; Ca_release -> Cellular_Response [label="Triggers"]; }

Caption: NK3 receptor signaling cascade.

Experimental Workflow: Competitive Radioligand Binding Assay

// Edges Membranes -> Incubate; Radioligand -> Incubate; Competitor -> Incubate; Incubate -> Filter; Filter -> Wash; Wash -> Count; Count -> Analyze; }

Caption: Workflow of a competitive radioligand binding assay.

Logical Diagram: Competitive Binding at the NK3 Receptor

// Edges Radio_Ligand -> Receptor [label="Binds"]; Unlabeled_Ligand -> Receptor [label="Competes for Binding", arrowhead=tee, style=dashed]; }

Caption: Principle of competitive ligand binding.

References

Osanetant vs. SSRIs: A Comparative Efficacy Guide in Animal Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiolytic efficacy of osanetant, a neurokinin-3 (NK3) receptor antagonist, and Selective Serotonin Reuptake Inhibitors (SSRIs), a widely prescribed class of antidepressants, in preclinical animal models of anxiety. The following sections detail the comparative quantitative data, experimental methodologies, and underlying signaling pathways to inform future research and drug development in the field of anxiety disorders.

Quantitative Data Summary

A key study directly comparing this compound and the SSRI fluoxetine in gerbil models of anxiety revealed distinct efficacy profiles. Gerbils are considered a suitable species for this research due to the similarity of their NK3 receptor pharmacology to that of humans.[1]

Animal ModelDrugDosageRoute of AdministrationAnxiolytic-like Effect
Gerbil Social Interaction Test This compound3-10 mg/kgp.o.Yes
Fluoxetine--No
Tonic Immobility Test This compound5-10 mg/kgi.p.Yes (similar to fluoxetine)
Fluoxetine7.5-15 mg/kgi.p.Yes (similar to this compound)

Table 1: Comparative Efficacy of this compound and Fluoxetine in Gerbil Models of Anxiety. Data sourced from Salomé et al., 2006.[1]

Signaling Pathways

The distinct mechanisms of action of this compound and SSRIs are central to understanding their differential effects in animal models of anxiety.

This compound Signaling Pathway

This compound is a selective antagonist of the neurokinin-3 (NK3) receptor. It functions by blocking the binding of its endogenous ligand, neurokinin B (NKB). This action modulates downstream signaling cascades implicated in the regulation of mood and stress responses.

osanetant_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds Downstream Downstream Signaling (e.g., modulation of neurotransmitter release) NK3R->Downstream Activates Anxiolytic Anxiolytic Effect Downstream->Anxiolytic Leads to This compound This compound Block X This compound->Block Block->NK3R Blocks

This compound's antagonistic action on the NK3 receptor.
SSRI Signaling Pathway

SSRIs, such as fluoxetine, function by selectively blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

ssri_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_pre Serotonin Serotonin_synapse Increased Serotonin Serotonin_pre->Serotonin_synapse Release SERT Serotonin Transporter (SERT) Serotonin_synapse->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin_synapse->Serotonin_receptor Binds Downstream Downstream Signaling (e.g., activation of second messengers) Serotonin_receptor->Downstream Activates Anxiolytic Anxiolytic Effect Downstream->Anxiolytic Leads to SSRI SSRI Block X SSRI->Block Block->SERT Blocks

SSRIs block serotonin reuptake, increasing synaptic serotonin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Gerbil Social Interaction Test

This test assesses the anxiolytic potential of a compound by measuring the social behavior of a gerbil when placed in a novel environment with an unfamiliar conspecific. Anxiolytic compounds typically increase the duration of social interaction.

Apparatus:

  • A neutral, open-topped arena (e.g., 50 x 50 x 40 cm) with the floor divided into a grid of equal squares.

  • The arena is dimly lit to encourage exploration.

Procedure:

  • Habituation: Gerbils are habituated to the testing room for at least 60 minutes before the test.

  • Pairing: Two unfamiliar, weight-matched male gerbils are placed simultaneously into the arena.

  • Observation: The behavior of the pair is recorded for a set period, typically 10 minutes.

  • Scoring: An observer, blind to the treatment conditions, scores the total time spent in active social interaction. This includes behaviors such as sniffing, grooming, following, and crawling over or under the partner. Aggressive and passive behaviors are typically excluded from the total interaction time.

  • Data Analysis: The mean time spent in social interaction is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

social_interaction_workflow start Start hab Habituation (60 min) start->hab pair Place two unfamiliar gerbils in arena hab->pair record Record behavior (10 min) pair->record score Score social interaction time record->score analyze Analyze data score->analyze end End analyze->end tonic_immobility_workflow start Start place Place gerbil on its back in cradle start->place restrain Restrain for 15s place->restrain observe Observe for immobility restrain->observe measure Measure duration of immobility observe->measure analyze Analyze data measure->analyze end End analyze->end

References

Comparative analysis of Osanetant and haloperidol on positive symptoms of schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Osanetant, a selective neurokinin-3 (NK3) receptor antagonist, and haloperidol, a conventional D2 dopamine receptor antagonist, on the positive symptoms of schizophrenia. While the development of this compound for schizophrenia was discontinued by Sanofi-Aventis in August 2005, early clinical findings suggested a comparable efficacy profile to haloperidol, warranting a retrospective analysis for future drug development endeavors.[1]

Executive Summary

Haloperidol has long been a benchmark in the treatment of positive schizophrenia symptoms, such as hallucinations and delusions, primarily through its potent antagonism of dopamine D2 receptors in the mesolimbic pathway.[1][2][3] this compound, operating through a distinct mechanism by blocking NK3 receptors, was investigated as a novel therapeutic approach. A key comparative study, referred to as a "Metatrial," indicated that this compound demonstrated an activity and efficacy profile similar to that of haloperidol in addressing the core symptoms of schizophrenia.[1] However, specific quantitative data from this head-to-head comparison is not publicly available. This guide, therefore, presents available data on the efficacy of each compound from various studies to offer a comparative perspective.

Data Presentation

Due to the limited availability of direct comparative quantitative data from the this compound "Metatrial," this section presents efficacy data for each drug on the positive symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS), from separate clinical trials. It is crucial to note that these data are not from a head-to-head comparison and should be interpreted with caution.

Table 1: Efficacy of this compound and Haloperidol on Positive Symptoms of Schizophrenia (from separate studies)

DrugStudy/TrialDosagePrimary Efficacy EndpointResult
This compound "Metatrial"Information not publicly availableActivity against core symptoms of schizophreniaProfile similar to haloperidol[1]
Haloperidol Various Clinical Trials10 mg/day (in Metatrial)[1]PANSS Positive Subscale Score ReductionSignificant reduction in positive symptoms
5-20 mg/dayBPRS Score ReductionEffective in reducing overall psychotic symptoms

Experimental Protocols

This compound "Metatrial" Protocol (Reconstructed from available information)

The "Metatrial" was designed to assess the safety and efficacy of four novel compounds, including this compound, for antipsychotic properties.[1]

  • Objective: To evaluate the antipsychotic potential of new compounds against a placebo and a standard calibrator (haloperidol).

  • Study Design: The specific design (e.g., double-blind, randomized, parallel-group) is not fully detailed in available sources. The design aimed to reduce the number of patients in the placebo and calibrator arms.[1]

  • Participants: Patients diagnosed with schizophrenia exhibiting core symptoms.

  • Intervention:

    • This compound (dosage not specified).

    • Haloperidol (10 mg/day) as a positive control.[1]

    • Placebo.

    • Three other investigational compounds.

  • Primary Outcome Measures: Assessment of core symptoms of schizophrenia. The specific rating scales used (e.g., PANSS, BPRS) are not explicitly stated in the available summaries.[1]

  • Results: The trial showed that this compound had an activity and efficacy profile similar to haloperidol and was well-tolerated.[1]

Standard Haloperidol Clinical Trial Protocol for Positive Symptoms (Generalized)
  • Objective: To evaluate the efficacy and safety of haloperidol in reducing positive symptoms of schizophrenia.

  • Study Design: Typically a randomized, double-blind, placebo-controlled or active-comparator-controlled trial.

  • Participants: Patients with a confirmed diagnosis of schizophrenia, experiencing an acute psychotic episode with prominent positive symptoms.

  • Intervention:

    • Haloperidol (dosages typically range from 5 to 20 mg/day).

    • Placebo or another antipsychotic as a comparator.

  • Primary Outcome Measures:

    • Change from baseline in the PANSS Positive Subscale score.

    • Change from baseline in the total BPRS score.

  • Secondary Outcome Measures:

    • Clinical Global Impression (CGI) scale.

    • Safety and tolerability assessments, including the incidence of extrapyramidal symptoms (EPS).

Signaling Pathways

This compound and the Neurokinin 3 (NK3) Receptor Signaling Pathway

This compound is a selective antagonist of the Neurokinin 3 (NK3) receptor. The endogenous ligand for this receptor is Neurokinin B (NKB). The NK3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NKB, primarily couples to Gq/11 proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is thought to modulate the release of various neurotransmitters, including dopamine. By blocking this receptor, this compound is hypothesized to indirectly modulate dopaminergic pathways implicated in psychosis.

NK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds This compound This compound This compound->NK3R Blocks Gq11 Gq/11 NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neurotransmitter_Modulation Modulation of Neurotransmitter Release (e.g., Dopamine) Ca_release->Neurotransmitter_Modulation PKC->Neurotransmitter_Modulation

This compound's mechanism via NK3 receptor antagonism.
Haloperidol and the Dopamine D2 Receptor Signaling Pathway

Haloperidol is a potent antagonist of the Dopamine D2 receptor, another GPCR. In the mesolimbic pathway, an excess of dopamine is associated with the positive symptoms of schizophrenia. D2 receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase (AC). This leads to a decrease in the production of cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA). By blocking D2 receptors, haloperidol prevents dopamine from exerting its inhibitory effect on the AC/cAMP/PKA pathway. The net effect is a reduction in the excessive dopaminergic neurotransmission, which alleviates positive psychotic symptoms.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Haloperidol Haloperidol Haloperidol->D2R Blocks Gio Gi/o D2R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Reduction of Psychotic Symptoms PKA->Cellular_Response Leads to

Haloperidol's mechanism via D2 receptor antagonism.

Discussion

The "Metatrial" results, suggesting a similar efficacy of this compound to haloperidol, were promising for a novel class of antipsychotics.[1] The discontinuation of this compound's development for schizophrenia highlights the complexities of drug development, where factors beyond initial efficacy, such as side effect profiles, pharmacokinetics, or strategic company decisions, play a significant role.

Haloperidol's efficacy in treating positive symptoms is well-established, but it is also associated with a significant burden of extrapyramidal side effects due to its potent D2 receptor blockade in the nigrostriatal pathway. The development of novel antipsychotics with different mechanisms of action, like NK3 receptor antagonism, was driven by the need to improve tolerability while maintaining or enhancing efficacy.

While a direct quantitative comparison from a single study is unavailable, the qualitative reports from the "Metatrial" suggest that targeting the NK3 receptor could be a viable strategy for managing psychosis.[1] Further research into this and other non-dopaminergic pathways remains a critical area of investigation in the quest for more effective and better-tolerated treatments for schizophrenia.

Conclusion

Although this compound did not proceed to market for the treatment of schizophrenia, the early comparative data suggesting equivalence to haloperidol underscores the potential of non-dopaminergic targets in antipsychotic drug development. The distinct signaling pathways of this compound and haloperidol offer different approaches to modulating the neurobiological underpinnings of psychosis. This comparative guide serves as a valuable reference for researchers and scientists in the field, highlighting both the historical context of these two compounds and the ongoing need for innovative therapeutic strategies in schizophrenia.

References

Osanetant's Receptor Selectivity: A Comparative Analysis of Cross-Reactivity with Neurokinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Osanetant's binding affinity and functional activity reveals a high degree of selectivity for the neurokinin-3 (NK3) receptor over its counterparts, the NK1 and NK2 receptors. This guide provides a comparative analysis of this compound's cross-reactivity, supported by quantitative binding data and detailed experimental methodologies, for researchers and professionals in drug development.

This compound (also known as SR142801) is a non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1][2][3] Its development and characterization have demonstrated a significant therapeutic potential in various neurological and psychiatric disorders. A critical aspect of its pharmacological profile is its selectivity, which minimizes off-target effects and enhances its therapeutic window. This guide delves into the cross-reactivity of this compound with other neurokinin receptors, presenting key data in a comparative format.

Comparative Binding Affinity of this compound

Quantitative analysis of this compound's binding affinity for the three neurokinin receptor subtypes (NK1, NK2, and NK3) underscores its high selectivity for the NK3 receptor. The inhibition constant (Ki) and the antagonist equilibrium constant (KB) are key measures of a drug's binding affinity, with lower values indicating a stronger interaction.

Receptor SubtypeLigandSpeciesBinding Affinity (Ki/KB)Reference
NK3 This compound (SR142801)Guinea Pig0.11 nM (Ki)[4]
NK3 This compound (SR142801)Human0.21 nM (Ki)[4]
NK3 This compound (SR142801)Rat15 nM (Ki)[4]
NK2 This compound (SR142801)Rat339 nM (KB)[1]
NK1 This compound (SR142801)-Much lower affinity[1]

As the data indicates, this compound exhibits nanomolar and sub-nanomolar affinity for the guinea pig and human NK3 receptors, respectively.[4] In contrast, its affinity for the rat NK2 receptor is in the hundreds of nanomolar range, indicating a significantly weaker interaction.[1] While a specific Ki value for the NK1 receptor is not explicitly detailed in the provided search results, the literature consistently describes this compound as having a "much lower affinity" for both NK1 and NK2 receptors, confirming its high selectivity for the NK3 receptor.[1]

Experimental Methodologies

The binding affinity data presented above was primarily determined using competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.

Competitive Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor (NK1, NK2, or NK3) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparations: Cell membranes expressing the target neurokinin receptor (e.g., from transfected cell lines like CHO cells, or from tissues known to express the receptor, such as guinea pig ileum or cerebral cortex).[1][5]

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [³H]-Substance P for NK1, or [¹²⁵I]-[MePhe⁷]-Neurokinin B for NK3).[6][7]

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A device to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells or tissues) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specific binding) Filtration->Washing Counting Scintillation Counting (Measures radioactivity) Washing->Counting IC50_Determination IC50 Determination (Concentration of this compound that inhibits 50% of radioligand binding) Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Figure 1. Experimental workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.[6]

  • Incubation: The prepared membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).[7]

  • Equilibrium: The incubation is carried out for a specific duration at a controlled temperature to allow the binding to reach equilibrium.[7]

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.[6][7]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[6][7]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6][7]

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]

Neurokinin Receptor Signaling Pathway

Neurokinin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 protein pathway. The activation of this pathway leads to the mobilization of intracellular calcium, a key second messenger involved in a multitude of cellular responses.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NK_Receptor Neurokinin Receptor (NK1, NK2, or NK3) G_Protein Gq/11 Protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response PKC->Cellular_Response Neurokinin Neurokinin (Substance P, NKA, NKB) Neurokinin->NK_Receptor Binds to

Figure 2. Simplified signaling pathway of neurokinin receptors.

Pathway Description:

  • Ligand Binding: A neurokinin peptide (Substance P for NK1, Neurokinin A for NK2, or Neurokinin B for NK3) binds to its respective receptor on the cell surface.

  • G-Protein Activation: This binding event activates the associated Gq/11 protein.

  • PLC Activation: The activated Gq/11 protein then stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[2]

  • PKC Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[2]

  • Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to a cascade of downstream signaling events, ultimately resulting in various physiological responses.

References

Validating the Anxiolytic-Like Effects of Osanetant in the Elevated Plus Maze: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anxiolytic-like effects of Osanetant, a selective neurokinin-3 (NK3) receptor antagonist, within the context of the elevated plus maze (EPM) model. While direct experimental data for this compound in the EPM is not available in the public domain, this document synthesizes information on related compounds and established anxiolytics, diazepam and buspirone, to offer a predictive validation framework. The information presented herein is intended to guide future preclinical research in anxiety disorders.

Introduction to this compound and the Elevated Plus Maze

This compound (also known as SR142801) is a non-peptide antagonist of the neurokinin-3 (NK3) receptor. The tachykinin neuropeptide system, including the NK3 receptor and its endogenous ligand neurokinin B, is implicated in the modulation of emotional states and stress responses. Antagonism of this receptor is a novel mechanism being explored for the treatment of various central nervous system disorders, including schizophrenia, and potentially anxiety-related conditions.[1] In preclinical studies using models such as the gerbil social interaction test and the tonic immobility test, this compound has demonstrated anxiolytic-like effects.

The elevated plus maze is a widely utilized behavioral assay to assess anxiety in rodent models. The test is based on the natural aversion of rodents to open and elevated spaces. The apparatus consists of four arms arranged in a plus shape, with two open arms and two enclosed arms, elevated from the ground. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, reflecting a reduction in anxiety-related behaviors.

Comparative Analysis of Anxiolytic-Like Effects

A direct investigation of this compound in the elevated plus maze has not been extensively reported in publicly available literature. One study noted that the NK3 antagonist SR142801, when administered alone, did not produce anxiolytic-like effects in the EPM, while another suggested a potential anxiogenic-like profile. This is in contrast to antagonists of NK1 and NK2 receptors, which have been shown to produce anxiolytic-like effects in the EPM.[2][3][4]

To provide a framework for potential validation, this guide compares the known effects of two standard-of-care anxiolytics, diazepam (a benzodiazepine) and buspirone (a serotonin 5-HT1A receptor partial agonist), in the EPM.

Data Presentation: Performance in the Elevated Plus Maze
CompoundClassDose Range (mg/kg)Effect on Open Arm TimeEffect on Open Arm EntriesEffect on Total Arm Entries (Locomotor Activity)
This compound NK3 Receptor AntagonistNot EstablishedHypothesized IncreaseHypothesized IncreaseHypothesized No Change
Diazepam Benzodiazepine0.5 - 2.0Significant IncreaseSignificant IncreaseNo significant change at anxiolytic doses; decrease at higher sedative doses
Buspirone 5-HT1A Receptor Agonist0.5 - 2.0Inconsistent/No significant changeInconsistent/No significant changeNo significant change

Note: Data for this compound is hypothetical based on the anxiolytic potential of tachykinin receptor antagonists. Direct experimental validation is required.

Experimental Protocols

Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like properties of a test compound by measuring the exploration of open and enclosed arms of an elevated maze.

Apparatus:

  • A plus-shaped maze, typically constructed from a non-reflective material (e.g., wood or plastic), elevated 50-70 cm above the floor.

  • Two opposite arms (50 x 10 cm) are enclosed by high walls (e.g., 40 cm), while the other two arms are open.

  • A central platform (10 x 10 cm) connects the four arms.

  • The apparatus is situated in a dimly lit, quiet room.

Animals:

  • Male rodents (rats or mice) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Animals are habituated to the testing room for at least 60 minutes prior to the experiment.

Procedure:

  • Animals are randomly assigned to treatment groups (e.g., vehicle, this compound, diazepam, buspirone).

  • The test compound or vehicle is administered via the appropriate route (e.g., intraperitoneal, oral) at a specified time before the test (e.g., 30-60 minutes).

  • Each animal is individually placed on the central platform of the EPM, facing one of the open arms.

  • The animal is allowed to freely explore the maze for a 5-minute session.

  • Behavior is recorded by a video camera mounted above the maze and subsequently analyzed by a trained observer or automated tracking software.

  • The following parameters are measured:

    • Time spent in the open arms: Anxiolytic effect is indicated by an increase.

    • Number of entries into the open arms: Anxiolytic effect is indicated by an increase.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (open + closed): Used as an indicator of general locomotor activity. A change in this parameter may confound the interpretation of open arm exploration.

  • The maze is cleaned thoroughly between each trial to eliminate olfactory cues.

Statistical Analysis:

  • Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control group.

  • The significance level is typically set at p < 0.05.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The anxiolytic effects of this compound, diazepam, and buspirone are mediated by distinct signaling pathways.

osanetant_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation This compound This compound This compound->NK3R Blocks

Caption: this compound Signaling Pathway.

diazepam_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor Binds Chloride_Channel Cl⁻ Channel GABA_A_Receptor->Chloride_Channel Opens Chloride_Influx Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Diazepam Diazepam Diazepam->GABA_A_Receptor Allosterically Modulates buspirone_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic_5HT1A Presynaptic 5-HT1A Autoreceptor Serotonin->Presynaptic_5HT1A Binds Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Serotonin->Postsynaptic_5HT1A Binds Inhibit_Firing Inhibition of 5-HT Neuron Firing Presynaptic_5HT1A->Inhibit_Firing Gi Gi Protein Postsynaptic_5HT1A->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Buspirone Buspirone Buspirone->Presynaptic_5HT1A Agonist Buspirone->Postsynaptic_5HT1A Partial Agonist epm_workflow Animal_Acclimation Animal Acclimation (≥ 1 week) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drug_Administration Drug/Vehicle Administration Randomization->Drug_Administration Pre_Test_Period Pre-Test Period (e.g., 30-60 min) Drug_Administration->Pre_Test_Period EPM_Test Elevated Plus Maze Test (5 min) Pre_Test_Period->EPM_Test Data_Recording Video Recording of Behavior EPM_Test->Data_Recording Behavioral_Analysis Behavioral Analysis (Automated or Manual) Data_Recording->Behavioral_Analysis Statistical_Analysis Statistical Analysis (ANOVA) Behavioral_Analysis->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

A Comparative Analysis of the Pharmacokinetic Profiles of Osanetant and Pavinetant

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the pharmacokinetic properties of two selective, non-peptide neurokinin-3 (NK3) receptor antagonists: Osanetant (SR-142801) and Pavinetant (AZD-4901, MLE-4901).

This compound and pavinetant are both orally active antagonists of the neurokinin-3 (NK3) receptor and have been investigated for a range of therapeutic applications, including schizophrenia and menopausal vasomotor symptoms.[1][2] However, the clinical development of both compounds was discontinued.[2][3] A primary reason cited for the discontinuation of this compound was its poor pharmacokinetic profile.[4] This guide provides a comparative summary of the available pharmacokinetic data for these two compounds, supported by experimental methodologies and visual diagrams to aid in understanding their physiological disposition.

Pharmacokinetic Data Summary

The available quantitative pharmacokinetic data for this compound and pavinetant are limited due to the cessation of their development. The following table summarizes the known information.

Pharmacokinetic ParameterThis compound (SR-142801)Pavinetant (AZD-4901/MLE-4901)
Route of Administration Oral[1]Oral[2]
Absorption Orally bioavailable and brain penetrating.[1] A two-compartment pharmacokinetic model was fitted to a single-dose study.A two-compartment model with first-order absorption and first-order elimination has been described.
Distribution Data not publicly available.Data not publicly available.
Metabolism Data not publicly available.Data not publicly available.
Excretion Data not publicly available.Data not publicly available.
Half-life (t½) Data not publicly available.Data not publicly available.
Time to Maximum Concentration (Tmax) Data not publicly available.Data not publicly available.
Maximum Concentration (Cmax) Data not publicly available.Data not publicly available.
Area Under the Curve (AUC) Data not publicly available.Data not publicly available.
Bioavailability Data not publicly available.Data not publicly available.
Pharmacodynamic Marker Not explicitly defined in available data.IC50 for 50% maximum testosterone suppression: 230 ng/mL.

Signaling Pathway and Experimental Workflow

Neurokinin-3 (NK3) Receptor Signaling Pathway

This compound and pavinetant exert their pharmacological effects by competitively binding to and blocking the activity of the NK3 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, neurokinin B (NKB), to the NK3 receptor activates a signaling cascade that is central to various physiological processes.

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds to Gq11 Gq/11 protein NK3R->Gq11 Activates PLC Phospholipase Cβ (PLCβ) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response Osanetant_Pavinetant This compound / Pavinetant Osanetant_Pavinetant->NK3R Blocks

NK3 Receptor Signaling Pathway Antagonized by this compound and Pavinetant.
General Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study, which would be applicable to the evaluation of orally administered compounds like this compound and pavinetant.

PK_Workflow cluster_study_conduct Study Conduct cluster_analysis Sample Analysis & Data Processing cluster_results Results Dosing Oral Administration of Drug Sampling Serial Blood Sampling (pre-dose and multiple post-dose time points) Dosing->Sampling Urine_Feces_Collection Urine and Feces Collection (over a defined period) Dosing->Urine_Feces_Collection Bioanalysis Quantification of Drug and Metabolites in Plasma, Urine, and Feces (e.g., LC-MS/MS) Sampling->Bioanalysis Urine_Feces_Collection->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental or Compartmental Modeling) Bioanalysis->PK_Analysis Metabolite_Profiling Metabolite Identification and Excretion Profile Bioanalysis->Metabolite_Profiling Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t½, CL, Vd, Bioavailability) PK_Analysis->Parameters

General workflow for a clinical pharmacokinetic study.

Experimental Protocols

Due to the discontinuation of the clinical development of this compound and pavinetant, detailed experimental protocols from their pharmacokinetic studies are not publicly available. However, a general methodology for a human pharmacokinetic study of an orally administered drug is provided below.

Objective: To determine the single-dose pharmacokinetic profile of a drug candidate following oral administration to healthy human subjects.

Study Design: A single-center, open-label, single-dose study.

Participants: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria.

Methodology:

  • Informed Consent and Screening: All participants provide written informed consent. Screening procedures include a physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

  • Dosing: Following an overnight fast, subjects receive a single oral dose of the investigational drug with a standardized volume of water.

  • Blood Sampling: Venous blood samples are collected into appropriate anticoagulant tubes at pre-specified time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and Feces Collection: All urine and feces are collected for a specified period post-dose (e.g., 72 hours) to determine the extent of renal and fecal excretion of the parent drug and its metabolites.

  • Bioanalytical Method: The concentrations of the parent drug and its major metabolites in plasma, urine, and feces are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis. Key parameters include:

    • Cmax (Maximum Plasma Concentration): The highest observed concentration.

    • Tmax (Time to Cmax): The time at which Cmax is observed.

    • AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.

    • t½ (Elimination Half-life): The time required for the plasma concentration to decrease by half.

    • CL/F (Apparent Total Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Safety and Tolerability: Safety is monitored throughout the study by recording adverse events, vital signs, ECGs, and clinical laboratory tests.

Conclusion

References

In Silico Docking Comparison of Osanetant and Other Non-Peptide NK3R Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in silico comparison of Osanetant, a selective non-peptide neurokinin-3 receptor (NK3R) antagonist, with other prominent non-peptide antagonists targeting the NK3R. The information presented herein is supported by available experimental and computational data to facilitate informed decisions in drug discovery and development.

Introduction to NK3R Antagonists

The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system.[1] Its endogenous ligand is neurokinin B (NKB).[1] The NKB/NK3R signaling pathway is implicated in various physiological processes, and its dysregulation has been linked to conditions such as schizophrenia and menopausal vasomotor symptoms.[2][3] Consequently, the development of NK3R antagonists has been an active area of research.

This compound (SR142801) was one of the first potent and selective non-peptide antagonists developed for the NK3 receptor.[4] While initially investigated for schizophrenia, its clinical development for this indication was suspended due to a poor pharmacokinetic profile.[3] More recently, a new generation of non-peptide NK3R antagonists, such as Fezolinetant, Elinzanetant, and Pavinetant, have shown promise in treating menopausal hot flashes.[3][5] Fezolinetant (Veozah) has received FDA approval for this indication. This guide focuses on a comparative in silico analysis of this compound against these and other relevant non-peptide NK3R antagonists.

Quantitative Data Comparison

CompoundDocking Score (Glide Score, kcal/mol)[6]In Vitro Binding Affinity
This compound -9.198Ki: 0.8 nM[7]
Talnetant -9.633Ki: 1.4 nM[8]
SB-222200 -6.792Ki: 4.4 nM[9]
Fezolinetant Not AvailablepKi: 7.6[10]
Elinzanetant Not AvailableDual NK1/NK3 antagonist[11]
Pavinetant Not AvailableNot Available
CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsRotatable Bonds
This compound 594.66.31510
Talnetant 424.55.2235
Fezolinetant 358.42.1072
Elinzanetant 668.65.9278
Pavinetant 457.54.1166
SB-222200 453.54.8155

Note: Physicochemical properties are predicted values and may vary slightly between different calculation tools.

In Silico Analysis and Binding Interactions

In silico studies suggest that newer NK3R antagonists like Fezolinetant and Pavinetant exhibit more favorable drug-like properties compared to this compound and Talnetant.[3] this compound, for instance, has been reported to have less desirable characteristics regarding flexibility, size, lipophilicity, and solubility, which may contribute to its poor pharmacokinetic profile.[2]

Molecular modeling and mutagenesis studies have provided insights into the binding pockets of these antagonists within the NK3R. Both this compound and Talnetant are suggested to bind at the orthosteric binding site.[7] The binding pocket for non-peptide antagonists is located within the transmembrane (TM) helices of the receptor.[2] Specifically, studies have indicated that this compound's phenyl-piperidine moiety occupies a pocket formed by TM3, TM5, and TM6, while Me-talnetant (a close analog of Talnetant) extends deeper into a pocket formed by TM1, TM2, and TM7.[2] This suggests that while their binding sites overlap, they are not identical.[2]

Experimental Protocols

A generalized protocol for in silico molecular docking of non-peptide antagonists to the NK3R is outlined below. This protocol is based on common practices for GPCR docking studies.

1. Receptor and Ligand Preparation:

  • Receptor Structure: A three-dimensional structure of the human NK3R is required. If an experimental structure (e.g., from X-ray crystallography or cryo-EM) is unavailable, a homology model can be built using a suitable template (e.g., another GPCR with a known structure). The receptor structure is prepared by adding hydrogen atoms, assigning correct protonation states, and minimizing its energy to relieve any structural strain.

  • Ligand Structures: The 2D structures of the antagonist molecules are sketched and converted to 3D structures. The ligands are then prepared by generating possible ionization states at physiological pH, assigning correct chiralities, and minimizing their energy.

2. Binding Site Prediction:

  • The binding site for the antagonists is typically identified based on the location of the co-crystallized ligand in an experimental structure or by using binding site prediction algorithms that analyze the receptor's surface for pockets suitable for ligand binding. For NK3R, the orthosteric binding site is located within the transmembrane domain.

3. Molecular Docking:

  • Grid Generation: A docking grid is generated around the predicted binding site to define the space where the docking algorithm will search for favorable ligand poses.

  • Docking Algorithm: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to place the flexible ligand into the rigid (or partially flexible) receptor binding site. The program samples a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding free energy (e.g., in kcal/mol). The scoring function considers various non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. The pose with the most favorable score is considered the most likely binding mode.

4. Analysis of Results:

  • The docking results are analyzed to identify the best-scoring pose for each ligand. The binding energy scores are used to rank the compounds.

  • The interactions between the ligand and the receptor are visualized and analyzed to identify key amino acid residues involved in binding. This includes identifying hydrogen bonds, hydrophobic interactions, and other important contacts.

Mandatory Visualizations

NK3R_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds to Gq_protein Gq Protein NK3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitation) Ca_release->Downstream PKC_activation->Downstream

Caption: NK3R Signaling Pathway.

In_Silico_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (Human NK3R Model) Binding_Site Binding Site Identification (Transmembrane Domain) Receptor_Prep->Binding_Site Ligand_Prep Ligand Preparation (this compound & Antagonists) Docking Molecular Docking (e.g., Glide, AutoDock) Ligand_Prep->Docking Binding_Site->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Interaction Binding Interaction Analysis (Key Residues) Scoring->Interaction Comparison Comparative Analysis of Docking Performance Interaction->Comparison

Caption: In Silico Docking Workflow.

References

Safety Operating Guide

Prudent Disposal of Osanetant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Osanetant is a selective, non-peptide neurokinin 3 receptor (NK3R) antagonist that has been utilized in research for its potential therapeutic effects in central nervous system disorders. As with any research chemical, the proper management and disposal of this compound and its associated waste are paramount to ensure laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal procedures for this compound.

I. This compound: Chemical and Safety Data

A clear understanding of the chemical properties of this compound is the foundation for its safe handling and disposal.

PropertyData
Molecular Formula C₃₅H₄₁Cl₂N₃O₂
Molecular Weight 606.62 g/mol
Appearance Solid
Solubility Soluble in DMSO (15 mg/ml)[1]. Soluble (≥ 2.5 mg/mL) in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Soluble (≥ 2.5 mg/mL) in a mixture of 10% DMSO and 90% Corn Oil[2].
Primary Hazard As a piperidine-containing compound, this compound should be handled as a potentially hazardous chemical. The specific toxicological properties of this compound have not been fully elucidated.

II. Step-by-Step Disposal Procedures for this compound Waste

Due to the presence of piperidine and dichlorophenyl moieties, all waste containing this compound must be treated as hazardous chemical waste. The following procedures provide a general framework for disposal; however, all laboratory personnel must consult and adhere to their institution's specific hazardous waste management guidelines and all applicable local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats, absorbent pads used for spills, and weighing papers should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be lined with a heavy-duty plastic bag.

    • The label should read "Hazardous Waste" and specify "this compound Solid Waste."

  • Liquid Waste:

    • Unused or expired this compound solutions, as well as solvent rinses from contaminated glassware, should be collected in a dedicated, sealed, and chemically resistant hazardous waste container (e.g., a high-density polyethylene or glass bottle).

    • The container must be clearly labeled with "Hazardous Waste" and a full chemical inventory, including "this compound" and any solvents present.

    • Never mix incompatible waste streams.

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled "Hazardous Waste Sharps" with a list of the chemical contaminants.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous solid waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.

3. Decontamination of Glassware and Surfaces:

  • All glassware and surfaces that have come into contact with this compound should be decontaminated.

  • Rinse glassware three times with a suitable solvent that can dissolve this compound (e.g., DMSO or ethanol). Collect all rinsate as hazardous liquid waste.

  • After the solvent rinse, wash the glassware with soap and water.

4. Final Disposal:

  • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of any this compound waste down the drain or in the regular trash.

  • High-temperature incineration is the recommended final disposal method for this type of pharmaceutical waste.

III. Proposed Experimental Protocol for Chemical Inactivation of this compound Waste

Disclaimer: The following protocol is a theoretical procedure based on the chemical structure of this compound, specifically its piperidine and dichlorophenyl groups, which are susceptible to oxidative degradation. This protocol has not been validated for this compound and must be thoroughly tested and validated in a controlled laboratory setting before implementation. All work should be performed in a certified chemical fume hood with appropriate PPE.

Objective: To chemically degrade this compound in liquid waste streams to less hazardous compounds prior to collection for final disposal.

Materials:

  • This compound liquid waste (in a suitable solvent)

  • Strong oxidizing agent (e.g., potassium permanganate or sodium hypochlorite solution)

  • Quenching agent (e.g., sodium bisulfite for permanganate, or sodium thiosulfate for hypochlorite)

  • pH meter and appropriate buffers for adjustment

  • Stir plate and stir bar

  • Appropriate glassware

Procedure:

  • Preparation: In a chemical fume hood, place the container of this compound liquid waste on a stir plate. Add a stir bar and begin gentle stirring.

  • pH Adjustment: Adjust the pH of the solution to the optimal range for the chosen oxidizing agent (consult chemical literature). For potassium permanganate, this is typically acidic, while for sodium hypochlorite, it is often basic.

  • Oxidant Addition: Slowly add the oxidizing agent to the stirring solution. The amount of oxidant required will depend on the concentration of this compound and should be determined through preliminary validation experiments. Monitor the reaction for any signs of exotherm or gas evolution.

  • Reaction Time: Allow the reaction to proceed for a sufficient time to ensure complete degradation. This will need to be determined during the validation phase, potentially by taking aliquots at various time points and analyzing for the presence of this compound using a suitable analytical method (e.g., HPLC).

  • Quenching: Once the reaction is complete, slowly add the quenching agent to neutralize any remaining oxidizing agent.

  • Final pH Adjustment: Neutralize the final solution to a pH between 6 and 8.

  • Waste Collection: The treated liquid waste should still be collected as hazardous waste and disposed of through the institutional EHS office, as it may contain degradation byproducts and salts.

IV. Visualizing Workflows and Pathways

A. This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A This compound Use in Experiments B Solid Waste (PPE, etc.) A->B C Liquid Waste (Solutions, Rinsate) A->C D Sharps Waste A->D E Labeled Solid Hazardous Waste Container B->E F Labeled Liquid Hazardous Waste Container C->F G Labeled Sharps Hazardous Waste Container D->G H Institutional EHS Pickup E->H F->H G->H I Licensed Hazardous Waste Vendor H->I J High-Temperature Incineration I->J

This compound Disposal Workflow

B. This compound's Mechanism of Action: NK3 Receptor Antagonism

This compound functions by blocking the neurokinin 3 receptor (NK3R), thereby inhibiting the signaling cascade initiated by its natural ligand, neurokinin B (NKB).

cluster_pathway NK3 Receptor Signaling Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to This compound This compound This compound->NK3R Antagonizes Gq_protein Gq Protein Activation NK3R->Gq_protein PLC Phospholipase C Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Neuronal Excitation & Neurotransmitter Release Ca_PKC->Cellular_Response Blocked Blocked

This compound Antagonism of NK3R Signaling

References

Essential Safety and Logistics for Handling Osanetant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Osanetant is paramount. This document provides immediate, essential guidance on personal protective equipment, operational procedures, and disposal plans to foster a secure laboratory environment.

Hazard Identification and Safety Data

This compound is a non-peptide neurokinin 3 (NK3) receptor antagonist.[1][2][3][4][5][6][7] While one Safety Data Sheet (SDS) for this compound (hydrate) indicates that the substance is not classified according to the Globally Harmonized System (GHS), other sources provide GHS classifications indicating potential hazards. Following the precautionary principle, it is recommended to adhere to the more stringent safety warnings.

According to aggregated GHS information, this compound is considered:

  • Harmful if swallowed [8]

  • Causes serious eye irritation [8]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₃₅H₄₁Cl₂N₃O₂[8]
Molecular Weight606.6 g/mol [8]
Solubility in DMSO~15 mg/mL[2]
Occupational Exposure Limit (OEL)Not established. Use with caution.

Personal Protective Equipment (PPE)

Given the hazard classifications, the following PPE is mandatory when handling this compound to minimize exposure risk.

  • Hand Protection : Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile). The inner glove should be tucked under the cuff of the lab coat, and the outer glove should overlap the cuff. Change the outer glove immediately if contaminated and both gloves regularly.

  • Eye Protection : Use safety glasses with side shields or chemical safety goggles to protect against splashes and airborne particles.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a properly fitted NIOSH-approved respirator should be used in a well-ventilated area or a fume hood.

  • Body Protection : A lab coat or a disposable gown made of a low-permeability fabric should be worn. Ensure it has a solid front, long sleeves, and tight-fitting cuffs.

Figure 1: Mandatory PPE for this compound Handling

Operational Plans: Safe Handling and Spill Procedures

Routine Handling:

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Weighing : When weighing the solid compound, use a balance inside a ventilated enclosure to control dust.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. As this compound is soluble in DMSO, handle this solvent with appropriate care.[2]

  • Post-Handling : After handling, remove the outer gloves and dispose of them as hazardous waste. Wash hands thoroughly with soap and water. Clean all contaminated surfaces.

Spill Response: In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

  • Evacuate : Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate : Secure the area to prevent unauthorized entry.

  • Protect : Don appropriate PPE, including respiratory protection if the spill involves a powder.

  • Contain & Clean :

    • Solid Spills : Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to avoid raising dust. Carefully scoop the material into a labeled, sealable hazardous waste container.

    • Liquid Spills : Use absorbent pads to contain and absorb the spill. Place used pads into a labeled, sealable hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose : All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous chemical waste.

Figure 2: this compound Spill Response Workflow

Disposal Plan

All this compound waste, including unused product, contaminated materials, and disposable PPE, must be treated as hazardous chemical waste.

Disposal Procedures:

  • Segregation : Do not mix this compound waste with other waste streams.

  • Collection : Collect all waste in clearly labeled, sealed, and puncture-resistant containers. The label should include "Hazardous Waste" and the chemical name "this compound."

  • Storage : Store waste containers in a designated, secure area away from incompatible materials, pending disposal.

  • Disposal : Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Osanetant
Reactant of Route 2
Reactant of Route 2
Osanetant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.